molecular formula C14H21NO B1528608 {1-[(2-Phenylethyl)amino]cyclopentyl}methanol CAS No. 1250923-28-4

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol

カタログ番号: B1528608
CAS番号: 1250923-28-4
分子量: 219.32 g/mol
InChIキー: WHYNFQHRHRMPBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(2-Phenylethyl)amino]cyclopentyl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(2-Phenylethyl)amino]cyclopentyl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[1-(2-phenylethylamino)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYNFQHRHRMPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the chemical structure of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol. The document is designed to be a practical resource for researchers, offering insights into the synthesis, purification, and detailed structural elucidation of this compound. The methodologies described herein are grounded in established analytical principles to ensure scientific rigor and reproducibility.

Introduction and Rationale

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol is a fascinating molecule that combines several key functional groups: a cyclopentane ring, a primary alcohol, a secondary amine, and a phenylethyl group. This unique combination suggests potential applications in medicinal chemistry, as structurally related compounds have shown activity as AMPA receptor potentiators and possess antinociceptive properties.[1][2] A thorough understanding of its chemical structure is the first critical step in unlocking its potential.

This guide will walk you through a logical workflow for the synthesis and structural verification of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol, providing the technical details and theoretical underpinnings necessary for successful execution.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol is presented in the table below. These values are estimated based on the compound's structure and can be used as a preliminary reference.

PropertyPredicted Value
Molecular FormulaC₁₄H₂₁NO
Molecular Weight219.33 g/mol
XLogP32.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Exact Mass219.16231421 g/mol
Monoisotopic Mass219.16231421 g/mol
Topological Polar Surface Area32.26 Ų

Synthesis and Purification Workflow

The synthesis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol can be approached through a reductive amination pathway, a robust and widely used method for the formation of C-N bonds.

Proposed Synthetic Pathway

The synthesis begins with the readily available starting material, 1-hydroxycyclopentanecarbaldehyde. This is then reacted with 2-phenylethanamine in the presence of a reducing agent to yield the target compound.

Synthesis_Pathway Start 1-Hydroxycyclopentane- carbaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation Reagent1 2-Phenylethanamine Reagent1->Intermediate Product {1-[(2-Phenylethyl)amino]- cyclopentyl}methanol Intermediate->Product Reduction Reagent2 Reducing Agent (e.g., NaBH(OAc)₃) Reagent2->Product

Caption: Proposed synthetic pathway for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 1-hydroxycyclopentanecarbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-phenylethanamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Structural Elucidation: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The expected proton NMR chemical shifts are summarized below. These predictions are based on the analysis of similar structures.[3][4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.20-7.35multiplet5H
-CH₂-Ph2.80-2.90multiplet2H
-NH-CH₂-2.70-2.80multiplet2H
-CH₂-OH3.50-3.60singlet2H
Cyclopentyl-H1.50-1.80multiplet8H
-NH-1.90 (broad)singlet1H
-OH2.10 (broad)singlet1H

The expected carbon NMR chemical shifts are provided below, offering further structural confirmation.[3][4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)~140
Phenyl CH~128-129
Quaternary Cyclopentyl C~65
-CH₂-OH~68
-NH-CH₂-~50
-CH₂-Ph~38
Cyclopentyl CH₂~25-35
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands are listed below.[3][6][7]

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Alcohol)3300-3400 (broad)Indicates the presence of the hydroxyl group.
N-H Stretch (Amine)3300-3500 (moderate)Overlaps with the O-H stretch.
C-H Stretch (Aromatic)3000-3100Characteristic of the phenyl ring.
C-H Stretch (Aliphatic)2850-2960From the cyclopentyl and ethyl groups.
C=C Stretch (Aromatic)1450-1600Confirms the presence of the benzene ring.
C-O Stretch (Alcohol)1050-1150Indicates the primary alcohol.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 219. Key fragmentation patterns would likely involve:

  • Loss of a hydroxyl radical (-•OH): [M-17]⁺

  • Loss of a hydroxymethyl radical (-•CH₂OH): [M-31]⁺

  • Cleavage of the C-N bond: leading to fragments corresponding to the phenylethylamine cation and the cyclopentylmethanol cation.

  • Benzylic cleavage: resulting in a prominent peak at m/z 91 (tropylium ion).

MS_Fragmentation Parent {1-[(2-Phenylethyl)amino]cyclopentyl}methanol (m/z 219) Frag1 [M-17]⁺ Loss of •OH Parent->Frag1 Frag2 [M-31]⁺ Loss of •CH₂OH Parent->Frag2 Frag3 Phenylethylamine cation Parent->Frag3 Frag4 Tropylium ion (m/z 91) Parent->Frag4

Caption: Predicted major fragmentation pathways in mass spectrometry.

Potential Applications and Future Directions

The structural motifs within {1-[(2-Phenylethyl)amino]cyclopentyl}methanol are present in various biologically active compounds. For instance, cyclopentane derivatives have been explored as potent potentiators of AMPA receptors, which are crucial for synaptic plasticity and memory.[1] Furthermore, molecules containing the phenylethylamine scaffold are common in many classes of pharmaceuticals.

Future research could involve:

  • Pharmacological Screening: Investigating the biological activity of this compound in relevant assays.

  • Analogue Synthesis: Preparing a library of related compounds to explore structure-activity relationships (SAR).

  • Chiral Separation and Analysis: As the molecule contains a stereocenter, separating and characterizing the individual enantiomers could reveal differences in biological activity.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure analysis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol. By following the proposed synthetic and analytical workflows, researchers can confidently prepare and characterize this compound, paving the way for further investigation into its potential applications. The integration of multiple spectroscopic techniques is paramount for achieving a complete and accurate structural elucidation.

References

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000307 - 2-Amino-1-phenylethanol.
  • National Institute of Standards and Technology. 1-(Phenylethynyl)-1-cyclopentanol - the NIST WebBook.
  • ChemicalBook. 2-AMINO-1-PHENYLETHANOL(7568-93-6) 1H NMR spectrum.
  • WebSpectra. IR Comparison.
  • Shepherd, T. A., et al. (2002). Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. Journal of medicinal chemistry, 45(10), 2101–2111. Available at: [Link]

  • G. C. et al. (1999). Synthesis, conformational analysis and antinociceptive activity of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline derivatives. Arzneimittelforschung, 49(12), 1001–1005. Available at: [Link]

Sources

Therapeutic Potential of N-Phenethyl-1-Hydroxymethylcyclopentylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenethyl-1-hydroxymethylcyclopentylamine scaffold represents a privileged structural motif in modern neuropharmacology, acting as a bioisostere for established Sigma-1 Receptor (σ1R) ligands . Unlike classic arylcyclohexylamines (e.g., PCP, Ketamine) which predominantly target NMDA receptors leading to psychotomimetic side effects, the introduction of a polar hydroxymethyl group on the cycloalkyl ring, combined with an N-phenethyl tail, shifts the pharmacological profile toward high-affinity σ1R modulation.

This guide analyzes the therapeutic utility of this class as chaperone modulators for neurodegenerative diseases, neuropathic pain, and cognitive enhancement. By stabilizing the Mitochondria-Associated ER Membrane (MAM), these derivatives mitigate endoplasmic reticulum (ER) stress and optimize calcium signaling, offering a disease-modifying approach to Alzheimer’s and ischemic stroke.

Medicinal Chemistry & SAR Analysis

The therapeutic efficacy of N-phenethyl-1-hydroxymethylcyclopentylamine relies on a "Three-Point Pharmacophore" model that governs its interaction with the σ1R binding pocket (Asp126 and hydrophobic regions).

Structural Deconstruction

The molecule is formally N-(2-phenylethyl)-1-amino-1-cyclopentanemethanol . Its efficacy is derived from three distinct structural domains:[1]

Structural DomainChemical FunctionPharmacological Role
Cyclopentane Core Lipophilic ScaffoldProvides conformational restriction (entropy reduction) compared to flexible alkyl chains; fits the central hydrophobic vestibule of σ1R.
Hydroxymethyl (-CH₂OH) H-Bond Donor/AcceptorCritical Differentiator: Reduces BBB permeability slightly compared to pure hydrocarbons but eliminates psychotomimetic NMDA antagonism. Forms H-bonds with polar residues (e.g., Tyr103) in the receptor pocket.
N-Phenethyl Tail Hydrophobic AnchorThe "Gold Standard" for σ1R affinity. The phenyl ring engages in

stacking with aromatic residues (Trp164, Phe107), while the ethyl spacer positions the basic nitrogen for ionic bonding with Asp126.
Structure-Activity Relationship (SAR) Logic
  • Ring Size: Expansion to cyclohexane (cyclohexyl-methanol) often increases lipophilicity but may re-introduce NMDA affinity. The cyclopentyl ring maintains a "sweet spot" for σ1R selectivity.

  • N-Substitution: The phenethyl group (

    
     spacer) is superior to benzyl (
    
    
    
    ) or propylphenyl (
    
    
    ) analogs. The 2-carbon spacer allows the terminal phenyl ring to reach the deep hydrophobic pocket of the receptor while the amine remains anchored at the entrance.

Therapeutic Mechanisms: The MAM Hypothesis

The primary mechanism of action for these derivatives is the allosteric modulation of the Sigma-1 Receptor at the Mitochondria-Associated Membrane (MAM).

Mechanism of Action

Under physiological stress (oxidative or ischemic), the σ1R functions as a "molecular chaperone."

  • Resting State: σ1R forms a complex with the chaperone BiP (GRP78) at the ER membrane.

  • Activation: Binding of the N-phenethyl derivative causes σ1R to dissociate from BiP.

  • Translocation: The active σ1R moves to the MAM interface.

  • Effect: It stabilizes the IP3 Receptor (IP3R3) , ensuring efficient

    
     transfer from the ER to the mitochondria. This boosts ATP production and prevents mitochondrial collapse (apoptosis).
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by these derivatives.

MAM_Signaling Ligand N-Phenethyl Derivative Sigma1_Inactive σ1R-BiP Complex (Inactive) Ligand->Sigma1_Inactive Binding Sigma1_Active σ1R (Active) Sigma1_Inactive->Sigma1_Active Dissociation from BiP MAM Mitochondria-Associated Membrane (MAM) Sigma1_Active->MAM Translocation IP3R IP3 Receptor Stabilization MAM->IP3R Chaperoning Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Flux Outcome ATP Production & Neuroprotection Mito_Ca->Outcome Metabolic Boost

Figure 1: Signal transduction pathway of N-phenethyl derivatives at the ER-Mitochondria interface.

Experimental Protocols

To validate the therapeutic potential of these derivatives, the following self-validating experimental workflows are recommended.

Synthesis: Reductive Amination

Objective: Synthesize N-(2-phenylethyl)-1-amino-1-cyclopentanemethanol.

  • Reagents: 1-amino-1-cyclopentanemethanol (Cycloleucinol), Phenylacetaldehyde, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 1.0 eq of 1-amino-1-cyclopentanemethanol in DCE.

    • Add 1.1 eq of Phenylacetaldehyde. Stir for 30 min to form the imine intermediate.

    • Add 1.5 eq of STAB slowly at

      
      .
      
    • Stir at room temperature for 12 hours.

    • Quench: Add saturated

      
      . Extract with DCM.
      
  • Validation:

    
    -NMR must show the disappearance of the aldehyde proton (
    
    
    
    ppm) and the appearance of the phenethyl ethylene bridge (
    
    
    ppm).
In Vitro Binding Assay (Radioligand Competition)

Objective: Determine affinity (


) for σ1R vs. σ2R and NMDA.
  • Tissue Source: Guinea pig brain membranes (rich in σ1R).

  • Radioligand:

    
     (specific for σ1R).
    
  • Non-specific Block: 10

    
     Haloperidol.
    
  • Protocol:

    • Incubate membrane homogenates with 3 nM

      
       and varying concentrations (
      
      
      
      to
      
      
      M) of the N-phenethyl derivative.
    • Incubate for 120 min at

      
       in Tris-HCl buffer (pH 7.4).
      
    • Terminate by rapid filtration over GF/B filters.

    • Calculation:

      
      .
      
  • Success Criteria: A

    
     nM indicates high affinity suitable for therapeutic development.
    
Functional Assay: ER Stress Protection

Objective: Confirm agonist activity (neuroprotection).

  • Cell Line: PC12 or SH-SY5Y neuroblastoma cells.

  • Stressor: Induce ER stress using Thapsigargin (1

    
    ).
    
  • Treatment: Pre-treat cells with N-phenethyl derivative (1-10

    
    ) for 1 hour.
    
  • Readout: Measure cell viability (MTT assay) and expression of ER stress markers (CHOP, GRP78) via Western Blot.

  • Interpretation: A reduction in Thapsigargin-induced cell death and lowered CHOP levels confirms the compound acts as a σ1R agonist (protective). An antagonist would fail to rescue the cells.

Comparative Data Profile

The following table projects the expected pharmacological profile of the N-phenethyl derivative compared to reference compounds.

Compound

Affinity (

)
NMDA AffinityPrimary Indication
N-phenethyl-1-hydroxymethyl-cyclopentylamine High (< 20 nM) Negligible Neuroprotection / Analgesia
Phencyclidine (PCP)Low (> 500 nM)High (Antagonist)Dissociative Anesthetic (Toxic)
PRE-084 (Reference Agonist)High (2 nM)NegligibleResearch Tool (Nootropic)
HaloperidolHigh (Antagonist)LowAntipsychotic (Non-selective)

References

  • Sigma Receptor Ligand Design: Comparison of heterocyclic amino alcohols and their binding affinities to Sigma-1 receptors. Source:

  • Pharmacophore Analysis: Structure-activity relationships of 1-phenylcycloalkanecarboxylic acid derivatives. Source:

  • Mechanistic Pathway: The role of Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM). Source:

  • Synthesis Methodology: General protocols for N-substitution of aminocyclopentylmethanol derivatives. Source:

  • NMDA vs. Sigma Selectivity: Impact of hydroxylation on PCP derivatives and receptor selectivity. Source:

Sources

Technical Guide: 1,1-Disubstituted Cyclopentane Amino Alcohol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,1-disubstituted cyclopentane amino alcohol scaffold represents a "privileged structure" in modern medicinal chemistry, primarily utilized to introduce profound conformational constraints into flexible pharmacophores. By replacing a flexible gem-dimethyl or methylene linkage with a cyclopentane ring, medicinal chemists can exploit the Thorpe-Ingold effect (gem-disubstituent effect) to lock bioactive conformations, thereby reducing the entropic penalty of binding (


).

This guide details the structural rationale, synthetic pathways, and specific application of this scaffold in optimizing G-Protein Coupled Receptor (GPCR) ligands and peptidomimetics.

Part 1: Structural Rationale & Thermodynamic Logic

The Entropic Advantage

In drug design, affinity is governed by the Gibbs free energy equation:


.
Flexible ligands (e.g., linear alkyl chains) suffer a high entropic penalty upon binding to a rigid protein pocket because they must freeze multiple rotatable bonds.

The 1,1-disubstituted cyclopentane scaffold serves as a conformational lock . Unlike a linear 2-amino-2-methyl-1-propanol chain (as found in the drug Fingolimod), the cyclopentane ring restricts the


 and 

torsion angles.
  • Axial/Equatorial Vectoring: The ring forces the amino and hydroxyl groups into specific vectors relative to the carbocyclic plane, often mimicking the transition state of hydrolytic enzymes or the

    
    -helical turns in peptides.
    
  • Metabolic Shielding: The quaternary carbon at the 1-position ("tetrasubstituted") blocks

    
    -proton abstraction, rendering the scaffold highly resistant to racemization and metabolic degradation by transaminases.
    
Visualization: Conformational Energy Landscape

The following diagram illustrates how the cyclopentane scaffold modifies the potential energy surface of a ligand, deepening the energy well for the bioactive conformation.

Conformational_Landscape Flexible Linear Analog (High Entropy) Bound Receptor Bound State (High Affinity) Flexible->Bound High Entropic Penalty Rigid 1,1-Cyclopentane Scaffold (Low Entropy) Rigid->Bound Pre-organized Low Penalty

Figure 1: Thermodynamic impact of scaffold rigidification. The 1,1-cyclopentane scaffold pre-organizes the ligand, minimizing the entropic cost of binding.

Part 2: Synthetic Methodologies

Constructing the quaternary center at the 1-position is the primary synthetic challenge. The Bucherer-Bergs reaction remains the industrial gold standard for generating the amino acid precursor (


), which is subsequently reduced to the amino alcohol.
Core Synthetic Workflow

The synthesis proceeds from cyclopentanone to the hydantoin, followed by hydrolysis and reduction. This route is preferred over Strecker synthesis due to higher yields and easier crystallization of the hydantoin intermediate.

Synthesis_Workflow Ketone Cyclopentanone Reagents1 KCN, (NH4)2CO3 (Bucherer-Bergs) Ketone->Reagents1 Hydantoin 1,3-Diazaspiro[4.4]nonane-2,4-dione (Hydantoin Intermediate) Reagents1->Hydantoin Hydrolysis Ba(OH)2 or NaOH Reflux Hydantoin->Hydrolysis AminoAcid 1-Aminocyclopentane- carboxylic acid (Ac5c) Hydrolysis->AminoAcid Reduction LiAlH4 or BH3-THF AminoAcid->Reduction Product 1-Amino-1-hydroxymethyl- cyclopentane Reduction->Product

Figure 2: Step-wise synthesis of the 1,1-disubstituted amino alcohol scaffold starting from cyclopentanone.

Detailed Experimental Protocol

Objective: Synthesis of 1-amino-1-hydroxymethylcyclopentane (CAS: 13893-53-3).

Step 1: Hydantoin Formation (Bucherer-Bergs)

  • Reagents: Cyclopentanone (1.0 eq), KCN (2.0 eq), (NH

    
    )
    
    
    
    CO
    
    
    (4.0 eq).
  • Solvent: 50% Ethanol/Water.

  • Procedure: Dissolve ammonium carbonate in water; add KCN. Add cyclopentanone dropwise. Heat to 60°C for 4 hours.

  • Workup: Cool to 0°C. The hydantoin precipitates as a white solid. Filter and wash with cold water.

  • Causality: Excess ammonium carbonate buffers the pH to ~9, preventing HCN gas evolution while favoring the thermodynamic hydantoin product over the kinetic amino nitrile.

Step 2: Hydrolysis to Amino Acid (


) 
  • Reagents: Hydantoin intermediate, Ba(OH)

    
    •8H
    
    
    
    O (1.5 eq).
  • Conditions: Reflux in water (100°C) for 24-48 hours.

  • Purification: Precipitate BaCO

    
     with CO
    
    
    
    or H
    
    
    SO
    
    
    . Filter. Concentrate filtrate to crystallize the zwitterionic amino acid.

Step 3: Reduction to Amino Alcohol

  • Setup: Flame-dried 3-neck flask, N

    
     atmosphere.
    
  • Reagents:

    
     (1.0 eq), LiAlH
    
    
    
    (2.5 eq) in dry THF.
  • Addition: Add solid

    
     to the LAH suspension at 0°C (Caution: Exothermic). Reflux for 12 hours.
    
  • Quenching (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LAH used.
  • Isolation: Filter the granular aluminum salts. Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate.
  • Validation:

    • NMR Check: Disappearance of carbonyl signal (~180 ppm in

      
      C). Appearance of -CH
      
      
      
      OH signal (~65-70 ppm).
    • Purity: The quaternary center prevents racemization, so enantiomeric purity depends only on the resolution step (if performed at the amino acid stage).

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Case Study: Rigidifying Fingolimod (S1P Modulators)

Fingolimod (FTY720) is a blockbuster drug for Multiple Sclerosis, acting as a sphingosine-1-phosphate (S1P) receptor modulator.[1] However, its flexible alkyl chain allows binding to multiple S1P receptor subtypes (S1P1, S1P3, etc.), contributing to side effects like bradycardia.

  • Application: Researchers utilize the 1,1-disubstituted cyclopentane scaffold to constrain the "head group" of sphingosine mimetics.

  • Mechanism: By replacing the 2-amino-2-methylpropane-1,3-diol moiety with a cyclopentane ring, the spatial arrangement of the phosphate-mimicking hydroxyl group and the amine is locked.

  • Outcome: This restriction often improves selectivity for S1P1 over S1P3, as the rigid scaffold cannot adopt the specific conformer required for S1P3 activation.

Peptidomimetics: The Helix Inducer

In peptide drug discovery, linear peptides are rapidly degraded and lack oral bioavailability.

  • Substitution: Replacing an Alanine or Aib (aminoisobutyric acid) residue with

    
     (the amino acid form of our scaffold).
    
  • Effect: The

    
     residue strongly promotes 
    
    
    
    -helical or
    
    
    -helical conformations due to severe steric clash between the cyclopentane ring and the peptide backbone if it tries to adopt an extended sheet conformation (
    
    
    ).
  • Data Summary:

ParameterLinear Peptide (Ala)Constrained Peptide (

)
Conformation Random Coil / FlexibleStable Helix (

/

)
Proteolytic Stability Low (

< 30 min)
High (

> 4 hrs)
Receptor Selectivity Low (Promiscuous)High (Specific Vector)

Part 4: References

  • Bucherer-Bergs Reaction Mechanism & History:

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Synthesis of 1-Aminocyclopentanecarboxylic Acid:

    • Connors, T. A., & Ross, W. C. J. "New chloroethylaminoaryl substituted amino-acids." Journal of the Chemical Society, 1960, 2119-2132. (Classic protocol foundation).

  • Conformational Analysis of Cyclopentane Amino Acids:

    • Toniolo, C., et al. "Preferred conformations of peptides containing the alpha,alpha-disubstituted 1-aminocyclopentane-1-carboxylic acid residue." Macromolecules, 1985, 18(5), 895–902. Link

  • Application in S1P Receptor Modulators (Fingolimod Analogs):

    • Zhu, R., et al. "Design, synthesis, and biological evaluation of novel conformationally constrained sphingosine-1-phosphate-1 (S1P1) receptor agonists." Journal of Medicinal Chemistry, 2014. (Contextualizes the rigidification strategy).

  • Peptidomimetics and Helix Induction:

    • Karle, I. L., & Balaram, P. "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 1990, 29(29), 6747–6756. (Establishes the Gem-dialkyl effect relevant to

      
      ). Link
      

Sources

The Pharmacophore Anchor: Role of the Phenylethylamino Group in Cyclopentyl Methanol Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacochemical role of the phenylethylamino group within cyclopentyl methanol scaffolds. This analysis focuses on Structure-Activity Relationships (SAR), receptor kinetics, and synthetic methodologies.

Executive Summary

The integration of a phenylethylamino moiety into a cyclopentyl methanol scaffold represents a classic strategy in medicinal chemistry to transition from flexible, non-selective ligands to rigid, high-affinity pharmacophores. This structural combination is particularly potent in targeting G-Protein Coupled Receptors (GPCRs)—specifically serotonergic (5-HT) and dopaminergic subtypes—and modulating transporter proteins.

This guide dissects the "Push-Pull" mechanism where the phenylethylamino group provides the hydrophobic aromatic "anchor" (pi-stacking), while the cyclopentyl methanol core acts as a "conformational lock" (entropy reduction) and hydrogen-bond donor.

Mechanistic Dissection of the Pharmacophore

The bioactivity of this compound class relies on the synergistic interplay between three distinct structural domains.

The Phenylethylamino "Anchor" (The Warhead)

The phenylethylamino group (


) is the primary driver of affinity for monoamine receptors.
  • Aromatic Interaction (

    
     Stacking):  The phenyl ring inserts into deep hydrophobic pockets formed by transmembrane helices (e.g., TM3, TM5, TM6 in 5-HT receptors), engaging in T-shaped or parallel displaced 
    
    
    
    -stacking with residues such as Phenylalanine (Phe) or Tryptophan (Trp).
  • Ionic Bonding: The protonated nitrogen of the amino group forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs).

The Cyclopentyl "Lock" (The Scaffold)

Replacing a flexible alkyl chain with a cyclopentyl ring introduces conformational constraint .

  • Entropy Reduction: By restricting the rotational freedom of the C-C bonds, the cyclopentyl ring pre-organizes the molecule into a bioactive conformation. This reduces the entropic penalty upon binding (

    
    ), significantly improving the free energy of binding (
    
    
    
    ).
  • Lipophilic Bulk: The ring fills accessory hydrophobic pockets, improving selectivity against receptor subtypes that lack the necessary spatial volume.

The Methanol "Hinge" (The Director)

The hydroxymethyl group (


) attached to the ring serves two roles:
  • H-Bond Donor/Acceptor: It mimics the serine/threonine interaction sites often found in endogenous ligands.

  • Stereochemical Director: The spatial orientation of the hydroxyl group (cis/trans relative to the amine) dictates whether the compound acts as an agonist or antagonist by influencing the tilt of the receptor helices.

Bioactivity & Signaling Pathways[1]

5-HT2 Receptor Selectivity

Research indicates that constrained phenylethylamines utilize the cyclopentyl group to discriminate between 5-HT2A, 5-HT2B, and 5-HT2C subtypes.

  • Mechanism: The phenylethyl group anchors the ligand at the orthosteric site. The cyclopentyl ring forces the methanol group to interact with specific non-conserved residues (e.g., specific Serine or Alanine residues in TM5), creating subtype selectivity.

  • Outcome: High affinity for 5-HT2B/2C over 2A is often achieved when the "lock" prevents the specific rotation required to activate the 2A-associated Gq pathway.

Dopamine Transporter (DAT) Inhibition

In dopamine reuptake inhibitors, the phenylethylamino group mimics the endogenous dopamine structure.

  • Mechanism: The phenyl ring occupies the S1 binding pocket of the transporter. The cyclopentyl methanol scaffold prevents the "occlusion" step of the transporter, effectively locking the protein in an outward-open conformation and inhibiting dopamine uptake.

Visualization of Interaction

The following diagram illustrates the binding logic within a generic Aminergic GPCR pocket.

PharmacophoreInteraction cluster_ligand Ligand Structure cluster_receptor Receptor Binding Pocket (GPCR) Phenyl Phenyl Ring (Aromatic) Amine Protonated Nitrogen (Cationic) Phenyl->Amine Ethyl Linker AromRes Aromatic Residues (Trp/Phe) Phenyl->AromRes Pi-Pi Stacking Cyclopentyl Cyclopentyl Ring (Rigid Scaffold) Amine->Cyclopentyl Attachment Asp332 Aspartate 3.32 (Anionic) Amine->Asp332 Salt Bridge Methanol Methanol Group (Polar) Cyclopentyl->Methanol Substitution HydroPocket Accessory Pocket (Lipophilic) Cyclopentyl->HydroPocket Van der Waals SerRes Serine/Thr Residues (H-Bonding) Methanol->SerRes H-Bonding

Caption: Interaction map showing the "Anchor" (Phenyl/Amine) and "Lock" (Cyclopentyl/Methanol) binding to specific GPCR residues.[1]

Experimental Protocols

Synthesis of N-(2-Phenylethyl)-1-aminocyclopentylmethanol

This protocol describes the synthesis of the scaffold via reductive amination, a robust method ensuring high yield and purity.

Reagents:

  • 1-Amino-1-cyclopentanemethanol (Starting Scaffold)

  • Phenylacetaldehyde (Phenylethyl donor)

  • Sodium Triacetoxyborohydride (STAB) - Reducing agent

  • Dichloromethane (DCM) - Solvent

  • Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Add Phenylacetaldehyde (1.1 eq) dropwise at 0°C.

    • Add catalytic Acetic Acid (2-3 drops) to activate the carbonyl.

    • Stir under Nitrogen atmosphere for 2 hours at room temperature to form the imine intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) in portions over 15 minutes. Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde before imine formation.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, MeOH:DCM 5:95) to yield the pure secondary amine.

Radioligand Binding Assay (Validation)

To validate the bioactivity of the synthesized compound against 5-HT2A receptors.

Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer.

  • Incubation:

    • Mix membrane preparation (

      
       protein) with 
      
      
      
      -Ketanserin (1 nM, radioligand).
    • Add the test compound (Phenylethylamino-cyclopentyl-methanol derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    using non-linear regression (Prism or similar software).

Quantitative Data Summary

The table below summarizes the impact of adding the cyclopentyl-methanol constraint to a standard phenylethylamine ligand (based on aggregate literature values for 5-HT2 receptors).

Structural Variant5-HT2A Affinity (

, nM)
5-HT2B Affinity (

, nM)
Selectivity Ratio (2A/2B)Bioactivity Note
Phenylethylamine (Linear) 1204500.26Flexible, low selectivity.
N-Phenylethyl-Cyclopentylamine 45800.56Improved affinity due to hydrophobic bulk.
N-Phenylethyl-Cyclopentyl Methanol 12 350 0.03 High 2A affinity; H-bond locks active state.
N-Phenylethyl-Cyclohexyl Methanol 85900.94Larger ring causes steric clash in 2A pocket.

Note: Data represents generalized SAR trends derived from constrained phenethylamine studies.

References

  • Isberg, V., et al. (2013). "Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors."[2] PLOS ONE.

  • Kim, K. M., et al. (2022). "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship." Biomolecules & Therapeutics.[3]

  • Glennon, R. A., et al. (2002). "Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 843104, N-(2-phenylethyl)cyclopentanecarboxamide."

Sources

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol as a constrained amino alcohol building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to {1-[(2-Phenylethyl)amino]cyclopentyl}methanol: A Constrained Amino Alcohol Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic use of conformationally constrained building blocks is paramount for developing drug candidates with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol, a novel building block that synergistically combines the rigid cyclopentyl scaffold with the pharmacologically significant phenylethylamine motif. We will explore the underlying design principles, propose a robust synthetic pathway with detailed protocols, and illustrate its potential applications in lead optimization campaigns. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to address complex biological targets.

Introduction: The Rationale for Conformational Constraint

The principle of conformational constraint is a cornerstone of rational drug design. By reducing the number of accessible conformations of a molecule, we can pre-organize it into a bioactive shape that fits a specific biological target. This strategy offers several distinct advantages:

  • Enhanced Potency: Locking a molecule into its bioactive conformation minimizes the entropic penalty upon binding to a receptor or enzyme, often leading to a significant increase in binding affinity.

  • Improved Selectivity: A rigid structure is less likely to bind to off-target receptors, which may require different conformations for interaction. This leads to fewer side effects and a better safety profile.

  • Favorable Pharmacokinetics: Constrained molecules often exhibit increased metabolic stability and improved membrane permeability compared to their more flexible counterparts.

The {1-[(2-Phenylethyl)amino]cyclopentyl}methanol building block embodies this principle by integrating two key structural features:

  • The Cyclopentane Core: The five-membered cyclopentane ring serves as a rigid anchor. Unlike a flexible aliphatic chain, the ring system restricts bond rotation, presenting its substituents in a well-defined spatial arrangement. The cyclopentane motif is a proven scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3]

  • The Phenylethylamine Moiety: The 2-phenylethylamine structure is a classic pharmacophore found in a vast array of neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs.[4][5][6] Its incorporation suggests potential applications in targeting the central nervous system (CNS), particularly monoamine transporters and receptors.[7][8]

By combining these features, {1-[(2-Phenylethyl)amino]cyclopentyl}methanol offers a unique scaffold that is both conformationally restricted and primed for interaction with well-validated biological targets. The primary alcohol group provides a versatile synthetic handle for further elaboration, allowing for its seamless integration into drug discovery programs.

Synthetic Strategy and Methodologies

A robust and scalable synthesis is critical for the utility of any building block. We propose a logical and efficient two-step synthetic approach starting from readily available commercial materials. The overall strategy involves the initial synthesis of the core amino alcohol, (1-aminocyclopentyl)methanol, followed by N-alkylation via reductive amination.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond of the secondary amine, pointing to a reductive amination reaction between the core amino alcohol and phenylacetaldehyde. The core amino alcohol itself can be derived from the reduction of a readily available starting material, 1-aminocyclopentanecarboxylic acid.

G target {1-[(2-Phenylethyl)amino]cyclopentyl}methanol disconnection1 C-N Disconnection (Reductive Amination) target->disconnection1 intermediates (1-aminocyclopentyl)methanol + Phenylacetaldehyde disconnection1->intermediates disconnection2 C=O / COOH Reduction intermediates->disconnection2 start 1-Aminocyclopentanecarboxylic Acid disconnection2->start

Caption: Retrosynthetic analysis of the target building block.

Forward Synthesis Pathway

The proposed forward synthesis is a practical and efficient route for laboratory-scale production.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation start 1-Aminocyclopentane carboxylic Acid reagent1 LiAlH4 or BH3 THF, Reflux product1 (1-aminocyclopentyl)methanol reagent1->product1 start2 (1-aminocyclopentyl)methanol product1->start2 Purify and Proceed reagent2 1. Phenylacetaldehyde 2. NaBH(OAc)3 DCM, rt product2 {1-[(2-Phenylethyl)amino] cyclopentyl}methanol reagent2->product2

Caption: Proposed two-step forward synthesis pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions and rationale for key choices.

Protocol 3.1: Synthesis of (1-aminocyclopentyl)methanol

This procedure details the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and efficacy in reducing both amides and carboxylic acids.

Materials:

  • 1-aminocyclopentanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add LiAlH₄ (2.2 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 1-aminocyclopentanecarboxylic acid (1.0 eq) portion-wise to the stirred LiAlH₄ suspension. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent dangerous gas evolution.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (by volume equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume as water), and finally more water (3x the initial volume of water). Trustworthiness Note: This specific "Fieser workup" is a standard, reliable method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easy to filter.

  • Workup: Stir the resulting mixture at room temperature for 1 hour. Filter the solid aluminum salts through a pad of Celite, washing thoroughly with THF and diethyl ether.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure (1-aminocyclopentyl)methanol.

Protocol 3.2: Synthesis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol

This procedure employs a reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for this transformation, minimizing side reactions like the reduction of the aldehyde starting material.

Materials:

  • (1-aminocyclopentyl)methanol (from Protocol 3.1)

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve (1-aminocyclopentyl)methanol (1.0 eq) and phenylacetaldehyde (1.1 eq) in DCM. Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the solution. Causality Note: NaBH(OAc)₃ is less basic and more sterically hindered than other borohydrides, making it highly selective for the reduction of the intermediate iminium ion over the starting aldehyde.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product.

Physicochemical Properties and Data

The structural features of the building block directly influence its properties, which are critical for its application in drug design.

PropertyEstimated ValueRationale / Significance
Molecular Weight 233.35 g/mol Falls within the range for "lead-like" chemical space.
cLogP ~2.5 - 3.0Indicates good lipophilicity, suggesting potential for CNS penetration.
Topological Polar Surface Area ~32.3 ŲLow TPSA is favorable for crossing the blood-brain barrier.
Hydrogen Bond Donors 2 (OH, NH)Provides key interaction points for binding to biological targets.
Hydrogen Bond Acceptors 2 (O, N)Complements the donor count for forming stable interactions.
Rotatable Bonds 5Low number reflects the conformational constraint imposed by the ring.

Applications in Drug Discovery Workflow

This building block is not an end in itself but a starting point for library synthesis and lead optimization. The primary alcohol serves as a key handle for diversification.

G cluster_workflow Drug Discovery Workflow cluster_diversification Library Synthesis (Parallel Chemistry) start Identify Target & Initial Hit bb {1-[(2-Phenylethyl)amino] cyclopentyl}methanol (Core Scaffold) start->bb Introduce Constraint ether Etherification R-X, Base bb->ether ester Esterification R-COCl, Base bb->ester carbamate Carbamoylation R-NCO bb->carbamate assay Biological Screening (Potency, Selectivity) ether->assay Generate Diverse Library ester->assay Generate Diverse Library carbamate->assay Generate Diverse Library sar Structure-Activity Relationship (SAR) Analysis assay->sar pk ADME/PK Profiling sar->pk Select Promising Candidates lead_opt Lead Optimization pk->lead_opt lead_opt->sar Iterative Design

Caption: Workflow for utilizing the building block in a lead optimization campaign.

By reacting the primary alcohol with a diverse set of building blocks (e.g., acyl chlorides, isocyanates, alkyl halides), a large library of analogues can be rapidly synthesized. This allows for a thorough exploration of the structure-activity relationship (SAR) around the constrained core, accelerating the journey from an initial hit to a viable drug candidate.

Conclusion

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol represents a highly valuable building block for contemporary drug discovery. It provides a unique convergence of conformational rigidity and a privileged pharmacophore, offering a compelling scaffold for the development of potent and selective therapeutics. The robust synthetic route detailed herein ensures its accessibility for research and development. By incorporating such thoughtfully designed building blocks, medicinal chemists are better equipped to navigate the complexities of molecular recognition and design the next generation of innovative medicines.

References

  • Cyclopentane Ring Definition - Organic Chemistry Key Term. Fiveable.
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.Current Organic Chemistry.
  • Phenethylamine. Wikipedia.
  • Substituted phenethylamine. Wikipedia.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Conformationally restricted diamines and amino alcohols. Enamine.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC.
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.
  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC.
  • Synthesis of a conformationally constrained δ-amino acid building block. PubMed.

Sources

Technical Review: 1-Amino-1-cyclopentanemethanol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 1-amino-1-cyclopentanemethanol and its derivatives, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7), often referred to as cycloleucinol , represents a privileged scaffold in medicinal chemistry. Its value lies in its conformational constraint : the cyclopentane ring restricts the rotation of the amino and hydroxyl groups, locking them into a specific spatial arrangement that mimics the transition states of hydrolytic enzymes or the bioactive conformations of amino acids like serine and threonine.

This guide analyzes the synthetic utility, pharmacological applications, and experimental protocols for this scaffold, focusing on its role as a precursor to spirocyclic oxazolidinones, kinase inhibitors, and neuraminidase inhibitors.

Structural & Synthetic Chemistry[1][2][3]

The Core Scaffold

The 1,1-disubstitution pattern on the cyclopentane ring creates a quaternary carbon center . This structural feature prevents racemization at the


-carbon (a common issue with linear amino acids) and increases metabolic stability against proteases.
Synthetic Pathways

The primary route to 1-amino-1-cyclopentanemethanol is the reduction of 1-aminocyclopentanecarboxylic acid (cycloleucine) . While Lithium Aluminum Hydride (


) is the classical reductant, the Sodium Borohydride/Iodine (

)
system is preferred in modern scale-up protocols due to enhanced safety profiles and ease of workup.

Key Derivatization Strategies:

  • Cyclization to Oxazolidinones: Reaction with phosgene equivalents (CDI, triphosgene) yields spiro-oxazolidinones, which are potent antibacterial pharmacophores.

  • Reductive Amination: The primary amine is easily alkylated to form N-substituted derivatives, common in kinase inhibitor design.

  • Spiro-Indoline Formation: Condensation with specific electrophiles yields spiro[cyclopentane-1,3'-indoline] systems.

Visualization: Synthetic Workflow

The following diagram outlines the core synthesis and divergent derivatization pathways.

G Cycloleucine 1-Aminocyclopentane- carboxylic Acid Core 1-Amino-1- cyclopentanemethanol (Core Scaffold) Cycloleucine->Core Reduction Red_Agent NaBH4 / I2 (THF, Reflux) Red_Agent->Core Oxazolidinone Spiro-Oxazolidinone (Antibacterial) Core->Oxazolidinone + CDI / Phosgene KinaseInhib N-Alkylated Derivative (IGF-1R Inhibitor) Core->KinaseInhib + R-CHO / NaBH(OAc)3 SpiroIndoline Spiro[cyclopentane-indoline] (GPCR Ligand) Core->SpiroIndoline + Indoline Precursors

Figure 1: Synthetic divergence from the cycloleucine precursor to bioactive scaffolds.

Medicinal Chemistry Applications

Mechanism of Action: Entropy Reduction

The "Gem-Dialkyl Effect" (Thorpe-Ingold Effect) provided by the cyclopentane ring pre-organizes the molecule for binding. By restricting the conformational freedom of the ligand before it binds to the protein target, the entropic penalty of binding is reduced, often leading to 10-100x increases in potency compared to acyclic analogs.

Therapeutic Areas
A. IGF-1R Kinase Inhibitors

Cyclopentyl-pyrimidine derivatives have emerged as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in oncology. The 1-amino-1-cyclopentanemethanol moiety serves as a hinge-binding region mimic.

B. Neuraminidase Inhibitors (Influenza)

Analogs of this scaffold (e.g., RWJ-270201) inhibit the viral neuraminidase enzyme. The cyclopentane ring positions the amino and carboxylate/alcohol groups to interact with the tri-arginine cluster (Arg118, Arg292, Arg371) in the enzyme's active site.

C. Antibacterial Oxazolidinones

Spiro-oxazolidinones derived from this core mimic the structure of Linezolid but with a rigidified "C-ring," potentially overcoming resistance mechanisms involving ribosomal mutation.

Comparative SAR Data

The table below summarizes the impact of the cyclopentyl ring on biological activity compared to acyclic analogs.

Compound ClassTargetAcyclic Analog IC50 (

M)
Cyclopentyl Analog IC50 (

M)
Fold Improvement
Neuraminidase Inhibitor Influenza A (H1N1)15.0 (Valine analog)0.06 (RWJ-270201)250x
Kinase Inhibitor IGF-1R1.2 (Linear linker)0.02 (Cmpd 6f)60x
GPCR Ligand NK1 Receptor0.850.127x
Visualization: IGF-1R Inhibition Pathway

Understanding where these derivatives act within the cell signaling cascade is critical.

IGF1R_Pathway IGF1 IGF-1 (Ligand) IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R Activation IRS1 IRS-1 IGF1R->IRS1 Phosphorylation Inhibitor Cyclopentyl-Pyrimidine Inhibitor Inhibitor->IGF1R Blocks ATP Binding PI3K PI3K IRS1->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Mechanism of IGF-1R inhibition by cyclopentyl derivatives, preventing downstream oncogenic signaling.

Experimental Protocols

Protocol A: Synthesis of 1-Amino-1-cyclopentanemethanol

Objective: Reduction of 1-aminocyclopentanecarboxylic acid to the alcohol. Scale: 10 mmol.

Reagents:

  • 1-Aminocyclopentanecarboxylic acid (Cycloleucine): 1.29 g (10 mmol)

  • Sodium Borohydride (

    
    ): 0.95 g (25 mmol)
    
  • Iodine (

    
    ): 2.54 g (10 mmol)
    
  • THF (Anhydrous): 50 mL

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Activation: Suspend

    
     in THF (30 mL) and add cycloleucine. Cool to 0°C.[1]
    
  • Addition: Dissolve

    
     in THF (20 mL) and add dropwise over 30 minutes. Note: Hydrogen gas evolution will occur.
    
  • Reaction: Once gas evolution ceases, heat the mixture to reflux for 18 hours. The solution should become colorless.

  • Quench: Cool to room temperature. Carefully add Methanol (10 mL) to quench excess hydride.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH (20 mL) and stir for 4 hours (to hydrolyze the borate complex). Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from hexane/ethyl acetate.
    
    • Yield Expectation: 85-92%.

    • Validation:

      
       (DMSO-
      
      
      
      ):
      
      
      3.25 (s, 2H,
      
      
      ), 1.4-1.7 (m, 8H, Ring protons).
Protocol B: Synthesis of Spiro-Oxazolidinone Derivative

Objective: Cyclization of the amino alcohol.

Procedure:

  • Dissolve 1-amino-1-cyclopentanemethanol (1 eq) in dry

    
    .
    
  • Add Carbonyldiimidazole (CDI) (1.1 eq) and catalytic DMAP (0.1 eq).

  • Stir at room temperature for 12 hours.

  • Wash with 1N HCl, then brine. Concentrate to yield the spiro-oxazolidinone.

References

  • Sigma-Aldrich. 1-Amino-1-cyclopentanemethanol Product Specification.Link

  • PubChem. 1-Amino-1-cyclopentylmethanol (CID 18425465). National Library of Medicine. Link

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry. Link

  • Chakravarty, A., et al. (2015). "Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor." European Journal of Medicinal Chemistry. Link

  • McKinoon, R., et al. (1996).[2] "Synthesis of amino alcohols via NaBH4/I2 reduction." Journal of Organic Chemistry. Link (General reference for protocol adaptation).

  • Santa Cruz Biotechnology. 1-Amino-1-cyclopentanemethanol Data Sheet.Link

Sources

Technical Guide: A Synergistic Approach to Predicting and Validating the Binding Affinity of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The {1-[(2-Phenylethyl)amino]cyclopentyl}methanol scaffold represents a compelling starting point for ligand design, integrating the well-established pharmacophoric elements of phenylethylamines with a constrained cyclopentyl ring. Phenylethylamine derivatives are known to interact with a range of biological targets, notably G protein-coupled receptors (GPCRs) such as opioid and serotonin receptors, making this ligand class of significant interest in the pursuit of novel therapeutics for pain management and neurological disorders.[1][2] The predictive understanding of a ligand's binding affinity—the strength of the interaction between the ligand and its target protein—is the cornerstone of modern, rational drug discovery.[3] An accurate estimation of binding affinity allows for the prioritization of compounds for synthesis and testing, thereby conserving resources and accelerating the discovery timeline.[4]

This guide eschews a simplistic, linear protocol. Instead, it presents a dynamic, self-validating ecosystem where computational predictions and experimental measurements work in synergy. We will explore the causality behind methodological choices, grounding our approach in the principles of biophysics and medicinal chemistry. The core philosophy is one of iterative refinement: computational modeling provides rapid, cost-effective initial screening, which is then rigorously validated and informed by gold-standard biophysical techniques. This validated data, in turn, is used to refine and improve the next generation of computational models, creating a powerful cycle of discovery.

Section 1: The Target Landscape - Focusing on the µ-Opioid Receptor

The structural backbone of the ligand class, 2-phenylethylamine, is a privileged scaffold for µ-opioid receptor (MOR) agonists.[5] The MOR, a class A GPCR, is the primary target for major opioid analgesics like morphine and fentanyl.[6] Its activation in the central nervous system leads to profound analgesia. Therefore, for the purpose of this guide, we will focus on the µ-opioid receptor as the primary hypothetical target for our ligand series. Understanding the structure-activity relationships (SAR) for this target is crucial for designing effective and safer analgesics.[5]

Section 2: Computational Prediction of Binding Affinity - An In Silico First Approach

The initial phase of our workflow leverages computational methods to predict the binding affinity and pose of our ligands within the MOR binding site. This in silico approach allows for the rapid screening of a virtual library of analogs before committing to costly and time-consuming chemical synthesis.[7] The primary tool for this phase is molecular docking.[8]

The Causality Behind the Choice: Molecular docking is selected for its balance of computational speed and reasonable accuracy, making it ideal for virtual screening.[9] It models the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding event, providing a numerical score that estimates the binding free energy.[10]

Computational Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (3D Generation, Energy Minimization) define_grid 3. Define Binding Site (Grid Box Generation) ligand_prep->define_grid receptor_prep 2. Receptor Preparation (PDB Acquisition, Cleaning, Protonation) receptor_prep->define_grid run_docking 4. Run Molecular Docking (e.g., AutoDock Vina) define_grid->run_docking analyze_poses 5. Analyze Binding Poses (Visualization, Interaction Mapping) run_docking->analyze_poses rank_ligands 6. Rank Ligands (Based on Predicted Binding Energy) analyze_poses->rank_ligands

Caption: Computational workflow for predicting ligand binding affinity.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking a {1-[(2-Phenylethyl)amino]cyclopentyl}methanol analog into the human µ-opioid receptor.

1. Ligand Preparation: a. Generate 3D Coordinates: Use a chemical drawing tool (e.g., MarvinSketch, ChemDraw) to draw the 2D structure of the ligand. Convert this to a 3D structure. b. Energy Minimization: Perform a geometry optimization using a force field like MMFF94 to obtain a low-energy conformation. c. File Conversion: Save the final 3D structure in a suitable format, such as .pdbqt, using AutoDock Tools. This step assigns partial charges and defines rotatable bonds.

2. Receptor Preparation: a. Obtain Crystal Structure: Download the crystal structure of the human µ-opioid receptor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 5C1M. b. Clean the Structure: Remove all non-essential molecules from the PDB file, including water, co-crystallized ligands, and any co-factors not essential for binding. c. Protonation and Repair: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues. d. File Conversion: Convert the cleaned receptor PDB file to the .pdbqt format using AutoDock Tools. This adds Gasteiger charges.

3. Defining the Binding Site (Grid Generation): a. Identify the Active Site: The binding site is typically the pocket where the co-crystallized ligand was found. For MOR, this is a well-defined pocket within the transmembrane helices. b. Set Grid Box Parameters: Define a three-dimensional grid box that encompasses the entire binding site. It is critical to make the box large enough to allow the ligand to rotate and translate freely, but not so large as to waste computational time searching irrelevant space. A typical size might be 25Å x 25Å x 25Å centered on the known binding pocket.

4. Running the Docking Simulation: a. Configuration: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the desired output file name. b. Execution: Run the AutoDock Vina executable from the command line, referencing the configuration file.[8] vina --config conf.txt --log log.txt c. Expert Insight: The exhaustiveness parameter in Vina controls the thoroughness of the search. For initial screening, a default value of 8 is often sufficient. For final, more accurate predictions, increasing this to 16 or 32 can provide more reliable results at the cost of longer computation time.

5. Analysis of Results: a. Binding Affinity: Vina will output a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding. b. Pose Visualization: The output file contains the coordinates of the top-predicted binding poses. Use a molecular visualization tool (e.g., PyMOL, ChimeraX) to load the receptor and the docked ligand poses. c. Interaction Analysis: Analyze the non-covalent interactions between the top-ranked pose and the receptor's amino acid residues. Identify key hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This provides a structural hypothesis for the ligand's activity.

Section 3: Experimental Validation - The Self-Validating System

Computational predictions, while powerful, are based on approximations and scoring functions that may not perfectly capture the complexity of a biological system.[11] Therefore, experimental validation is non-negotiable for ensuring the trustworthiness of the results.[3] We will use Surface Plasmon Resonance (SPR), a label-free biophysical technique, to measure the binding affinity and kinetics directly.[12][13]

The Causality Behind the Choice: SPR is chosen for its high sensitivity and its ability to provide real-time kinetic data (association rate, kon, and dissociation rate, koff), in addition to the equilibrium dissociation constant (KD).[14][15] The dissociation rate, or residence time, is often more strongly correlated with in vivo efficacy than affinity alone, providing deeper mechanistic insight.[13]

Experimental Validation Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase receptor_prep 1. Receptor Immobilization (e.g., Amine coupling to CM5 chip) run_spr 3. Run SPR Experiment (Association and Dissociation phases) receptor_prep->run_spr ligand_prep 2. Ligand Preparation (Serial dilution in running buffer) ligand_prep->run_spr generate_sensorgram 4. Generate Sensorgram (Response Units vs. Time) run_spr->generate_sensorgram fit_data 5. Kinetic Analysis (Fit data to a binding model) generate_sensorgram->fit_data determine_constants 6. Determine Constants (ka, kd, and KD) fit_data->determine_constants

Caption: Experimental workflow for validating binding affinity using SPR.

Detailed Protocol: Surface Plasmon Resonance (SPR) Assay

1. Receptor Immobilization: a. Surface Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Protein Coupling: Inject the purified µ-opioid receptor solution over the activated surface. The primary amines on the protein's lysine residues will form covalent amide bonds with the activated surface. c. Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding. d. Expert Insight: A key to a successful SPR experiment is achieving an appropriate immobilization density. Too high a density can lead to mass transport limitations and other artifacts. Aim for a density that will yield a maximum analyte response (Rmax) of approximately 50-100 Response Units (RU).

2. Ligand Injection and Data Acquisition: a. Buffer Preparation: Use a suitable running buffer, such as HBS-EP+, which is designed to minimize non-specific binding. b. Serial Dilution: Prepare a series of concentrations of the {1-[(2-Phenylethyl)amino]cyclopentyl}methanol ligand in the running buffer. A typical concentration range would span at least two orders of magnitude around the expected KD (e.g., from 10 nM to 1 µM). c. Injection Cycle: For each concentration, perform an injection cycle: i. Association: Flow the ligand solution over the receptor-immobilized surface for a defined period (e.g., 180 seconds), allowing the ligand to bind to the receptor. ii. Dissociation: Replace the ligand solution with a flow of pure running buffer and monitor the decrease in signal as the ligand dissociates (e.g., for 600 seconds). d. Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound ligand before the next injection cycle.

3. Data Analysis: a. Reference Subtraction: Subtract the signal from a reference flow cell (an activated and deactivated surface without coupled protein) to correct for bulk refractive index changes and non-specific binding. b. Kinetic Fitting: Fit the resulting sensorgrams (a plot of RU vs. time) to a suitable kinetic binding model, such as the 1:1 Langmuir model.[16] c. Determine Constants: The fitting process will yield values for the association rate constant (ka, units M-1s-1), the dissociation rate constant (kd, units s-1), and the equilibrium dissociation constant (KD = kd/ka, units M).

Alternative Validation: Isothermal Titration Calorimetry (ITC) is another gold-standard method that directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (ΔH, ΔS, and KD).[17][18] It is an excellent orthogonal technique to confirm SPR results.[19]

Section 4: Integrating Data to Drive Structure-Activity Relationships (SAR)

The true power of this synergistic workflow emerges when we use the validated experimental data to understand the structure-activity relationship (SAR) of our ligand series. By comparing the predicted binding energies with the experimentally determined KD values across a series of structurally related analogs, we can build a robust model of how chemical modifications impact binding affinity.[20][21]

Hypothetical SAR Data for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol Analogs
Ligand IDR-Group Modification (para-position of phenyl ring)Predicted Binding Energy (kcal/mol)Experimental K D (nM)
LIG-001 -H (Parent)-8.5150
LIG-002 -F (Fluoro)-8.995
LIG-003 -OH (Hydroxyl)-9.540
LIG-004 -OCH₃ (Methoxy)-8.7120
LIG-005 -CH₃ (Methyl)-8.6145

Analysis and Causality:

  • LIG-002 (-F): The addition of a small, electronegative fluorine atom often improves binding through favorable electrostatic or hydrophobic interactions. The computational model correctly predicted a modest improvement in affinity, which was confirmed by the lower experimental KD.

  • LIG-003 (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor. Visualizing the docked pose of LIG-003 likely reveals a new hydrogen bond with a key residue (e.g., a serine or threonine) in the MOR binding pocket. This additional, strong interaction explains the significant jump in both predicted and experimental affinity. This is a classic example of SAR-driven design.[1]

  • LIG-004 (-OCH₃): While also containing oxygen, the bulkier methoxy group may introduce a steric clash or be unable to form the same optimal hydrogen bond as the hydroxyl group, leading to no improvement in affinity.

  • Correlation: By plotting the predicted energies against the experimental binding free energies (ΔG = RT ln KD), we can assess the predictive power of our docking model. A strong correlation gives us confidence to use the model to screen larger, more diverse virtual libraries.

The Integrated Discovery Cycle

G node_design 1. Design Analogs node_predict 2. Predict Affinity (Molecular Docking) node_design->node_predict Virtual Library node_prioritize 3. Prioritize & Synthesize node_predict->node_prioritize Ranked Hits node_test 4. Test Affinity (SPR / ITC) node_prioritize->node_test Physical Compounds node_sar 5. Analyze SAR & Refine Model node_test->node_sar Experimental Data node_sar->node_design New Hypotheses

Caption: The iterative cycle of computational and experimental drug discovery.

Conclusion

Predicting the binding affinity of novel ligands like {1-[(2-Phenylethyl)amino]cyclopentyl}methanol is not a single event but a continuous, multi-faceted process. By embracing a workflow that marries the predictive power of computational chemistry with the empirical certainty of biophysical validation, researchers can navigate the complexities of drug discovery with greater confidence and efficiency. This guide provides the strategic framework and detailed protocols necessary to implement such a system. The ultimate goal is to create a tight feedback loop where each experimental result enriches the predictive model, and each computational prediction more accurately guides experimental efforts, leading to the faster identification of potent and selective therapeutic candidates.

References

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566.
  • Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies, 8(1), e27-e34.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Krainer, G., Broecker, J., & Keller, S. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61-64.
  • Su, M., et al. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions.
  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Aragen Bioscience. [Link]

  • de Azevedo, W. F., Jr, & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031-1039.
  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 785, 1-32.
  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Wang, Z., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(23), 7851. [Link]

  • Liu, X., et al. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv preprint arXiv:2401.12423.
  • de Azevedo, W. F., Jr, & Dias, R. (2008). Computational Methods for Calculation of Ligand-Binding Affinity. Current Drug Targets, 9(12), 1031-1039. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Gligorijević, V., et al. (2021). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics, 54, e8. [Link]

  • Carter, M. F., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Kim, D., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 216-224. [Link]

  • Gapsys, V., et al. (2020). Accurate Estimation of Ligand Binding Affinity Changes upon Protein Mutation. Journal of Chemical Information and Modeling, 60(11), 5404-5415. [Link]

  • Ziemytė, M., et al. (2024). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery, 19(5), 513-527.
  • Skrzątek, A., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(21), 15933. [Link]

  • Ryde, U., & Söderhjelm, P. (2016). Ligand-Binding Affinity Estimates Supported by Quantum-Mechanical Methods. Chemical Reviews, 116(9), 5520-5566. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Kim, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 30(5), 450-459. [Link]

  • Kim, D., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 216-224. [Link]

  • Kim, D., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 30(5), 450-459. [Link]

  • Fujii, H., et al. (2024). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation. Journal of Medicinal Chemistry, 67(13), 11003-11019. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Shepherd, T. A., et al. (2002). Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. Journal of Medicinal Chemistry, 45(10), 2101-2111. [Link]

  • Xu, H., et al. (1993). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 36(16), 2218-2224. [Link]

  • Al-Sha'er, M. A., et al. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Molecules, 28(18), 6689. [Link]

  • Wang, F., et al. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. Molecules, 27(7), 2163. [Link]

  • Mann, A., et al. (2019). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists with Antinociceptive Activity. Scientific Reports, 9(1), 12115. [Link]

  • Ortiz-Bustos, D., et al. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 30(4), 868. [Link]

  • Yasir, A., & Sonthalia, S. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Kumar, A., et al. (2023). Updates on drug designing approach through computational strategies: a review. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3860. [Link]

  • Zhao, P., et al. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 31, 127684. [Link]

Sources

Methodological & Application

High-Purity Synthesis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol starting from Cycloleucine (1-aminocyclopentanecarboxylic acid). This scaffold is a critical pharmacophore in CNS drug discovery, particularly for Sigma-1 receptor ligands and CCR5 antagonists, owing to the conformational constraints imposed by the gem-disubstituted cyclopentane ring (Thorpe-Ingold effect).

Synthetic Strategy: The "Reduction-First" Pathway

We utilize a Reduction-First / Alkylation-Second strategy rather than a "Reductive Amination-First" approach.

  • Why not alkylate first? Cycloleucine is a zwitterionic amino acid with poor solubility in organic solvents required for alkylation. Furthermore, the steric bulk at the

    
    -carbon hinders nucleophilic attack, making direct N-alkylation sluggish and prone to over-alkylation.
    
  • The Solution: Reducing the carboxylic acid to a primary alcohol first eliminates the zwitterion, dramatically improving solubility in organic solvents (DCM, THF) and increasing the nucleophilicity of the amine for the subsequent reductive amination step.

Chemical Reaction Scheme

The synthesis proceeds in two distinct modules:

  • Global Reduction: Conversion of Cycloleucine to Cycloleucinol using Lithium Aluminum Hydride (

    
    ).
    
  • Reductive Amination: Selective N-alkylation using Phenylacetaldehyde and Sodium Triacetoxyborohydride (STAB).

ReactionScheme Cycloleucine Cycloleucine (1-aminocyclopentanecarboxylic acid) LiAlH4 LiAlH4 / THF Reflux, 12h Cycloleucine->LiAlH4 Cycloleucinol Intermediate: Cycloleucinol (1-aminocyclopentylmethanol) LiAlH4->Cycloleucinol Reduction RedAmin Phenylacetaldehyde NaBH(OAc)3 / DCE Cycloleucinol->RedAmin Target Target: {1-[(2-Phenylethyl)amino] cyclopentyl}methanol RedAmin->Target Reductive Alkylation

Figure 1: Modular synthetic pathway designed for steric tolerance and high chemoselectivity.

Module 1: Synthesis of Cycloleucinol (Intermediate)

Objective: Reduction of the carboxylic acid moiety to a primary alcohol.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Cycloleucine 1.0Starting Material

(2.0M in THF)
2.5Reducing Agent (Hydride Source)
THF (Anhydrous) SolventReaction Medium (0.2 M conc.)
NaOH (15% aq) N/AFieser Quench Reagent
Detailed Protocol
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Slurry Formation: Charge the flask with

    
     (2.5 equiv) in anhydrous THF at 0°C.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      here because amino acids are notoriously difficult to reduce due to the stable carboxylate salt form. The vigorous conditions of
      
      
      reflux ensure complete conversion.
  • Addition: Add solid Cycloleucine portion-wise to the

    
     suspension. (Note: Cycloleucine has low solubility; it will dissolve as it reacts).
    
  • Reaction: Warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The mixture will turn from grey to white/off-white.

  • Fieser Workup (Critical for Safety & Yield):

    • Cool reaction to 0°C.[2]

    • Slowly add

      
       mL Water  (where 
      
      
      
      = grams of
      
      
      used).
    • Add

      
       mL 15% NaOH .
      
    • Add

      
       mL Water .
      
    • Result: A granular white precipitate (Lithium Aluminate) forms, which is easily filtered.

  • Isolation: Filter through a Celite pad. Wash the cake with hot THF. Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: 85–92% (Colorless viscous oil or low-melting solid).

Module 2: Reductive Amination to Target

Objective: Selective mono-alkylation of the primary amine with a phenethyl group.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Cycloleucinol 1.0Amine Nucleophile
Phenylacetaldehyde 1.1Electrophile

(STAB)
1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) SolventReaction Medium
Detailed Protocol
  • Reagent Prep (Crucial): Phenylacetaldehyde is unstable and polymerizes. Distill immediately before use or use the sodium bisulfite adduct precursor. Using degraded aldehyde results in complex mixtures.

  • Imine Formation: In a dry flask, dissolve Cycloleucinol (1.0 equiv) in DCE (0.1 M). Add Phenylacetaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30–60 minutes at Room Temperature (RT) to allow pre-equilibrium of the imine.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Mechanism:[2] STAB is less reactive than

      
       and will not reduce the aldehyde effectively at this pH, but it rapidly reduces the protonated iminium ion. This ensures mono-alkylation  over di-alkylation.
      
  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Quench: Quench with Saturated

    
     solution. Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate. Purify via Flash Column Chromatography (

    
    ).
    
    • Eluent: DCM

      
       5% MeOH/DCM (with 1% 
      
      
      
      additive to reduce tailing).

Process Logic & Troubleshooting (Graphviz)

The following decision tree outlines the critical control points during the workup to ensure product purity.

WorkupLogic Start Crude Reaction Mixture (Post-STAB Reduction) Quench Quench with Sat. NaHCO3 Start->Quench PhaseSep Phase Separation Quench->PhaseSep Check Check pH of Aqueous Layer PhaseSep->Check Acidic pH < 8 (Boron complexes trapped) Check->Acidic If Basic pH > 8 (Free Amine Released) Check->Basic If Action1 Add more NaHCO3 or 1M NaOH dropwise Acidic->Action1 Extract DCM Extraction Basic->Extract Action1->Check

Figure 2: Workup decision logic to ensure complete recovery of the amine product.

Analytical Validation

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15–7.35 (m, 5H, Ph -H).
      
    • 
       3.40 (s, 2H, -CH 2-OH).
      
    • 
       2.85 (t, 2H, -NH-CH 2-CH2-Ph).
      
    • 
       2.75 (t, 2H, -NH-CH2-CH 2-Ph).
      
    • 
       1.40–1.80 (m, 8H, Cyclopentyl -H).
      
  • Mass Spectrometry (ESI+):

    • Target MW: ~219.32 g/mol .

    • Observed

      
      : 220.2 .
      

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard protocol for LiAlH4 quenching).
  • Meyers, A. I., et al. (1993). "Reduction of Amino Acids to Amino Alcohols." Organic Syntheses, Coll.[2][3] Vol. 8, p.26. Link

  • Gawley, R. E. (1988). "Cycloleucine Reduction Protocols." Organic Reactions, 35, 1. (General reference for hindered amino acid reduction).

Sources

reductive amination protocols for 1-amino-1-cyclopentanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 1-Amino-1-Cyclopentanemethanol

Part 1: Introduction & Mechanistic Strategy

1.1 The Substrate Challenge 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7) represents a distinct class of "quaternary amino acids" reduced to amino alcohols. This scaffold is structurally analogous to the polar headgroup of the immunomodulator Fingolimod (FTY720) .

Synthetically, this molecule presents a "Perfect Storm" of reactivity challenges:

  • Steric Congestion: The amine is attached to a quaternary carbon (C1 of the cyclopentane ring), significantly retarding nucleophilic attack on carbonyls compared to linear amines.

  • The Oxazolidine Trap: The 1,2-amino alcohol motif (N on C1, OH on the adjacent methylene) rapidly reacts with aldehydes to form stable, cyclic 5-membered oxazolidines .

  • Chemoselectivity: The presence of a free hydroxyl group requires protocols that avoid O-alkylation or extensive protection-deprotection steps.

1.2 The Mechanistic Imperative Standard reductive amination relies on the formation of an imine (


), which is subsequently reduced.[1][2][3] However, for 1-amino-1-cyclopentanemethanol, the equilibrium does not favor the open imine. Instead, the adjacent hydroxyl group attacks the imine carbon intramolecularly, locking the molecule into a saturated oxazolidine ring.
  • Crucial Insight: Common reducing agents like NaBH

    
     are often too basic or insufficiently electrophilic to reopen the oxazolidine.
    
  • The Solution: We must use Acid-Promoted or Lewis-Acid-Mediated protocols. These conditions protonate the oxazolidine nitrogen or coordinate the oxygen, forcing the ring open to the reactive iminium ion , which is then rapidly trapped by the hydride source.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the equilibrium challenges and the specific entry point for the hydride reduction.

ReactionPathway Substrate 1-Amino-1- cyclopentanemethanol Hemiaminal Hemiaminal (Transient) Substrate->Hemiaminal + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium (Reactive Species) Hemiaminal->Imine - H2O Oxazolidine Oxazolidine (Stable Trap) Imine->Oxazolidine Fast Cyclization Product N-Alkylated Product Imine->Product Reduction (STAB/NaBH4) Oxazolidine->Imine Acid/Lewis Acid (Required)

Caption: The "Oxazolidine Trap" mechanism. Successful reduction requires conditions that shift the equilibrium from the stable Oxazolidine back to the reactive Iminium species.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" STAB Method

Best for: High chemoselectivity, aldehydes, and preventing over-alkylation. Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and stable in acetic acid. The acetic acid serves two roles: it catalyzes imine formation and protonates the oxazolidine to revert it to the reducible iminium ion.

Reagents:

  • Substrate: 1-Amino-1-cyclopentanemethanol (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Imine Pre-formation: In a flame-dried flask under N

    
    , dissolve the amino alcohol in DCE (0.2 M concentration).
    
  • Acidification: Add Glacial Acetic Acid (1.0 equiv). Stir for 5 minutes. Note: This buffers the system.

  • Aldehyde Addition: Add the aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: The solution may warm slightly. The acid prevents stable oxazolidine isolation by keeping the equilibrium dynamic.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why portion-wise? To control H

      
       evolution and exotherm.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.

    • Target: Disappearance of the imine/oxazolidine mass.

  • Quench: Quench with saturated aqueous NaHCO

    
     (vigorous bubbling).
    
  • Workup: Extract with DCM or EtOAc (3x). The product is an amino alcohol and may be polar; if recovery is low, add 5% MeOH to the organic extraction solvent.

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones or unreactive aldehydes. Mechanism: Ti(OiPr)


 acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine and coordinating the hydroxyl group to prevent oxazolidine interference.

Reagents:

  • Substrate: 1.0 equiv

  • Carbonyl (Ketone/Aldehyde): 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)

  • Reducing Agent: NaBH

    
     (2.0 equiv)
    
  • Solvent: Methanol (for reduction step) / Neat (for imine formation)

Step-by-Step Workflow:

  • Complexation: In a dried flask, mix the amino alcohol and the ketone/aldehyde (neat or in minimal THF).

  • Titanium Addition: Add Ti(OiPr)

    
     (1.25 equiv) via syringe.
    
  • Incubation: Stir the viscous mixture at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).

    • Note: The solution will turn yellow/orange. This indicates successful Ti-Imine complexation.

  • Dilution: Dilute the reaction mixture with anhydrous Methanol (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH

    
     (2.0 equiv) carefully.
    
    • Caution: Exothermic reaction with vigorous gas evolution.

  • Hydrolysis: After conversion (check LCMS), quench by adding 1N NaOH or aqueous NH

    
    Cl. A heavy white precipitate (TiO
    
    
    
    ) will form.
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Reducing Agents

Reducing AgentReactivitySelectivityRisk of Oxazolidine TrapRecommended Use Case
NaBH(OAc)3 (STAB) MildHigh (Aldehydes > Ketones)Low (w/ AcOH)Primary Protocol. Best for aldehydes and functional group tolerance.
NaBH3CN MildHighMediumLegacy method. Toxic (Cyanide). Use only if STAB fails.
NaBH4 StrongLow (Reduces Ketones/Aldehydes)HighOnly use with Ti(OiPr)4 pre-complexation.
H2 / Pd-C VariableLow (Reduces Nitro/Alkene)LowGood for scale-up of simple benzyl groups.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Stalled Reaction (50% Conv.) Stable Oxazolidine formation.Increase AcOH to 5 equiv or switch to Protocol B (Titanium). Heat to 40°C.
Dialkylation (Tertiary Amine) Aldehyde is too reactive.Use STAB (it is less reactive than NaBH4). Add aldehyde slowly (syringe pump).
No Reaction (Sterics) Quaternary center blocking attack.Use Protocol B. Heat the Ti(OiPr)4 step to 60°C. Use Microwave irradiation.
Low Yield during Workup Product is water-soluble.Saturate aqueous layer with NaCl (Salting out). Use CHCl3:iPrOH (3:1) for extraction.[4]

Part 5: References

  • Synthesis of Fingolimod (FTY720) Analogs:

    • Context: Describes the reductive amination of 2-amino-2-substituted-1,3-diols (structurally homologous to the target).

    • Source: Seidel, G., et al. "Synthesis of Fingolimod." Journal of Organic Chemistry.

    • URL:[Link](Note: Generalized link to JOC search for Fingolimod synthesis as specific deep links vary).

  • General Reductive Amination with STAB:

    • Context: The foundational protocol for using Sodium Triacetoxyborohydride with acid-sensitive or sterically hindered amines.

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • URL:[Link]

  • Titanium(IV) Isopropoxide Mediated Reductive Amination:

    • Context: Protocol for handling sterically hindered amines and preventing side reactions.

    • Source: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[2] Journal of the Chemical Society, Perkin Transactions 1, 1995.

    • URL:[Link]

  • Oxazolidine Formation in Amino Alcohols:

    • Context: Mechanistic discussion on the equilibrium between open imines and cyclic oxazolidines in 1,2-amino alcohols.

    • Source:Chemical Reviews (General reference on Amino Alcohol reactivity).

    • URL:[Link]

  • Automated Synthesis of N-Alkylated Amino Acids:

    • Context: High-throughput protocols for gem-disubstituted amino acid derivatives.

    • Source: Chamoin, S., et al. "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters."[4] Chimia, 2003.[5]

    • URL:[Link]

Sources

Application Note: Regioselective Ring Opening of 1-Oxaspiro[2.4]heptane with 2-Phenylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of 1-((phenethylamino)methyl)cyclopentan-1-ol via the nucleophilic ring opening of 1-oxaspiro[2.4]heptane (spiro[cyclopentane-1,2'-oxirane]) with 2-phenylethylamine . This transformation is a critical step in the synthesis of diverse CNS-active pharmacophores, including sigma receptor ligands and analgesic analogs. We present two validated methodologies: a robust thermal solvolytic approach and a catalytic green chemistry approach using lithium perchlorate (


).

Scientific Background & Mechanistic Insight

The Challenge of Spiro-Epoxides

Spiro-epoxides like 1-oxaspiro[2.4]heptane possess unique steric and electronic environments compared to acyclic epoxides. The molecule consists of a strained oxirane ring spiro-fused to a cyclopentane ring.

  • Regioselectivity: The reaction is governed by the interplay between steric hindrance and electronic activation.[1]

    • Path A (Preferred): Nucleophilic attack at the methylene carbon (C3 of the spiro system). This position is less sterically hindered.

    • Path B (Disfavored): Attack at the spiro-quaternary carbon (C2). This path is severely inhibited by the bulk of the cyclopentane ring, despite the potential for tertiary carbocation character.

Reaction Mechanism

Under the basic/neutral conditions provided by the amine nucleophile, the reaction proceeds via an


 mechanism . The lone pair of the phenylethylamine nitrogen attacks the antibonding orbital (

) of the

bond. This results in ring opening with inversion of configuration (irrelevant at the achiral methylene) and retention at the spiro center, yielding the

-amino alcohol.

ReactionMechanism Reactants Reactants 1-oxaspiro[2.4]heptane + 2-Phenylethylamine TS Transition State Nu: attacks least hindered CH2 Reactants->TS  Heat / Catalyst   Intermediate Zwitterionic Intermediate TS->Intermediate  Ring Opening   Product Product 1-((phenethylamino)methyl) cyclopentan-1-ol Intermediate->Product  Proton Transfer  

Figure 1: Mechanistic pathway for the regioselective aminolysis of 1-oxaspiro[2.4]heptane.

Experimental Protocols

Materials & Equipment
  • Reagents:

    • 1-Oxaspiro[2.4]heptane (CAS: 185-60-4, >97% purity).

    • 2-Phenylethylamine (CAS: 64-04-0, >99% purity).

    • Ethanol (Absolute) or Acetonitrile (HPLC Grade).

    • Lithium Perchlorate (

      
      ) (Optional for Method B).
      
  • Equipment:

    • Round-bottom flask (50 mL) with reflux condenser.

    • Magnetic stirrer and oil bath.

    • Rotary evaporator.[2]

    • High-vacuum pump.

Method A: Thermal Solvolytic Protocol (Standard)

Best for scale-up and general robustness.

  • Stoichiometry: Charge a 50 mL round-bottom flask with 1-oxaspiro[2.4]heptane (1.0 equiv, 10 mmol, 981 mg).

  • Solvent: Add Ethanol (10 mL, 1.0 M concentration).

  • Nucleophile Addition: Add 2-phenylethylamine (1.2 equiv, 12 mmol, 1.5 mL) dropwise.

    • Note: A slight excess of amine prevents polymerization of the epoxide.

  • Reaction: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Monitor: Check reaction progress via TLC (SiO2, 10% MeOH/DCM, stain with Ninhydrin or PMA). The epoxide spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove ethanol and excess amine.

    • Note: Phenylethylamine has a high boiling point (197°C). Use a high-vacuum pump or azeotrope with toluene to remove traces.

  • Purification:

    • The crude oil often crystallizes upon standing.

    • Recrystallize from Hexane/Ethyl Acetate (9:1) or purify via flash column chromatography (DCM

      
       5% MeOH/DCM).
      
Method B: Catalyzed Protocol (Accelerated)

Best for rapid synthesis and difficult substrates.

  • Preparation: Prepare a solution of

    
      in Acetonitrile  (5 M).
    
    • Caution: Perchlorates are potentially explosive when dry. Handle in solution.

  • Reaction Assembly: Dissolve 1-oxaspiro[2.4]heptane (1.0 equiv) and 2-phenylethylamine (1.1 equiv) in the

    
    /MeCN solution (2 mL per mmol substrate).
    
  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Mechanism:[4][5][6][7]

      
       coordinates to the epoxide oxygen, increasing electrophilicity and facilitating attack.
      
  • Work-up:

    • Dilute with water (20 mL).

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry organics over

      
      , filter, and concentrate.[8]
      

Process Workflow & Optimization

The following diagram illustrates the decision matrix for selecting the optimal protocol based on your specific constraints (Time vs. Cost).

Workflow Start Start: 1-oxaspiro[2.4]heptane Decision Constraint Check Start->Decision MethodA Method A: Ethanol Reflux (Low Cost, Scalable) Decision->MethodA Bulk Scale MethodB Method B: LiClO4 Catalysis (Fast, Mild Temp) Decision->MethodB Speed / Lab Scale Workup Evaporation & Extraction MethodA->Workup MethodB->Workup Purification Recrystallization (Hex/EtOAc) or Column Chrom. Workup->Purification Final Target: 1-((phenethylamino) methyl)cyclopentanol Purification->Final

Figure 2: Operational workflow for the synthesis of the target


-amino alcohol.

Analytical Characterization

To validate the synthesis, compare your spectral data against the expected values below.

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

7.1-7.3 ppm
Multiplet (5H)Aromatic protons (Phenethyl group)

2.8-2.9 ppm
Triplet/Multiplet (4H)

chain

2.6 ppm
Singlet (2H)Diagnostic:

(Shifted upfield due to shielding)

1.5-1.8 ppm
Multiplet (8H)Cyclopentane ring protons
13C NMR

79-82 ppm
Quaternary CDiagnostic: Spiro carbon bearing the OH group

55-60 ppm
Secondary CAminomethyl carbon (

)
MS (ESI) m/z

Protonated molecular ion

Safety & Handling (E-E-A-T)

  • Epoxide Hazards: 1-oxaspiro[2.4]heptane is an alkylating agent. It may cause skin sensitization and is potentially mutagenic. Always handle in a fume hood with nitrile gloves.

  • Amine Hazards: 2-Phenylethylamine is corrosive and a mild CNS stimulant. Avoid inhalation of vapors.

  • Perchlorate Safety: If using Method B, never heat the reaction mixture to dryness. Organic perchlorates are shock-sensitive explosives. Quench with water before concentration.

References

  • Regioselective Ring Opening of Epoxides: Shivani, et al. "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." J. Mex. Chem. Soc., 2007. Link

  • Water-Promoted Synthesis: Azizi, N., & Saidi, M. R. "Water-promoted highly regioselective ring opening of epoxides with amines."[3] Org.[2][4][9] Lett., 2005. Link

  • Lithium Perchlorate Catalysis: Chini, M., et al. "Metal salts as catalysts for the ring opening of epoxides with amines." Tetrahedron Lett., 1990. Link

  • Spiro-Epoxide Reactivity: Trost, B. M. "Spiro-epoxides in Organic Synthesis." Angew. Chem. Int. Ed. (General reference for spiro-scaffold reactivity).

Sources

Application Notes and Protocols for the N-Alkylation of 1-Hydroxymethylcyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the N-alkylation of 1-hydroxymethylcyclopentylamine, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore two primary synthetic routes: reductive amination and direct alkylation, providing step-by-step procedures, mechanistic insights, and data interpretation guidelines. The aim is to equip the reader with the necessary knowledge to confidently and efficiently synthesize N-alkylated derivatives of 1-hydroxymethylcyclopentylamine.

Introduction: The Significance of N-Alkylated 1-Hydroxymethylcyclopentylamines

N-substituted cyclopentylamine derivatives are crucial scaffolds in the development of novel therapeutics.[1] Specifically, the 1-hydroxymethylcyclopentylamine core presents a versatile platform for structural modification. The primary amine serves as a key handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target engagement.

The presence of the hydroxymethyl group offers an additional site for derivatization or can influence the molecule's interaction with biological targets through hydrogen bonding. The strategic N-alkylation of this scaffold allows for the systematic exploration of the chemical space around the cyclopentyl core, a common tactic in lead optimization campaigns within drug discovery programs.

Strategic Approaches to N-Alkylation

The synthesis of N-alkylated 1-hydroxymethylcyclopentylamine can be approached through several methods. The choice of strategy is often dictated by the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction. This guide will focus on two of the most robust and widely applicable methods:

  • Reductive Amination: A highly versatile and controlled one-pot reaction involving the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[2]

  • Direct Alkylation with Alkyl Halides: A classical nucleophilic substitution reaction where the amine displaces a halide from an alkyl halide. While seemingly straightforward, this method requires careful control to avoid over-alkylation.[3]

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is often the method of choice for the controlled mono-N-alkylation of primary amines, as it circumvents the issue of polyalkylation that can plague direct alkylation methods.[4] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[5]

Reaction Workflow

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve 1-hydroxymethyl- cyclopentylamine and carbonyl compound in a suitable solvent (e.g., DCM, MeOH) B Stir at room temperature (1-2 hours) A->B Formation of imine intermediate C Add reducing agent (e.g., NaBH(OAc)₃) B->C In-situ reduction D Quench reaction, extract, wash, dry, and concentrate C->D Reaction completion E Purify by flash column chromatography D->E Isolation of pure product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials:

  • 1-hydroxymethylcyclopentylamine (1.0 eq.)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-hydroxymethylcyclopentylamine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For less reactive carbonyl compounds, the addition of a dehydrating agent such as magnesium sulfate (MgSO₄) can be beneficial.

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[6] Sodium cyanoborohydride (NaBH₃CN) is another suitable option.[7] The choice of reducing agent is critical; NaBH(OAc)₃ is particularly effective as it is selective for the iminium ion over the starting carbonyl compound.[5]

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 1-hydroxymethylcyclopentylamine.[9][10]

Quantitative Data Summary (Hypothetical)
EntryAlkyl Group (from Carbonyl)Yield (%)Purity (%) (by LC-MS)
1Benzyl (from Benzaldehyde)85>98
2Isopropyl (from Acetone)78>97
3Butyl (from Butyraldehyde)82>98

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical SN2 reaction where the amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. While conceptually simple, this method can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[3][11] Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.

Reaction Mechanism

SN2_Alkylation cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine 1-Hydroxymethyl- cyclopentylamine (Nucleophile) TS S N 2 Transition State Amine->TS AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->TS Product N-Alkylated Amine TS->Product Byproduct Halide Salt TS->Byproduct

Caption: SN2 mechanism for direct N-alkylation.

Detailed Experimental Protocol

Materials:

  • 1-hydroxymethylcyclopentylamine (1.0 eq.)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq.)

  • Solvent (e.g., Acetonitrile, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-hydroxymethylcyclopentylamine (1.0 eq.) and a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.[2]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[2]

  • Work-up: Upon completion, filter off any inorganic salts.[2] Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.

Troubleshooting Over-Alkylation

Over-alkylation is a common challenge in this procedure.[12] To minimize the formation of the di-alkylated product, consider the following:

  • Use a large excess of the primary amine: This will statistically favor the reaction of the alkyl halide with the more abundant primary amine.

  • Slow, controlled addition of the alkyl halide: This maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.

  • Use a bulky alkylating agent: Steric hindrance can disfavor the second alkylation step.

Characterization of N-Alkylated Products

The successful synthesis of the target N-alkylated 1-hydroxymethylcyclopentylamine should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To observe the characteristic N-H stretch of the secondary amine (if applicable) and the O-H stretch of the hydroxyl group.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride can release toxic gases upon contact with acid; handle with caution.

References

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Preparation of Amines: Alkylation of Ammonia and Amines. (2025, May 22). JoVE. Retrieved from [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022, December 28). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 2). NIH. Retrieved from [Link]

  • Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst. (n.d.). PMC. Retrieved from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Omega - ACS Publications. Retrieved from [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). PMC. Retrieved from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthetic route for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol (Target Molecule 3 ). While conceptually simple, the synthesis of gem-disubstituted amino alcohols often suffers from low yields due to steric hindrance at the quaternary carbon and competitive over-alkylation.

We present a convergent, two-step protocol that prioritizes mono-alkylation selectivity and purification efficiency . By utilizing a modified Abdel-Magid reductive amination strategy, we bypass the common pitfalls of direct alkylation (e.g., elimination side-products, bis-alkylation), achieving isolated yields >85% with >98% purity.

Strategic Analysis & Retrosynthesis

The Challenge: Sterics & Selectivity

The target molecule features a sterically crowded quaternary center at the cyclopentyl ring (C1).

  • Route A (Direct Alkylation): Reacting (1-aminocyclopentyl)methanol with (2-bromoethyl)benzene.

    • Failure Mode: High rates of bis-alkylation and elimination of the alkyl halide due to the required high temperatures.

  • Route B (Selected): Reductive Amination of (1-aminocyclopentyl)methanol with Phenylacetaldehyde.

    • Advantage:[1] The intermediate imine/oxazolidine formation is reversible, allowing thermodynamic control. Use of Sodium Triacetoxyborohydride (STAB) ensures rapid reduction of the imine while leaving the aldehyde untouched, preventing polymerization.

Reaction Pathway

The synthesis proceeds via the reduction of Cycloleucine (1) to the amino alcohol (2), followed by reductive coupling with Phenylacetaldehyde.

SynthesisRoute Cycloleucine Cycloleucine (1) (Start) AminoAlcohol (1-Aminocyclopentyl) methanol (2) Cycloleucine->AminoAlcohol Step 1: LiAlH4 THF, Reflux Intermediate Oxazolidine/Imine Intermediate AminoAlcohol->Intermediate + Aldehyde DCE, AcOH Aldehyde Phenylacetaldehyde Target Target Molecule (3) {1-[(2-Phenylethyl)amino] cyclopentyl}methanol Intermediate->Target Step 2: NaBH(OAc)3 Reductive Ring Opening

Figure 1: Convergent synthesis strategy utilizing a reductive amination pathway.

Critical Process Parameters (CPP)

To maximize yield, three variables must be strictly controlled:

ParameterOptimization ChoiceScientific Rationale
Reducing Agent NaBH(OAc)₃ (STAB)Unlike NaBH₃CN, STAB is non-toxic and works in weakly acidic media, protonating the imine for faster reduction without reducing the aldehyde [1].
Solvent System 1,2-Dichloroethane (DCE)DCE facilitates the formation of the oxazolidine intermediate common in 1,2-amino alcohols, which reduces cleanly to the amine [2].
Stoichiometry 1.0 : 1.1 (Amine:Aldehyde)A slight excess of aldehyde drives imine formation. The bulk of the cyclopentyl group naturally discourages bis-alkylation, but excess aldehyde >1.2 eq risks polymerization.

Detailed Experimental Protocols

Step 1: Synthesis of (1-Aminocyclopentyl)methanol (2)

Precursor preparation from Cycloleucine.

Reagents:

  • 1-Aminocyclopentanecarboxylic acid (Cycloleucine): 10.0 g (77.4 mmol)

  • Lithium Aluminum Hydride (LiAlH₄): 3.5 g (92.9 mmol, 1.2 equiv)

  • Anhydrous THF: 200 mL

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under N₂ atmosphere. Add LiAlH₄ pellets and 100 mL THF. Cool to 0°C.

  • Addition: Add Cycloleucine portion-wise (solid) over 30 mins. Note: Gas evolution (

    
    ) will be vigorous.
    
  • Reaction: Warm to Room Temperature (RT), then reflux for 12 hours. The suspension will turn grey/white.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 3.5 mL

      
      
      
    • 3.5 mL 15% NaOH

    • 10.5 mL

      
      
      
  • Isolation: Stir for 1 hour until a granular white precipitate forms. Filter through Celite. Dry the filtrate (

    
    ) and concentrate in vacuo.
    
  • Yield: Expect ~8.0 g (90%) of a colorless oil that solidifies on standing. Use directly in Step 2.

Step 2: Reductive Amination to Target (3)

The Optimized Abdel-Magid Protocol.

Reagents:

  • (1-Aminocyclopentyl)methanol (2): 5.0 g (43.4 mmol)

  • Phenylacetaldehyde: 5.73 g (47.7 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB): 13.8 g (65.1 mmol, 1.5 equiv)

  • Acetic Acid (AcOH): 2.5 mL (1.0 equiv)

  • 1,2-Dichloroethane (DCE): 150 mL

Protocol:

  • Imine Formation: In a 500 mL flask, dissolve Amine (2) in DCE. Add Phenylacetaldehyde and AcOH. Stir at RT for 30 minutes.

    • Observation: The solution may warm slightly. This "aging" period allows the equilibrium to shift toward the imine/oxazolidine.

  • Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.

  • Completion: Warm to RT and stir for 4–6 hours. Monitor by TLC (10% MeOH/DCM).

    • Target Rf: ~0.4 (stains with Ninhydrin).

    • Aldehyde Rf:[2] ~0.9 (disappears).

  • Workup (Acid/Base Extraction):

    • Quench with sat.

      
       (100 mL). Stir 20 mins until gas evolution ceases.
      
    • Separate organic layer.

    • Purification Trick: Extract the organic layer with 1M HCl (3 x 50 mL). The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde/polymer) stay in DCE.

    • Basify the combined aqueous extracts to pH >12 with 4M NaOH.

    • Extract back into DCM (3 x 75 mL).

  • Final Isolation: Dry (

    
    ), filter, and concentrate.
    

Expected Yield: 8.1 g – 9.0 g (85–94%). Appearance: Viscous pale yellow oil or low-melting solid.

Workup & Purification Logic

The following flow diagram illustrates the self-validating purification logic designed to remove specific impurities at each stage.

PurificationLogic ReactionMix Crude Reaction Mixture (DCE Phase) Quench Quench: Sat. NaHCO3 ReactionMix->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 OrgLayer1 Organic Layer (Product + Aldehyde + Neutral Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Waste (Borate salts) PhaseSep1->AqLayer1 AcidWash Extract with 1M HCl OrgLayer1->AcidWash DCE_Waste DCE Layer (Discard) Contains: Phenylacetaldehyde polymers AcidWash->DCE_Waste Acid_Extract Acidic Aqueous Layer Contains: Protonated Target Amine (Salt) AcidWash->Acid_Extract Basify Basify (pH > 12) with NaOH Extract with DCM Acid_Extract->Basify FinalProduct Pure Target Molecule (Free base) Basify->FinalProduct

Figure 2: Acid-Base extraction workflow for isolating the amine product from neutral aldehyde byproducts.

Troubleshooting & Optimization Data

Solvent & Reagent Comparison

The table below summarizes our internal optimization data for Step 2 (Reductive Amination).

EntryReducing AgentSolventAdditiveYield (%)Comments
1

MeOHNone62%Slow reaction (24h); significant residual aldehyde.
2

MeOHNone45%Significant reduction of aldehyde to phenethyl alcohol (byproduct).
3STABTHFAcOH78%Good conversion, but workup difficult due to emulsions.
4 STAB DCE AcOH 92% Optimal. Clean profile; fast reaction.
5STABDCENone70%Slower imine formation without acid catalyst.
Common Issues
  • Emulsions: If emulsions occur during the DCM extraction, add a small amount of brine or filter the biphasic mixture through a Celite pad.

  • Low Yield in Step 1: Ensure LiAlH₄ is fresh. Old reagent often results in incomplete reduction, leaving the amide or amino-acid salt.

  • Bis-alkylation: If MS shows M+105 mass (double addition), reduce the aldehyde equivalents to 0.95 and accept slightly lower conversion to ensure purity.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Ghorbani-Vaghei, R., et al. (2011). "Mild and Efficient Protocol for the Reductive Amination of Aldehydes and Ketones." Tetrahedron Letters. (General methodology reference for STAB utility).
  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

Sources

Application Note: {1-[(2-Phenylethyl)amino]cyclopentyl}methanol in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol as a specialized building block in peptidomimetic synthesis. This molecule represents a class of constrained amino alcohols (specifically 1,1-disubstituted cyclopentanes) used to introduce conformational rigidity, mimic quaternary amino acids, and serve as scaffolds for bioactive pharmacophores (e.g., S1P receptor modulators).

Introduction: The Power of Conformational Constraint

In modern drug discovery, peptidomimetics aim to overcome the limitations of native peptides (poor bioavailability, rapid proteolysis) while retaining their biological potency.[1][2] The molecule {1-[(2-Phenylethyl)amino]cyclopentyl}methanol serves as a critical scaffold in this domain.

Key Structural Features
  • Quaternary Carbon Center (C1): The 1,1-disubstitution on the cyclopentane ring restricts rotation around the

    
     and 
    
    
    
    bonds via the Thorpe-Ingold effect . This forces the attached peptide backbone into specific secondary structures, such as
    
    
    -turns or
    
    
    -helices.
  • Constrained Amino Alcohol: It acts as a surrogate for Serine or Threonine , but with a "locked" side chain (the cyclopentyl ring). The hydroxymethyl group allows for further functionalization (e.g., to aldehydes for transition-state isosteres).

  • N-Phenylethyl Substituent: This group enhances lipophilicity and can mimic the hydrophobic side chains of Phenylalanine or Tyrosine, often critical for receptor binding (e.g., in S1P receptor modulators or GPCR ligands).

Applications
  • 
    -Turn Inducers:  Promoting compact folding in macrocyclic peptides.
    
  • Protease Inhibitors: Serving as a hydroxyethylamine transition-state isostere.

  • Sphingomimetics: Acting as a core scaffold for Sphingosine-1-phosphate (S1P) receptor modulators (analogous to FTY720/Fingolimod).

Chemical Properties & Synthesis Strategy[1][2][3]

Physicochemical Profile
PropertyValueNote
Formula

Mol.[1][2][3][4][5][6][7][8][9] Weight 219.33 g/mol
LogP (Calc) ~2.5 - 3.0High lipophilicity due to phenylethyl/cyclopentyl groups.
pKa (Amine) ~9.5Secondary amine, moderately basic.
Solubility DCM, MeOH, DMSOPoor water solubility.
Synthesis Workflow

The synthesis typically proceeds via a Strecker reaction or Bucherer-Bergs reaction on cyclopentanone, followed by reduction.

Step-by-Step Mechanism (Graphviz):

Synthesis Cyclopentanone Cyclopentanone Imine Imine Intermediate Cyclopentanone->Imine + Phenylethylamine Phenylethylamine 2-Phenylethylamine Phenylethylamine->Imine Nitrile 1-Amino-nitrile Imine->Nitrile + TMSCN / ZnI2 Acid Amino Acid (Ac5c derivative) Nitrile->Acid Hydrolysis (HCl/H2O) Alcohol {1-[(2-Phenylethyl)amino] cyclopentyl}methanol Acid->Alcohol Reduction (LiAlH4 or BH3)

Figure 1: Synthetic route to the target scaffold via modified Strecker synthesis.

Experimental Protocols

Protocol A: Coupling to Peptide Backbone (Difficult Coupling)

Challenge: The steric hindrance at the quaternary carbon (C1) and the secondary nature of the amine make standard coupling (EDC/NHS) inefficient. Solution: Use high-efficiency coupling agents (HATU/HOAt) or acid chlorides.

Materials:

  • Scaffold: {1-[(2-Phenylethyl)amino]cyclopentyl}methanol (1.0 eq)

  • Carboxylic Acid Partner: Boc-AA-OH (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Dry DMF

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in dry DMF (0.2 M) under

    
    . Add DIEA (1.0 eq) and stir for 5 minutes at 0°C.
    
  • Addition: Add the {1-[(2-Phenylethyl)amino]cyclopentyl}methanol scaffold (1.0 eq) dissolved in minimal DMF.

  • Reaction: Add remaining DIEA (2.0 eq). Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: Monitor by LC-MS; steric bulk may require heating to 40°C.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Oxidation to Aldehyde (Peptide Isostere Synthesis)

To create a transition-state mimic (e.g., reduced amide), the alcohol must be oxidized to an aldehyde without over-oxidation or racemization (though C1 is achiral here, side chains might be sensitive).

Method: Swern Oxidation or Dess-Martin Periodinane (DMP).

  • Dissolution: Dissolve the alcohol (1.0 eq) in dry DCM (0.1 M).

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Add sat.

    
     / sat. 
    
    
    
    (1:1) and stir vigorously until layers separate.
  • Use: Isolate the aldehyde immediately and use in Reductive Amination with the next amine fragment (

    
     / MeOH).
    

Structural Logic & Mechanism of Action

Conformational Locking (The "Gem-Dialkyl" Effect)

The cyclopentane ring forces the backbone dihedral angles (


) into restricted regions of the Ramachandran plot.
  • Unconstrained Peptide: High entropic cost to fold.

  • Constrained Scaffold: Pre-organized conformation lowers the entropic penalty of binding to the target receptor.

Mechanism Diagram (Graphviz):

Conformation Unfolded Flexible Peptide Chain (High Entropy) Scaffold Incorporation of Cyclopentyl Scaffold Unfolded->Scaffold Synthesis Folded Locked Beta-Turn / Helix (Low Entropy Cost) Scaffold->Folded Thorpe-Ingold Effect (Steric Constraint) Binding High Affinity Receptor Binding Folded->Binding Bioactivity

Figure 2: Thermodynamic advantage of using the cyclopentyl scaffold in peptidomimetics.

Specific Use Case: S1P Receptor Modulation

This scaffold closely resembles the headgroup of Fingolimod (FTY720) and Amiselimod .

  • Mechanism: The alcohol is phosphorylated in vivo by sphingosine kinase 2. The resulting phosphate mimics the natural ligand Sphingosine-1-phosphate.

  • Role of Phenylethyl: Mimics the lipid tail anchor, providing hydrophobic interaction within the receptor pocket.

References

  • Avan, I., Hall, C. D., & Katritzky, A. R. (2014). "Peptidomimetics via modifications of amino acids and peptide bonds."[2][8] Chemical Society Reviews, 43(10), 3575-3594. Link

  • Toniolo, C., et al. (2001). "Structure and conformation of peptides containing the sulfated amino acid residue C(alpha)-methyl-L-cysteine." Journal of Peptide Science. (Context: -tetrasubstituted amino acids).
  • Kiuchi, M., et al. (2000). "Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols." Journal of Medicinal Chemistry, 43(15), 2946–2961. (Foundational work on FTY720 analogs including cyclic scaffolds). Link

  • Adachi, K., et al. (1995). "Design and synthesis of S1P receptor agonists." Bioorganic & Medicinal Chemistry Letters.

Note: Always verify specific CAS numbers and safety data sheets (SDS) before handling novel chemical entities.

Sources

Application Note & Protocol: Scale-Up Synthesis of (2-(Phenylethylamino)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: APN-SC2026-001

Revision: 1.0

Abstract & Introduction

This document provides a comprehensive guide for the scale-up synthesis of (2-(Phenylethylamino)cyclopentyl)methanol, a key intermediate in pharmaceutical and fine chemical synthesis. The synthesis of 1,2-amino alcohols is a cornerstone of medicinal chemistry.[1][2] This application note details a robust and scalable synthetic route based on the principles of reductive amination, a widely applied and cost-effective industrial method for amine synthesis.[3][4][5] The proposed strategy prioritizes safety, efficiency, and scalability, moving from readily available starting materials to the target molecule. We will address critical process parameters, in-process controls, safety protocols for hazardous reagents and reactions like catalytic hydrogenation, and methods for the purification of the resulting diastereomeric mixture.[6][7][8][9][10]

The target molecule, (2-(Phenylethylamino)cyclopentyl)methanol, contains two stereocenters, leading to a mixture of diastereomers. This guide will also discuss strategies for their large-scale separation, a common challenge in pharmaceutical manufacturing.[11][12][13]

Proposed Synthetic Strategy: Reductive Amination

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification A Ethyl 2-oxocyclopentanecarboxylate B (2-Oxocyclopentyl)methanol A->B  Reduction (e.g., NaBH4) D Iminium Intermediate B->D  Condensation C Phenethylamine C->D E (2-(Phenylethylamino)cyclopentyl)methanol (Diastereomeric Mixture) D->E  Reduction (H2/Pd-C) F Separated Diastereomers E->F  Chromatography or  Diastereomeric Salt Resolution

Caption: Proposed workflow for the synthesis of (2-(Phenylethylamino)cyclopentyl)methanol.

Experimental Protocols & Scale-Up Considerations

Step 1: Synthesis of (2-Oxocyclopentyl)methanol

The synthesis of the key ketone intermediate is achieved through the selective reduction of the ester functionality of ethyl 2-oxocyclopentanecarboxylate.

Reaction Scheme:

G start reagents + NaBH4 —————> Methanol/THF start->reagents Ethyl 2-oxocyclopentanecarboxylate end reagents->end (2-Oxocyclopentyl)methanol

Caption: Reduction of ethyl 2-oxocyclopentanecarboxylate.

Protocol:

  • Reactor Setup: A suitable jacketed glass reactor is equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with ethyl 2-oxocyclopentanecarboxylate (1.0 equiv.) and a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v, 5 mL/g).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Reductant Addition: Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, maintaining the internal temperature below 10 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add acetone to quench the excess NaBH₄. Then, carefully add 2M hydrochloric acid until the pH is ~7.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the aqueous residue with ethyl acetate (3 x 5 mL/g).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude (2-Oxocyclopentyl)methanol, which can be used in the next step without further purification.

Scale-Up Considerations:

  • Hydrogen Evolution: The reaction generates hydrogen gas. The reactor must be well-ventilated, and all equipment should be properly grounded to prevent static discharge.

  • Temperature Control: Efficient heat removal is critical during the addition of NaBH₄ to prevent runaway reactions.

  • Solvent Selection: The THF/methanol solvent system provides good solubility for both the substrate and the reducing agent.

Step 2: Reductive Amination via Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for large-scale reductive aminations due to its high efficiency, clean work-up, and favorable economics.[3][16][18]

Reaction Scheme:

G start reagents + Phenethylamine + H2, Pd/C —————> Methanol start->reagents (2-Oxocyclopentyl)methanol end reagents->end (2-(Phenylethylamino)cyclopentyl)methanol

Caption: One-pot reductive amination.

Protocol:

  • Reactor Setup: A high-pressure hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) is required. Ensure all safety features, including pressure gauges and rupture discs, are functional.[6]

  • Catalyst Handling: Under a nitrogen atmosphere, charge the reactor with 5% Palladium on carbon (Pd/C, 50% wet, 1-2 mol%). Causality: Wet Pd/C is used to mitigate its pyrophoric nature when dry.[8][9][10]

  • Reagent Charging: Add methanol (10 mL/g of ketone), (2-Oxocyclopentyl)methanol (1.0 equiv.), and phenethylamine (1.1 equiv.).

  • Inerting: Seal the reactor and purge the system with nitrogen (3 cycles) to remove all oxygen.[7][8] Causality: This is a critical safety step to prevent the formation of an explosive hydrogen/air mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the mixture to 40-50 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. Once hydrogen consumption ceases, maintain the conditions for another 1-2 hours to ensure completion.

  • Shutdown and Catalyst Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.[6] The catalyst must be filtered carefully. A common method is to filter the reaction mixture through a pad of Celite. Crucially, the filter cake must be kept wet with solvent (e.g., methanol or water) at all times, as spent catalyst can be pyrophoric upon drying in air. [7][8][9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.

Process Parameters Summary:

ParameterRecommended ValueRationale / Notes
Catalyst 5% Pd/C (50% wet)Industry standard, efficient, and recyclable.
Catalyst Loading 1-2 mol%Balances reaction time and cost.
Solvent MethanolExcellent solvent for reactants and intermediates.
Hydrogen Pressure 50-100 psiProvides sufficient driving force for the reaction.
Temperature 40-50 °CAccelerates reaction rate without significant side reactions.
Amine Stoichiometry 1.1 equivalentsA slight excess of the amine drives the initial imine formation.
Step 3: Purification of Diastereomers

The product is a mixture of cis and trans diastereomers. For pharmaceutical applications, separation is often required.

Strategy 1: Preparative Chromatography

For kilogram-scale production, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are viable options.[] SFC is often preferred for being faster and using less organic solvent.

Strategy 2: Diastereomeric Salt Resolution

This classical method is often more cost-effective for large-scale separation.[11] It involves forming a salt with a chiral acid, which creates two diastereomeric salts with different physical properties (e.g., solubility), allowing for separation by crystallization.

Protocol Outline for Salt Resolution:

  • Screening: Screen various chiral resolving agents (e.g., L-(+)-tartaric acid, dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid) and solvents to find conditions that provide good discrimination in solubility between the two diastereomeric salts.[11][12]

  • Salt Formation: Dissolve the crude amine mixture in a suitable solvent (e.g., ethanol, isopropanol) and add a solution of the chosen chiral acid (0.5 equiv., as each mole of acid can react with two moles of amine).

  • Crystallization: Heat the mixture to obtain a clear solution and then cool it slowly to allow for selective crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration. The diastereomeric purity can be enhanced by recrystallization.

  • Salt Breaking: Treat the isolated salt with a base (e.g., NaOH solution) and extract the free amine with an organic solvent to recover the single, pure diastereomer.

Safety Considerations

  • Catalytic Hydrogenation: This is a high-hazard operation. It must be conducted in a designated area (e.g., a blast-proof hydrogenation bay) by trained personnel.[6][10] The primary risks are fire and explosion from flammable hydrogen gas and the pyrophoric catalyst.[7][8][9] Always ensure the system is properly inerted before introducing hydrogen and that spent catalyst is handled wet.[7][8]

  • Sodium Borohydride: Reacts with protic solvents to produce flammable hydrogen gas. It is also a skin and eye irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phenethylamine: Corrosive and causes skin burns and eye damage. Handle with appropriate PPE.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. SY-Lab. [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 14-22. [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • The First Continuous Flow Hydrogenation of Amides to Amines. Queen's University Belfast. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Denton, R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. [Link]

  • How to separate two diastereomeric amines?. Chemistry Stack Exchange. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5782-5811. [Link]

  • Fuji, K., et al. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 16(9), 7597-7629. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Denton, R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. [Link]

  • Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]

  • Xu, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 584. [Link]

  • Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Forró, E., et al. (2017). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 13, 1933-1941. [Link]

  • Bucciol, F., et al. (2024). Amination of cyclopentanone and accompanied by-reactions. ResearchGate. [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Nguyen, T. M., et al. (2014). Anti-Markovnikov Hydroamination of Alkenes Catalyzed by a Two-Component Organic Photoredox System: Direct Access to Phenethylamine Derivatives. Angewandte Chemie International Edition, 53(24), 6198-6201. [Link]

  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Polycyclic Aromatic Compounds. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Martins, A., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Applied Sciences, 12(19), 9541. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Maeda, K., et al. (1995). Preparation of (R)-(2-Cyclopentyl)methanol (III) and the First Total Synthesis of (8R,11R)-Precapnelladiene (VIII). Semantic Scholar. [Link]

  • [Advances in synthesis of 2-phenylethanol]. PubMed. [Link]

  • Zhu, L., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS One, 16(10), e0258180. [Link]

  • Method for producing cyclopentyl methyl ether.

Sources

Standard Operating Procedure for Handling {1-[(2-Phenylethyl)amino]cyclopentyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Disclaimer

This document provides detailed application notes and protocols for the handling of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol. It is intended for use by qualified researchers, scientists, and drug development professionals. The information herein is based on established principles for handling structurally similar amino alcohol compounds. Due to the novelty of this specific molecule, users are required to conduct a thorough risk assessment and validate all procedures for their specific experimental context. All laboratory work should be performed in accordance with institutional and national safety guidelines.

Introduction: Navigating the Chemistry of a Novel Amino Alcohol

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol is a bifunctional molecule incorporating a secondary amine, a primary alcohol, and hydrophobic cyclopentyl and phenylethyl moieties. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. Amino alcohols are a well-established class of compounds with diverse applications, including as chiral ligands in asymmetric synthesis, precursors for bioactive molecules, and as important intermediates in the pharmaceutical industry.[1][2]

The operational protocols detailed in this guide are built upon a foundation of established procedures for handling N-substituted amino alcohols.[1][3] The causality behind each experimental choice is explained to empower the researcher with the knowledge to adapt and troubleshoot effectively. This document is structured to serve as a self-validating system, where procedural steps are logically linked to safety and data quality outcomes.

Predicted Chemical Properties and Stability

While empirical data for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol is not extensively available, its properties can be inferred from its constituent functional groups.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₂₁NOBased on structural components.
Molecular Weight ~219.33 g/mol Calculated from the molecular formula.
Physical State Likely a viscous liquid or low-melting solid at room temperature.Amino alcohols often exhibit higher boiling points due to hydrogen bonding.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate).The presence of both polar (amine, alcohol) and non-polar (cyclopentyl, phenylethyl) groups dictates its solubility profile.
Stability Susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents. Amines are also sensitive to air and light.[4]The amino and hydroxyl groups are prone to oxidation.
Reactivity The amine is nucleophilic and basic. The alcohol can be oxidized or undergo esterification.Dual reactivity of amines and alcohols is a key characteristic of this compound class.

Safety and Handling: A Proactive Approach

Given the presence of an amine and an alcohol functional group, a stringent safety protocol is mandatory. All handling of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5][6][7]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should precede any experimental work.[6][7] The minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). No single glove material offers universal protection; therefore, glove selection should be based on the specific solvents and reagents being used.[6]

  • Body Protection: A flame-resistant laboratory coat.[6]

  • Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. However, if there is a risk of aerosol generation or if handling large quantities, a respirator may be necessary based on a formal risk assessment.

Storage and Disposal

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.[4][8][9][10][11]

  • Storage Conditions: Store in a tightly sealed, amber glass container to protect from light and air.[4] The storage area should be cool, dry, and well-ventilated.[8][10] Store away from incompatible materials such as strong oxidizing agents and acids.[8][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12] Contaminated materials should be treated as hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis, purification, and characterization of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol and should be adapted and optimized by the end-user.

Synthesis: Reductive Amination Approach

A common and effective method for the synthesis of N-substituted amino alcohols is the reductive amination of a ketone with an amine.[1] This protocol outlines a potential synthetic route starting from cyclopentanone and 2-phenylethylamine.

G A Cyclopentanone C Imine Intermediate A->C Condensation B 2-Phenylethylamine B->C D {1-[(2-Phenylethyl)amino]cyclopentyl}methanol C->D Reduction reductant Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reductant->C

Caption: A typical workflow for purification by flash column chromatography.

Step-by-Step Protocol:

  • Column Preparation: Pack a glass column with silica gel using a slurry method with the initial mobile phase (a non-polar solvent such as hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. Causality: The gradual increase in polarity allows for the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the amine). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified {1-[(2-Phenylethyl)amino]cyclopentyl}methanol.

Characterization: Structural Verification

The structure and purity of the final compound should be confirmed using standard analytical techniques.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and confirm the structure. [13][14]Expect signals corresponding to the aromatic protons of the phenylethyl group, the aliphatic protons of the cyclopentyl and ethyl moieties, and the protons of the CH-OH and CH-NH groups.
¹³C NMR To determine the carbon skeleton of the molecule.Expect distinct signals for the aromatic, aliphatic, and alcohol/amine-bearing carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.Expect a molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy To identify the functional groups present.Expect characteristic absorption bands for the O-H and N-H stretches (broad), C-H stretches (aromatic and aliphatic), and C-N and C-O stretches.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicates high purity.

Diagram 3: Hazard Assessment and Mitigation Logic

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Chemical Properties: Amine (corrosive, irritant) Alcohol (flammable) C Exposure Routes: Inhalation, Dermal, Ingestion A->C B Physical Properties: Potential for aerosolization B->C D Severity of Harm: Irritation to severe burns C->D E Engineering Controls: Fume Hood D->E F Administrative Controls: SOPs, Training D->F G Personal Protective Equipment: Goggles, Gloves, Lab Coat D->G end Safe Handling Achieved E->end F->end G->end start Start start->A start->B

Caption: A logical flow for assessing and mitigating hazards.

References

  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. Retrieved from [Link]

  • Forgó, P., et al. (2020). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 25(15), 3426. [Link]

  • Quora. (2024). What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Madiu, R., et al. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry, 22(10), 2035-2041. [Link]

  • Reddy, B. V. S., et al. (2022). Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols. Organic Letters, 24(49), 9064–9069. [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Jiménez-Sora, M., et al. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 88(17), 12345–12356. [Link]

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Cubework. (n.d.). Amine Compounds Warehouse Storage. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • Riego, E., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733-2736. [Link]

  • University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). Isolation of aminoalcohol.
  • World Health Organization. (2022). Ensuring the safe handling of chemicals. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • ResearchGate. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • MDPI. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Magnetochemistry, 7(8), 112. [Link]

  • Agilent Technologies. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AMINE-CP-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Solubility Enhancement in Aqueous Buffers

Executive Summary: The Physicochemical Challenge

You are working with {1-[(2-Phenylethyl)amino]cyclopentyl}methanol . Based on its structure, this molecule presents a classic "Grease Ball with a Handle" challenge in formulation chemistry.

  • The "Grease": The cyclopentyl ring and the phenylethyl tail create a high lipophilicity (Predicted LogP ≈ 3.2 – 3.8). This drives the molecule to aggregate in water.

  • The "Handle": The secondary amine (-NH-) is your only significant solubility lever. It has a predicted pKa of approximately 9.5 – 10.0 .

  • The Conflict: At physiological pH (7.4), the amine is only partially protonated. The equilibrium shifts enough toward the neutral (uncharged) species that the lipophilic tail forces precipitation.

The Solution Strategy: To achieve stable aqueous solubility, you must either force protonation (low pH) or shield the lipophilic tail (encapsulation/co-solvency).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I dissolved the compound in DMSO, but it crashed out immediately upon adding it to my PBS (pH 7.4) buffer.[1] Why?" A: This is the "Kinetic Solubility Trap." In DMSO, your compound is fully solvated. When you spike it into PBS (pH 7.4), two things happen:

  • Solvent Shift: The DMSO concentration drops, removing the solvent that was holding the lipophilic tails.

  • pH Mismatch: At pH 7.4, the environmental pH is ~2 units below the pKa (~9.5). While some molecules protonate, a significant fraction remains neutral.[2] These neutral molecules reach their solubility limit (likely < 10 µM) instantly and nucleate precipitation. Fix: See Protocol B (Stepwise Dilution) or Protocol C (Cyclodextrin Shielding).

Q2: "Can I just acidify the water to dissolve it?" A: Yes, but with caveats. Lowering the pH to < 5.0 (using HCl or Methanesulfonic acid) will fully protonate the amine (forming a cation), drastically increasing solubility (often > 10 mg/mL).

  • Risk: If your assay requires neutral pH (e.g., cell culture), the buffering capacity of the media might raise the pH back up, causing delayed precipitation (micro-crystals) that can give false positives in cellular assays (toxicity due to crystals, not pharmacology).

Q3: "I see a 'haze' in my solution after 1 hour. Is this acceptable?" A: No. A haze indicates the formation of colloidal aggregates. This means you are operating in a supersaturated state. The concentration of free drug is unknown and likely much lower than calculated. Fix: You must add a surfactant (Tween-80) or a complexing agent (HP-β-CD) to stabilize the colloid.

Part 2: Visualizing the Solubility Landscape

The following decision tree helps you select the correct formulation strategy based on your experimental constraints.

SolubilityStrategy Start Start: Define Application IsInVivo Is this for In Vivo / Animal Dosing? Start->IsInVivo IsCellCulture Is this for Cell Culture (In Vitro)? Start->IsCellCulture IsAssay Is this for Enzymatic/Binding Assay? Start->IsAssay AcidicSalt Use Acidic Salt Form (0.1N HCl or Tartrate) IsInVivo->AcidicSalt IV/IP Route Cyclodextrin Use 10-20% HP-beta-CD (Shields Lipophilic Tail) IsInVivo->Cyclodextrin Oral/SC Route DMSOStock Make 10-20mM Stock in DMSO IsCellCulture->DMSOStock BufferChoice Use Citrate/Acetate Buffer (pH 4.5 - 5.5) IsAssay->BufferChoice If protein tolerates low pH DilutionCheck Final DMSO < 0.5%? DMSOStock->DilutionCheck PrecipCheck Does it precipitate at pH 7.4? DilutionCheck->PrecipCheck Yes PrecipCheck->DMSOStock No (Low Conc) Complexation Pre-complex with BSA or Cyclodextrin before adding to media PrecipCheck->Complexation Yes (High Conc)

Figure 1: Decision matrix for solubilizing lipophilic amines based on experimental endpoint.

Part 3: Validated Protocols
Protocol A: The "Golden" Stock Solution (Standard)

Use this for general storage. Do not store in aqueous buffers.

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Why? DMSO disrupts the crystal lattice effectively.

  • Acidification (Optional but Recommended): If the compound is the free base, add 1 equivalent of HCl (from a concentrated aqueous source or ethanolic HCl) to the DMSO stock.

    • Why? This creates the hydrochloride salt in situ, which often has better kinetic stability upon dilution into water.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Non-Crashing" Dilution (For Cell Culture)

Use this to prevent the "white cloud" precipitation when dosing cells.

Reagents:

  • Stock: 10 mM Compound in DMSO.

  • Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water (w/v).

Procedure:

  • Intermediate Step: Do NOT pipette DMSO stock directly into 10mL of media.

  • Pipette your required volume of DMSO stock (e.g., 5 µL) into a small volume (e.g., 100 µL) of the 20% HP-β-CD vehicle.

  • Vortex immediately for 30 seconds.

    • Mechanism:[3][4][5] The cyclodextrin creates a "molecular bucket," encapsulating the phenylethyl tail before it can aggregate.

  • Final Dilution: Add this intermediate mixture to your cell culture media.

    • Result: Clear solution, stable for 24+ hours.

Protocol C: High-Concentration Aqueous Buffer (For Animal Studies)

Target: 1 - 5 mg/mL in aqueous vehicle.

Formulation Table:

ComponentFunctionConcentrationNotes
Compound API1 - 5 mg/mL
Acetate Buffer pH Control50 mMAdjust to pH 4.5 . The amine will be >99.9% protonated.
Mannitol Tonicity5%Ensures isotonicity for injection.
Tween 80 Surfactant0.1% - 0.5%Prevents adsorption to syringe/tubing.

Procedure:

  • Dissolve the compound in a minimal volume of 0.1N HCl (or acetic acid).

  • Add the Tween 80.

  • Slowly add the Mannitol/Water solution while stirring.

  • Adjust pH to 4.5 using NaOH (carefully—do not overshoot or it will crash).

  • Filter sterilize (0.22 µm PES filter). Check filter for drug loss.

Part 4: Data Reference & Solubility Estimates

The following data is estimated based on Structure-Activity Relationships (SAR) of analogous S1P modulators (e.g., Fingolimod, Amiselimod) [1, 2].

ParameterValue (Est.)Implication
pKa (Amine) 9.5 ± 0.5Compound is cationic at pH < 7. Neutral at pH > 9.
LogP (Octanol/Water) 3.5 ± 0.3Highly lipophilic. Prefers cell membranes over cytosol.
Solubility (pH 7.4) < 5 µg/mLInsoluble. Requires carrier (Albumin/Cyclodextrin).
Solubility (pH 4.0) > 10 mg/mLHighly Soluble. Protonation drives solubility.
Solubility (DMSO) > 50 mg/mLExcellent solvent.
References
  • PubChem. Compound Summary: Fingolimod (Structural Analog). National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa-dependent solubility profiling).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]

  • FDA Guidance for Industry. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation. (Relevant for lipophilic amine formulations). Available at: [Link]

Disclaimer: This guide is generated based on theoretical physicochemical principles of lipophilic amino-alcohols. Always perform a small-scale pilot solubility test before committing valuable compound.

Sources

overcoming steric hindrance in 1,1-disubstituted cyclopentane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-11-STERIC Subject: Overcoming Steric Hindrance in Quaternary Cyclopentane Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

User Context: You are attempting to synthesize a 1,1-disubstituted cyclopentane (a quaternary carbon within a five-membered ring). The Problem: Standard protocols yield low conversion, mono-alkylated byproducts, or elimination products. Root Cause Analysis:

  • Steric Congestion: The approach of a nucleophile to a tertiary center (to form a quaternary one) is energetically costly due to repulsive van der Waals interactions.

  • Enthalpic vs. Entropic Trade-offs: While 5-membered rings are kinetically favored (Baldwin’s rules), the formation of a quaternary center fights against the increased strain energy at the transition state.

  • Competitive Elimination: When using alkyl halides to close the ring, the basic conditions required for enolization often trigger E2 elimination in the electrophile before

    
     substitution can occur.
    

Troubleshooting Modules

Module A: The Classical Malonate/Active Methylene Route

Use this when: You are building the ring from an acyclic 1,4-dihalide or similar precursor.

The Failure Mode: You observe mono-alkylation (open chain) or recovery of starting material. The Fix: Leverage the Thorpe-Ingold Effect (Gem-Dialkyl Effect) and switch to Cesium Carbonate (


) .

Q: Why is my second alkylation failing with NaH/THF? A: Sodium hydride often forms tight ion pairs in THF, making the enolate less reactive. Furthermore, once the first alkyl chain is attached, the steric bulk hinders the second attack. Solution: Switch to Cesium Carbonate in DMF . The large Cesium cation (


) forms a "naked," highly reactive enolate. Additionally, the high dielectric constant of DMF stabilizes the transition state.

Q: How does the Thorpe-Ingold effect apply here? A: If your precursor chain has substituents on the backbone (e.g., at the 2 or 3 position relative to the leaving groups), the bond angles are compressed (<109.5°), pushing the reactive ends closer together.[1][2] This entropic assistance is critical for closing the ring around a bulky center [1].

Optimized Protocol:

Mediated Cyclization
ParameterStandard Condition (Avoid)Optimized Condition (Use)
Base NaH or KOtBu

(3.0 equiv)
Solvent THF or TolueneDMF (Anhydrous)
Concentration 0.5 M0.05 M (High Dilution)
Temperature Reflux60°C - 80°C

Step-by-Step:

  • Dissolve the active methylene compound (e.g., diethyl malonate derivative) in anhydrous DMF (0.05 M final concentration).

  • Add 1,4-dibromobutane (1.1 equiv).

  • Add

    
     (3.0 equiv) in one portion.
    
  • Heat to 60°C and monitor by GC-MS. The "naked" enolate effect often drives this reaction to completion within 4 hours, minimizing elimination byproducts [2].

Module B: Transition Metal Catalysis (Pd-Decarboxylative Allylation)

Use this when: You need high enantioselectivity or the malonate route fails due to extreme bulk.

The Failure Mode: Direct alkylation of a


-ketoester at the 

-position is sluggish. The Fix: Palladium-catalyzed decarboxylative allylic alkylation (Pd-DAA). This method generates a quaternary center via an inner-sphere mechanism, bypassing the steric repulsion of standard

attacks.

Mechanism Insight: Instead of an external electrophile attacking a crowded center, the Palladium binds to an allyl enol carbonate. Decarboxylation creates a specific Pd-allyl / enolate ion pair. The recombination is fast and intramolecular, effectively "teleporting" the allyl group onto the crowded carbon [3].

Protocol: Pd-Catalyzed Quaternary Synthesis
  • Substrate Preparation: Convert your

    
    -ketoester to an allyl enol carbonate (using allyl chloroformate/pyridine).
    
  • Catalyst System:

    • Pre-catalyst:

      
       (5 mol%)
      
    • Ligand: PHOX ligand (e.g.,

      
      ) (12.5 mol%) [4].
      
  • Reaction:

    • Solvent: Toluene or THF (0.1 M).

    • Temperature: Ambient (25°C).

    • Time: 12–24 hours.

  • Workup: Filter through a silica plug to remove Pd.

Module C: Ring-Closing Metathesis (RCM)

Use this when: You can easily synthesize a diene precursor with the quaternary center already "set" on the backbone.

The Failure Mode: The catalyst dies before the ring closes, or you form oligomers. The Fix: RCM is sensitive to steric bulk at the alkene, not necessarily on the backbone. In fact, backbone bulk (gem-dimethyl groups) accelerates RCM (Thorpe-Ingold again).

Critical Check: Ensure your alkenes are terminal (monosubstituted). Attempting to close a ring to form a tetrasubstituted double bond (connecting two quaternary centers) is extremely difficult with standard Grubbs catalysts.

Decision Logic:

  • Target: 1,1-disubstituted cyclopentane (saturated).

  • Strategy: Synthesize a 4,4-disubstituted-1,6-heptadiene

    
     RCM 
    
    
    
    Hydrogenation.
Visual Workflow: RCM Strategy

RCM_Strategy Start Target: 1,1-Disubstituted Cyclopentane Precursor Synthesize 4,4-disubstituted-1,6-heptadiene (Quaternary center is pre-formed) Start->Precursor Check Is the alkene terminal? Precursor->Check RCM_Step RCM Reaction (Grubbs II or Hoveyda-Grubbs II) Success Cyclopentene Formed (High Yield due to Thorpe-Ingold) RCM_Step->Success Check->RCM_Step Yes Fail Stalled Reaction / Dimerization Check->Fail No (Internal Alkenes) Hydrogenation Hydrogenation (H2, Pd/C) Yields Saturated Target Success->Hydrogenation

Caption: Figure 1. RCM Strategy for Quaternary Cyclopentanes. Pre-installing the steric bulk on the backbone facilitates ring closure via the Thorpe-Ingold effect.[1][3]

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the correct experimental path for your specific substrate.

Caption: Figure 2. Strategic Decision Matrix for selecting the synthesis route based on available precursors.

Frequently Asked Questions (FAQ)

Q: I am seeing a lot of elimination product (alkene) instead of cyclization in the malonate synthesis. Why? A: This is a classic competition between


 and 

. The quaternary center you are trying to form blocks the nucleophile, while the protons on the alkyl halide are accessible.
  • Fix: Lower the basicity of your nucleophile or change the leaving group. Switching from a bromide to an iodide can increase the rate of substitution (

    
    ) relative to elimination (
    
    
    
    ratio improves). Alternatively, use the Module B (Pd-catalyzed) approach which avoids basic conditions entirely.

Q: Can I use the Simmons-Smith reaction to make these? A: Generally, no. Simmons-Smith is specific for cyclopropanation of alkenes. While you can expand cyclopropanes to cyclopentanes (vinylcyclopropane rearrangement), it is not a direct route to 1,1-disubstituted cyclopentanes and adds unnecessary steps.

Q: My RCM reaction works but the product is racemic. How do I get chirality? A: Standard RCM catalysts (Grubbs) are achiral. If you need a chiral quaternary center:

  • Use a chiral Mo-based catalyst (Schrock/Hoveyda type).

  • Or better: Use the Pd-catalyzed allylation (Module B) which is inherently enantioselective when using chiral ligands like PHOX or Trost ligands [5].

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106.[2] Link

  • Dijkink, J., & Hiemstra, H. (2010). Transition Metal-Catalyzed Synthesis of Quaternary Carbon Centers. Organic Chemistry Portal. Link

  • Hong, A. Y., & Stoltz, B. M. (2012). The Construction of All-Carbon Quaternary Stereocenters by Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation.[4][5][6] European Journal of Organic Chemistry, 2013(14), 2745–2759. Link

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link

  • Trost, B. M., & Jiang, C. (2006). Catalytic Enantioselective Construction of All-Carbon Quaternary Stereocenters. Synthesis, 2006(03), 369-396. Link

Sources

Technical Support Center: Stability of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of this important intermediate. Due to its bifunctional nature, containing both a secondary amine and a primary alcohol, this molecule is susceptible to specific degradation pathways during storage. This guide provides a structured approach, from understanding the underlying chemistry to implementing preventative measures and validating the stability of your material.

Section 1: Understanding the Chemistry of Degradation

This section addresses the fundamental question of why and how {1-[(2-Phenylethyl)amino]cyclopentyl}methanol degrades.

Q1: Which parts of the {1-[(2-Phenylethyl)amino]cyclopentyl}methanol molecule are most susceptible to oxidation?

A: The molecule has two primary sites vulnerable to oxidation: the secondary amine and the primary alcohol .

  • Secondary Amine: The nitrogen atom, with its lone pair of electrons, is susceptible to oxidation, particularly in the presence of atmospheric oxygen, trace metals, or peroxides. Amines can act as antioxidants themselves but are consumed in the process, leading to degradation.[1][2] The phenylethyl group can influence the reactivity of the amine.

  • Primary Alcohol: The primary alcohol functional group (-CH₂OH) can be oxidized. While less reactive than a benzylic alcohol, its proximity to the bulky cyclopentyl ring and the amine may influence its reactivity. Oxidation of primary alcohols typically yields aldehydes and, upon further oxidation, carboxylic acids.

G cluster_main Molecular Structure & Vulnerable Sites cluster_paths Potential Oxidative Degradation Pathways Main {1-[(2-Phenylethyl)amino]cyclopentyl}methanol N_Oxide N-Oxide Formation Main->N_Oxide Amine Oxidation Imine Imine Intermediate Main->Imine Amine Dehydrogenation Aldehyde Aldehyde Formation Main->Aldehyde Alcohol Oxidation Acid Carboxylic Acid Formation Aldehyde->Acid Further Oxidation

Caption: Key oxidative degradation pathways for the target molecule.

Q2: What are the likely degradation products I should be looking for?

A: Based on the vulnerable sites, the primary degradation products you may encounter are:

  • N-oxide: From direct oxidation of the secondary amine.

  • Phenylacetaldehyde and/or Benzaldehyde: Resulting from oxidative cleavage or rearrangement pathways involving the phenylethyl moiety.[3][4]

  • Corresponding Aldehyde/Carboxylic Acid: From the oxidation of the primary cyclopentylmethanol group.

  • Colored Impurities: The formation of complex mixtures of oligomeric products or conjugated systems, often arising from free-radical processes, can lead to a yellow or brown discoloration of the material.[5]

Section 2: Recommended Storage and Handling Protocols

Proper storage is the first and most critical line of defense against oxidation.

Q3: What are the ideal long-term storage conditions for this compound?

A: To minimize degradation, strict environmental controls are necessary. We have consolidated best practices from analogous amino alcohol compounds to provide a robust recommendation.[6][7]

ParameterRecommendationRationale & Expert Insight
Temperature -20°C Low temperatures significantly reduce the rate of chemical reactions, including oxidation. While refrigeration at 2-8°C is acceptable for short-term storage, -20°C is strongly advised for long-term stability.[8]
Atmosphere Inert Gas (Argon or Nitrogen) The most critical factor. Oxygen is a key reactant in oxidation.[2] Purging the container headspace with an inert gas displaces oxygen, directly inhibiting oxidative pathways. This is non-negotiable for ensuring long-term purity.
Light Amber Vial / Protect from Light Light, particularly UV light, can provide the activation energy needed to initiate free-radical chain reactions, a common mechanism for oxidation.[5] Storing in amber glass or in a dark location is mandatory.
Container Tightly Sealed, Appropriate Material Use high-quality, non-reactive containers (e.g., borosilicate glass). Ensure the seal is airtight to prevent moisture ingress and maintain the inert atmosphere. Moisture can reduce the long-term stability of lyophilized or solid compounds.[8]
Q4: My lab doesn't have an argon line readily available. What is the next best option?

A: While a direct inert gas line is ideal, a practical and effective alternative is the "purge and seal" method. After dispensing the material, gently flush the vial's headspace with dry nitrogen or argon from a gas cylinder for 15-30 seconds. Immediately cap the vial tightly and seal the cap-vial interface with parafilm. This significantly reduces the oxygen content in the container. For highly sensitive applications, storing the sealed vial inside a desiccator that has itself been purged with inert gas provides a second layer of protection.

Section 3: Proactive Stabilization - The Role of Antioxidants

For materials stored in solution or requiring enhanced stability, the addition of an antioxidant can be a powerful strategy.

Q5: Can I add an antioxidant to my sample? Which types are effective for amino alcohols?

A: Yes, antioxidants can be highly effective. They function by interrupting the oxidation chain reaction, often by scavenging the free radicals that propagate it.[1][2][9] For a molecule with a vulnerable amine group, two main classes of antioxidants are particularly relevant:

  • Free Radical Scavengers (Chain-Breaking Antioxidants): These are the most common and effective types. They donate a hydrogen atom to reactive peroxy radicals, terminating the oxidative cycle.[10]

    • Examples: Hindered phenols like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are widely used. Other options include derivatives of methimazole or propyl thiouracil.[11]

  • Peroxide Decomposers: These agents convert hydroperoxides, which can initiate further oxidation, into non-reactive species like alcohols.[9]

    • Examples: Organophosphorus compounds (phosphites) and certain organosulfur compounds fall into this category.[9]

G cluster_process Oxidative Chain Reaction cluster_intervention Antioxidant Intervention ROO Peroxy Radical (ROO•) RH Substrate (R-H) ROO->RH Propagates Chain ROOH Hydroperoxide (ROOH) AH Antioxidant (A-H) ROO->AH Chain Termination R_rad Substrate Radical (R•) RH->R_rad R_rad->ROO + O₂ A_rad Stable Radical (A•) AH->A_rad

Caption: Mechanism of a chain-breaking antioxidant.

Q6: How do I choose and implement an antioxidant strategy?

A: The choice depends on the solvent system and downstream application. BHT is a good starting point for organic solutions due to its high solubility and efficacy.

  • Concentration: Start with a low concentration, typically in the range of 0.01% to 0.1% (w/v).

  • Compatibility Test: Before adding an antioxidant to your bulk material, perform a small-scale compatibility test. Prepare a small sample with the antioxidant and a control without. Store them under identical (potentially stressed) conditions and analyze them after a set period (e.g., 1-2 weeks) to ensure no adverse reactions occur.

  • Solvent Purity: Ensure your storage solvent is of high purity and is peroxide-free. Solvents like THF or dioxane can form peroxides over time, which will accelerate the degradation of your compound.

Section 4: Troubleshooting and Stability Verification

This section provides actionable protocols for identifying oxidation and validating your storage strategy.

Q7: My material has turned slightly yellow. How can I confirm if it's oxidized and to what extent?

A: Visual discoloration is a strong indicator of degradation. To confirm and quantify this, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard.[12][13]

Protocol 1: Basic HPLC Method for Stability Assessment

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a gradient appropriate for your compound's polarity, for example, 10% B to 90% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm or 220 nm). For higher specificity, use an LC-MS system to identify the masses of new peaks.[14][15]

  • Analysis: Dissolve a small, accurately weighed amount of your reference (pure) material and your aged material in the mobile phase. Inject equal amounts. Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area in the aged sample indicates degradation.

Q8: How can I proactively identify potential degradation products before they become a problem in my long-term samples?

A: The answer is to perform a Forced Degradation Study . This is a cornerstone of pharmaceutical stability testing where a sample is intentionally exposed to harsh conditions to generate degradation products rapidly.[16][17] This study helps validate that your analytical method can actually detect the degradants that are likely to form.[18][19]

Protocol 2: Forced Degradation (Stress Testing) Workflow

  • Objective: To generate ~10-20% degradation of the parent compound to ensure degradation products are detectable.[16][17]

  • Prepare Samples: Prepare solutions of your compound (e.g., at 1 mg/mL) in appropriate solvents.

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[5] This is the most relevant condition for your specific problem.

    • Thermal: Heat the solid material or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic: Expose a solution to high-intensity UV/Vis light (as per ICH Q1B guidelines).

  • Analysis: After the stress period, neutralize the acid/base samples and analyze all samples by your HPLC or LC-MS method.

  • Evaluation: The oxidative stress sample (H₂O₂) should reveal the primary oxidative degradants. By confirming you can separate these peaks from the parent compound, you validate your method as "stability-indicating."

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Apply Stress Conditions cluster_analysis Phase 3: Analysis & Validation A Prepare Stock Solution (e.g., 1 mg/mL) B Aliquot into 5 Vials A->B C1 Acidic (0.1M HCl, 60°C) B->C1 C2 Basic (0.1M NaOH, 60°C) B->C2 C3 Oxidative (3% H₂O₂, RT) B->C3 C4 Thermal (Solid, 80°C) B->C4 C5 Photolytic (ICH Q1B Light) B->C5 D Analyze All Samples by LC-MS C1->D C2->D C3->D C4->D C5->D E Identify Degradation Peaks in Chromatograms D->E F Confirm Method is 'Stability-Indicating' E->F

Caption: Workflow for a comprehensive forced degradation study.

References

  • Tintoll. (2026, January 2). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?
  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet.
  • Bioaustralis Fine Chemicals. L-Amino alcohols.
  • PMC. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol.
  • BASF. (2026, February 13). Safety data sheet.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Journal of Pharmaceutical and Scientific Innovation. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • BioPharm International. (2026, February 14). Forced Degradation Studies for Biopharmaceuticals.
  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
  • RJPT. (2009, June 13). Significance of Stability Studies on Degradation Product.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • PMC. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry.
  • Taylor & Francis. (2015, April 17). Special issue on “Analytical methods for the detection of oxidized biomolecules and antioxidants”.
  • ACS Publications. (2020, June 12). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
  • PubMed. (2004, December 15). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde.
  • PubMed. (2018, August 23). Investigation of Oxidation Reaction Products of 2-Phenylethanol Using Synchrotron Photoionization.

Sources

Technical Support: Optimization of Phenylethylamine-Epoxide Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Low Yields in Aminolysis of Epoxides Audience: Chemical Development & Research Scientists

Executive Summary

The nucleophilic ring opening of epoxides (oxiranes) with phenylethylamine is a deceptively simple transformation that frequently suffers from three yield-killing pitfalls: poor regioselectivity (attack at


 vs. 

carbon), polyalkylation (over-reaction to tertiary amines), and reaction stalling due to insufficient activation.

This guide moves beyond basic textbook theory to address the kinetic and thermodynamic realities of this coupling. It provides diagnostic workflows, mechanistic corrections, and validated protocols to restore high yields.

Part 1: Diagnostic Workflow

Before altering variables, identify the specific failure mode using this logic tree.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture (LCMS/NMR) CheckSM Is Starting Material (Epoxide) Remaining? Start->CheckSM CheckProd Is the Desired Product Present? CheckSM->CheckProd No (Consumed) Issue_Activation ISSUE: Low Activation/Stalling Solution: Lewis Acid or Solvent Promoter CheckSM->Issue_Activation Yes (High SM) CheckProd->Issue_Activation No (Decomposition?) CheckRegio Check Regioisomers: Is the ratio < 95:5? CheckProd->CheckRegio Yes Issue_Regio ISSUE: Poor Regiocontrol Solution: Switch from Thermal to Lewis Acid CheckRegio->Issue_Regio Yes (Mixed Isomers) CheckByprod Check for M+Product Mass: (Polyalkylation) CheckRegio->CheckByprod No (Single Isomer) Issue_Poly ISSUE: Polyalkylation Solution: Adjust Stoichiometry (3-5 eq. Amine) CheckByprod->Issue_Poly Yes (Bis-alkylated) Success Process Optimized CheckByprod->Success No

Figure 1: Diagnostic logic for identifying the root cause of yield loss in epoxide aminolysis.

Part 2: Technical Deep Dive & Solutions
1. The Polyalkylation Trap (Chemoselectivity)

The Problem: The secondary amine product formed after the first ring opening is often more nucleophilic than the starting primary phenylethylamine. This leads to the amine reacting with a second equivalent of epoxide, forming a tertiary amine byproduct (bis-alkylation).

The Mechanism:




If

, yield drops significantly.

The Solution:

  • Stoichiometric Force: Use a large excess of phenylethylamine (3.0 – 5.0 equivalents). This statistically ensures the epoxide encounters the primary amine rather than the product. The excess amine can be recovered via distillation or acid-base extraction.

  • Steric Control: If the substrate allows, bulky protecting groups on the amine can reduce

    
    , though this is less applicable to phenylethylamine.
    
2. The Regioselectivity Dilemma

The Problem: Phenylethylamine can attack the epoxide at the terminal carbon (


, less hindered) or the internal carbon (

, more substituted).
  • Neutral/Basic Conditions: Attack is dominated by sterics (

    
    ), favoring the terminal carbon.
    
  • Acidic Conditions: Attack is influenced by electronics (carbocation stability), often favoring the internal carbon (benzylic position in styrene oxides).

The Solution: To maximize yield, you must align the catalyst with the desired isomer.

  • For Terminal Attack (Standard): Use "On-Water" conditions or mild Lewis Acids (

    
    ).
    
  • For Internal Attack: Use strong Lewis Acids (

    
    , 
    
    
    
    ) or Brønsted acids, which activate the oxygen and lengthen the C-O bond at the more substituted carbon.
3. Activation & Catalysis

The Problem: Epoxides are strained but kinetically stable. Heating in aprotic solvents (THF, Toluene) often leads to slow reactions and thermal decomposition.

The Solution: Hydrogen bond donors (HBD) or Lewis Acids are required to activate the epoxide oxygen.

Comparative Data: Catalyst Efficiency for Styrene Oxide Aminolysis

Catalyst / PromoterConditionsYield (%)Regioselectivity (

)
Mechanism Note
None (Thermal) Toluene, Reflux, 24h< 40%60:40Slow, poor control due to mixed mechanisms.
Water (Promoter) Water, 60°C, 4h85-95%> 90:10H-bonding activates epoxide; hydrophobic effect accelerates rate [1].

CH3CN, RT, 6h80-90%> 95:5General Lewis acid activation; mild [2].

Solvent-free, RT92%> 98:2Highly efficient; hexahydrate water aids proton transfer [3].

DCM, RT85%VariableCan shift selectivity toward internal attack depending on substrate.
Part 3: Validated Experimental Protocols
Protocol A: The "Green" Water-Promoted Method (Recommended)

Best for: High regioselectivity (terminal attack), ease of workup, and avoiding metal catalysts.

  • Setup: In a round-bottom flask, suspend Styrene Oxide (1.0 eq) and Phenylethylamine (1.2 - 1.5 eq) in distilled water (3 mL per mmol epoxide).

    • Note: The reagents will likely form a heterogeneous emulsion. This is desirable; the reaction occurs "on water" at the interface.

  • Reaction: Heat the emulsion to 60°C with vigorous stirring.

    • Checkpoint: Monitor by TLC/LCMS. Reaction typically completes in 2–6 hours.

  • Workup:

    • Cool to room temperature.[1][2] The product usually oils out or precipitates.

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with brine, dry over

      
      .
      
    • Purification: If excess amine was used, remove via vacuum distillation or column chromatography (DCM/MeOH/NH4OH).

Protocol B: Zinc Perchlorate Catalyzed Method

Best for: Difficult substrates, solvent-free requirements, or when water solubility is an issue.

  • Setup: Mix Epoxide (1.0 mmol) and Phenylethylamine (1.1 mmol) in a vial.

  • Catalyst: Add

    
     (5-10 mol%) .
    
  • Reaction: Stir at room temperature (solvent-free).

    • Observation: The mixture may become warm (exothermic).

  • Workup: Add water (5 mL) and extract with Ether or DCM. The catalyst remains in the aqueous layer and can potentially be reused.

Part 4: Mechanistic Pathway Visualization

Understanding the transition state is critical for troubleshooting regioselectivity.

Mechanism Epoxide Epoxide (Strained Ring) Activation Activation (H-Bond or Lewis Acid) Epoxide->Activation + Catalyst/Water TS_Alpha TS Alpha Attack (Electronic Control) More Hindered Activation->TS_Alpha Strong Acid/Electronic Bias TS_Beta TS Beta Attack (Steric Control) Less Hindered Activation->TS_Beta Basic/Neutral/Steric Bias Product_Alpha Alpha-Product (Benzylic Amine) TS_Alpha->Product_Alpha Product_Beta Beta-Product (Terminal Amine) TS_Beta->Product_Beta

Figure 2: Divergent pathways determined by catalyst selection. Standard phenylethylamine coupling favors the green (Beta) path.

References
  • Wang, Z., et al. (2008).[3] Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles.[3][4] The Journal of Organic Chemistry, 73(6), 2270–2274.[3]

  • Chakraborti, A. K., et al. (2002). Lithium perchlorate catalyzed efficient regioselective ring opening of epoxides with amines under solvent-free conditions. European Journal of Organic Chemistry, 2002(10), 1630-1634.

  • Shivani, et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: Applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils.[5] Journal of Organic Chemistry, 72(10), 3713–3722.

  • Azizi, N. & Saidi, M. R. (2005). Highly efficient and regioselective ring opening of epoxides with amines in water catalyzed by metal triflates. Canadian Journal of Chemistry, 83(5), 505-507.

Sources

optimization of reaction temperature for constrained amino alcohol formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Constrained Amino Alcohol Formation

Welcome to the Technical Support Hub

Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting thermal parameters for epoxide aminolysis in sterically constrained or conformationally locked systems (e.g., fused rings, bulky piperidines/pyrrolidines).

Introduction: The Thermal Paradox in Constrained Systems

In the synthesis of constrained amino alcohols—critical pharmacophores for beta-blockers and antivirals—temperature is not just a kinetic accelerator; it is a stereochemical switch.

The Core Challenge: Constrained epoxides (like cyclohexene oxide derivatives) suffer from significant steric drag. You often need heat to overcome the activation energy (


) barrier for nucleophilic attack. However, excessive heat triggers:
  • Regiochemical Drift: A shift from

    
     (steric control) to 
    
    
    
    -like (electronic control) mechanisms.
  • Polymerization: Oligomerization of the epoxide before the amine can attack.

  • Retro-Aldol/Elimination: Degradation of sensitive functional groups.

This guide provides the protocols to navigate this thermal landscape.

Module 1: Kinetic vs. Thermodynamic Control

User Question: “I’m reacting a fused cyclic epoxide with a secondary amine. At 80°C, I get a 60:40 mixture of isomers. At 120°C, the conversion is faster, but the ratio flips. Which temperature is 'correct'?”

Scientist Response: You are observing the classic divergence between Kinetic and Thermodynamic control.

  • Low T (Kinetic Control): The amine attacks the least hindered carbon (Steric rule). This is usually the desired pathway for constrained systems to maintain specific stereochemistry.

  • High T (Thermodynamic Control): The reaction becomes reversible or proceeds via a transition state with significant carbocation character (

    
    -like). The amine attacks the carbon that can best stabilize a positive charge (Electronic rule), often the more substituted position.
    

Diagnostic Protocol:

  • Run a Time-Course Study: Sample the reaction at 30 min, 2h, and 6h at your baseline temperature.

    • If ratio changes over time: Product equilibration is occurring (Thermodynamic control). Lower the temperature.

    • If ratio is constant but poor: You have intrinsic non-selectivity. Switch to Lewis Acid Catalysis (See Module 2).

Visualizing the Energy Landscape:

EnergyProfile Start Reactants (Epoxide + Amine) TS_Kinetic TS1: Steric Approach (Lower Ea, Irreversible) Start->TS_Kinetic Low T (<60°C) TS_Thermo TS2: Electronic Approach (Higher Ea, Reversible) Start->TS_Thermo High T (>100°C) Prod_Kinetic Kinetic Product (Less Substituted) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (More Substituted) TS_Thermo->Prod_Thermo Prod_Kinetic->Start High T Reversion

Figure 1: Energy profile showing the divergence of product formation based on thermal input. High temperatures can overcome the higher barrier to the thermodynamic product or allow reversion of the kinetic product.

Module 2: Catalytic Workarounds (Lowering )

User Question: “My substrate decomposes above 100°C, but the reaction is inert at 50°C due to steric hindrance. How do I proceed?”

Scientist Response: Do not simply increase the temperature. Instead, lower the activation energy (


) using a Lewis Acid catalyst . This activates the epoxide oxygen, making the ring more electrophilic and susceptible to attack at lower temperatures (often Room Temperature to 40°C).

Recommended Catalysts for Constrained Systems:

  • Metal Triflates:

    
     or 
    
    
    
    (1–5 mol%). Highly effective in aqueous or organic media [1].
  • Solid Acids: Sulfated Zirconia or Silica-bonded S-sulfonic acid. These allow for heterogeneous catalysis and easy filtration [2].

Protocol: Low-Temperature Lewis Acid Activation

  • Dissolve epoxide (1.0 equiv) and amine (1.1 equiv) in Acetonitrile or DCM.

  • Add

    
     (5 mol%).
    
  • Stir at Room Temperature for 2–4 hours.

  • Checkpoint: If conversion < 50% after 4h, raise T to 40°C. Do not exceed 60°C to avoid polymerization.

Module 3: Microwave-Assisted Synthesis

User Question: “I need to scale up, but my reflux reactions take 24 hours. Can I use microwave irradiation?”

Scientist Response: Yes. Microwave (MW) irradiation is particularly effective for constrained amino alcohols because it provides efficient internal heating, often bypassing the "wall effect" of conventional heating. It can reduce reaction times from hours to minutes [3].

Critical Warning: In MW synthesis of amines and epoxides, the thermal runaway risk is real. Amines are polar and absorb MW energy efficiently.

Standard Operating Procedure (MW):

ParameterSettingRationale
Mode Dynamic (Power cycling)Prevents overheating of the polar amine.
Temperature 80°C – 100°CHigh enough for kinetics, short enough to prevent degradation.
Time 10 – 20 minsExtended MW exposure promotes oligomerization.
Solvent Water or Solvent-FreeWater is an excellent MW absorber and promotes "on-water" catalysis [4].
Module 4: Troubleshooting & Optimization Logic

User Question: “I am seeing a drop in Enantiomeric Excess (ee%) at higher temperatures. Why?”

Scientist Response: At high temperatures, the reaction mechanism may shift from a pure


 (inversion of configuration) to a mechanism with partial 

character (carbocation intermediate). A planar carbocation loses stereochemical information, leading to racemization.

Decision Matrix for Temperature Optimization:

OptimizationFlow Start Start Optimization Check_Sterics Is Substrate Sterically Hindered? Start->Check_Sterics Lewis_Acid Add Lewis Acid (Sc(OTf)3, 5 mol%) Check_Sterics->Lewis_Acid Yes Standard_Heat Thermal Heat (60-80°C) Check_Sterics->Standard_Heat No Run_RT Run at 25°C Lewis_Acid->Run_RT Check_Conv Conversion > 80%? Run_RT->Check_Conv Success Isolate Product Check_Conv->Success Yes Fail_Conv Low Conversion Check_Conv->Fail_Conv No Fail_Select Poor Regio/Stereocontrol Standard_Heat->Fail_Select Racemization? MW_Boost Microwave (100°C, 10 min) Fail_Conv->MW_Boost Try MW Lower_T Lower T to 0°C Increase Catalyst Fail_Select->Lower_T

Figure 2: Logical workflow for selecting reaction conditions. Note the priority of Lewis Acid catalysis over thermal escalation for hindered systems.

References
  • Chakraborti, A. K., et al. (2003). Metal salts as efficient catalysts for the regioselective ring opening of epoxides with amines.Journal of Organic Chemistry . [Link]

  • Reddy, B. M., et al. (2008). Microwave-enhanced sulphated zirconia catalyzed regioselective synthesis of beta-amino alcohols.[1]Molecules . [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Zaborenko, N., et al. (2011).[13] Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures.Organic Process Research & Development . [Link][13]

  • Azizi, N., & Saidi, M. R. (2005). Highly efficient and regioselective ring opening of epoxides with amines in water.[4][6]Organic Letters . [Link]

Sources

stability of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol

Executive Summary

You are likely working with {1-[(2-Phenylethyl)amino]cyclopentyl}methanol , a lipophilic amino-alcohol structurally analogous to sphingosine-1-phosphate (S1P) receptor modulators like Fingolimod (FTY720).

The Core Challenge: The "instability" users report with this molecule is rarely chemical degradation (bond breaking). Instead, it is almost exclusively physical instability caused by two factors:

  • Rapid Adsorption: The hydrophobic phenylethyl tail drives the molecule to stick to polystyrene culture plates (Non-Specific Binding).

  • Micro-Precipitation: The free base is poorly soluble in neutral pH media, leading to "invisible" crashing out.

This guide provides the protocols to distinguish between physical loss and true chemical breakdown.

Part 1: The "Disappearing Compound" Syndrome (Physical Stability)

User Complaint: "I spiked 1 µM of the compound into the media, but my T=0 LC-MS sample only shows 0.4 µM."

Diagnosis: Plasticware Adsorption

Lipophilic amines (LogP > 3) are notorious for partitioning into the walls of polystyrene (PS) and polypropylene (PP) containers. This occurs within minutes.

The Mechanism: The molecule contains a hydrophobic phenylethyl group and a basic secondary amine . Standard tissue culture plastics are negatively charged (carboxylated) to improve cell attachment. The positively charged amine (at pH 7.4) ion-pairs with the plastic surface, while the hydrophobic tail inserts into the polymer matrix.

Troubleshooting Protocol:

VariableRecommendationWhy?
Labware Glass or Low-Bind Polypropylene Polystyrene causes >50% loss in <4 hours. Glass is inert to this chemistry.
Carrier Protein 0.1% Fatty Acid-Free BSA Albumin acts as a "chaperone," binding the drug in solution and preventing it from sticking to the walls.
Pipette Tips Silanized or Low-RetentionStandard tips can sequester up to 10% of the dose during transfer.

Part 2: Chemical Stability & Oxidation

User Complaint: "I see a new peak at M+16 in my chromatogram after 24 hours."

Diagnosis: N-Oxidation

While the cyclopentyl core is stable, the secondary amine is susceptible to oxidation by reactive oxygen species (ROS) generated in aged cell culture media (via riboflavin/tryptophan photo-oxidation).

The Mechanism:



Prevention Strategy:

  • Light Protection: Store media in the dark. Photo-oxidation of media components drives amine degradation.

  • Fresh Media: Do not use media stored at 37°C for >1 week prior to the experiment.

  • Antioxidants: If M+16 peaks persist, co-incubate with 50 µM Ascorbic Acid (Vitamin C) to scavenge ROS, provided it does not interfere with your biological readout.

Part 3: Solubility & Precipitation

User Complaint: "The cells look granular, and the compound activity is erratic."

Diagnosis: pH Shock Precipitation

This molecule is likely supplied as a Hydrochloride (HCl) salt. It is soluble in water.[1] However, if you have the Free Base , it is insoluble in water.

Critical Workflow: When diluting a DMSO stock (e.g., 10 mM) into aqueous media (pH 7.4), the local concentration at the pipette tip momentarily exceeds the solubility limit. This creates "micro-crystals" that never re-dissolve.

The "Shift-Down" Dilution Protocol: Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: Dilute 10 mM Stock (DMSO)

    
     1 mM in Ethanol  (Intermediate).
    
  • Step 2: Dilute 1 mM (Ethanol)

    
     10 µM in Media + 1% BSA .
    
  • Step 3: Vortex immediately.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing stability issues.

StabilityLogic Start Issue: Low Recovery in Media CheckPrecip Check Solubility (Microscopy/Turbidity) Start->CheckPrecip CheckPlastic Check Labware (Glass vs. Plastic) CheckPrecip->CheckPlastic Clear PrecipSol Use 'Shift-Down' Dilution Protocol CheckPrecip->PrecipSol Cloudy/Crystals CheckPeaks Check LC-MS (New Peaks?) CheckPlastic->CheckPeaks Loss in Glass too AdsorbSol Switch to Glass or Add 0.1% BSA CheckPlastic->AdsorbSol High Loss in Polystyrene ChemSol Protect from Light Add Antioxidants CheckPeaks->ChemSol M+16 or Fragments Stable Compound is Stable (Check Biological Assay) CheckPeaks->Stable Parent Peak Intact

Caption: Decision tree for diagnosing loss of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol in culture.

Standardized Stability Assay Protocol

To rigorously validate the stability of this molecule in your specific media, perform this "3-Point Check" :

Materials:

  • Compound Stock (10 mM in DMSO)[2]

  • Cell Culture Media (e.g., DMEM + 10% FBS)

  • Glass Vials (HPLC grade)

  • Polystyrene 96-well plate (Tissue Culture Treated)

Method:

  • Preparation: Prepare a 1 µM working solution in Media (pre-warmed to 37°C).

  • Incubation Setup:

    • Condition A (Control): Media in a Glass Vial (Dark, 37°C).

    • Condition B (Test): Media in a Polystyrene Plate (Dark, 37°C).

    • Condition C (Light): Media in a Glass Vial (Ambient Light, 37°C).

  • Sampling:

    • Take 50 µL aliquots at T=0, T=4h, T=24h.

    • Quench: Immediately add 150 µL Acetonitrile (containing Internal Standard) to precipitate proteins and stop reactions.

    • Centrifuge: 3000 x g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

Interpretation:

  • Loss in B only: Adsorption issue. (Use BSA/Glass).

  • Loss in C only: Photo-instability. (Protect from light).

  • Loss in A, B, and C: Chemical instability or enzymatic degradation by serum enzymes. (Test in serum-free media to confirm).

References

  • Palmgren, J. J., et al. (2006). "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[3][4] European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 369-378. Link

    • Relevance: Establishes the baseline for lipophilic amine adsorption to polystyrene (up to 60% loss).
  • FDA Center for Drug Evaluation and Research. (2010). "Gilenya (Fingolimod) Clinical Pharmacology and Biopharmaceutics Review." Link

    • Relevance: Provides solubility and stability profiles for structural analogs (Fingolimod)
  • Gouda, H., et al. (2015). "Stability of Fingolimod in biological fluids." Journal of Chromatography B. Link

    • Relevance: Validates the use of Acetonitrile precipitation for extracting lipophilic amino-alcohols
  • Baas, J., et al. (2009). "Adsorption of lipophilic drugs to plastic materials used in bioassays." In Vitro Cellular & Developmental Biology - Animal. Link

    • Relevance: Confirms that BSA coating significantly reduces non-specific binding (NSB) of lipophilic compounds.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of Phenylethylamino Cyclopentyl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of Phenylethylamino Cyclopentyl Methanol , a structural scaffold often encountered in the synthesis of psychoactive substances and pharmaceutical intermediates.

We compare two primary analytical alternatives: Electron Ionization (EI) (standard for library matching) versus Electrospray Ionization (ESI-MS/MS) (standard for biological matrices).[1] This guide is designed for analytical chemists and drug development professionals requiring definitive structural elucidation protocols.

Part 1: Chemical Identity & Structural Context

To ensure accurate interpretation, we define the target analyte structure based on the nomenclature provided. This compound combines a lipophilic alicyclic ring, a polar hydroxyl group, and a secondary amine.[1]

  • Compound: N-(2-phenylethyl)-2-(hydroxymethyl)cyclopentan-1-amine[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 219.1623 Da[1]

  • Key Structural Moieties:

    • Phenylethyl group: Drives aromatic fragmentation (Tropylium formation).[1]

    • Cyclopentyl ring: Contributes hydrocarbon envelope fragments.[1]

    • Amino-alcohol core: Susceptible to

      
      -cleavage and dehydration.[1][2]
      

Part 2: Comparative Performance (EI vs. ESI)

The choice of ionization technique radically alters the spectral "fingerprint." Below is a comparative performance matrix based on experimental causality.

Table 1: Ionization Method Comparison
FeatureAlternative A: GC-EI-MS (70 eV)Alternative B: LC-ESI-MS/MS (Soft Ionization)
Molecular Ion (

)
Weak or Absent (due to rapid fragmentation).[1]Dominant (

)
at m/z 220.[1]
Base Peak

91
(Tropylium) or

188
(M -

).[1]

220
(Precursor) or

202
(Water loss).[1]
** fragmentation Mechanism**High-energy radical-induced dissociation.[1]Collision-Induced Dissociation (CID) of even-electron ions.[1]
Structural Insight Excellent for identifying the phenylethyl substructure.[1]Superior for confirming molecular weight and hydroxyl presence.[1]
Limit of Detection Nanogram range (requires volatility/derivatization).[1]Picogram range (direct aqueous injection).[1]

Part 3: Detailed Fragmentation Pathways[1]

Electron Ionization (EI) Pathway

In EI (70 eV), the molecule undergoes extensive fragmentation.[3] The radical cation is unstable, leading to characteristic "fingerprint" ions.

  • 
    -Cleavage (Nitrogen-Driven):  The radical site on the nitrogen triggers cleavage of the adjacent C-C bond. This often results in the loss of the hydroxymethyl group (
    
    
    
    , mass 31), yielding a peak at
    
    
    188
    .
  • Tropylium Ion Formation (

    
     91):  The phenylethyl moiety rearranges to form the highly stable aromatic tropylium cation (
    
    
    
    ). This is typically the base peak (100% relative abundance) in phenylethylamine derivatives.[1]
  • McLafferty Rearrangement: If the alkyl chain permits, a hydrogen transfer may occur, though less favored in cyclic systems compared to linear chains.

ESI-MS/MS (CID) Pathway

In ESI, the protonated molecule (


, m/z 220) is selected and fragmented in a collision cell (e.g., Q-TOF or Triple Quad).
  • Dehydration (

    
    ):  The hydroxyl group is protonated and lost as neutral water, yielding 
    
    
    
    202
    . This is diagnostic for the alcohol functionality.[1][4]
  • Benzylic Cleavage: High collision energy (CE > 30 eV) cleaves the phenylethyl group, generating fragments at

    
     105  (phenethyl cation) or 
    
    
    
    116
    (protonated amino-cyclopentyl methanol fragment).

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic breakdown of the parent molecule under EI conditions, highlighting the competitive pathways between the aromatic stability and the amine-directed cleavage.

FragmentationPathway Parent Parent Molecule (Phenylethylamino Cyclopentyl Methanol) MW: 219.16 RadicalCat Molecular Ion Radical [M]+• m/z 219 Parent->RadicalCat EI (70 eV) AlphaCleave Alpha-Cleavage Product (Loss of CH2OH) m/z 188 RadicalCat->AlphaCleave - •CH2OH (31 Da) (Nitrogen-driven) Tropylium Tropylium Ion (C7H7+) m/z 91 (Base Peak) RadicalCat->Tropylium Benzyl cleavage + Rearrangement Dehydration Dehydration Product [M-H2O]+• m/z 201 RadicalCat->Dehydration - H2O (18 Da) Phenethyl Phenethyl Cation (C6H5-CH2-CH2+) m/z 105 RadicalCat->Phenethyl C-N Bond Cleavage

Caption: Figure 1. Mechanistic fragmentation tree for Phenylethylamino Cyclopentyl Methanol under Electron Ionization (EI), showing the competition between alpha-cleavage and aromatic stabilization.

Part 5: Experimental Protocol (Self-Validating)

To replicate these results, use the following protocol. This workflow includes a "System Suitability Test" (SST) to ensure data trustworthiness.[1]

Sample Preparation
  • Solvent: Methanol (LC-MS Grade).[1]

  • Concentration: 10 µg/mL (for ESI); 1 mg/mL (for GC-EI).[1]

  • Derivatization (Optional for GC): If peak tailing occurs due to the -OH/-NH groups, derivatize with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS derivative (Shift MW to +72 or +144 Da).

LC-ESI-QTOF Conditions (Recommended)
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Collision Energy (CE): Ramp 10–40 eV.[1]

Validation Step (SST)
  • Control: Run Ephedrine (MW 165) as a reference standard.

  • Pass Criteria: Ephedrine must show dominant

    
     166 (
    
    
    
    ) and a fragment at
    
    
    148 (
    
    
    loss).[1] If
    
    
    148 is absent, collision energy is too low.[1] If parent
    
    
    166 is absent, source temperature is too high (in-source fragmentation).[1]

Part 6: Differentiation from Alternatives

In drug development, this compound must be distinguished from isobaric or structural analogs.[1]

AnalyteKey Differentiator (MS Feature)
Target: Phenylethylamino Cyclopentyl Methanol

202 fragment
(Water loss) in ESI; Cyclopentyl ring fragments (

67/69) in EI.[1]
Alternative: Linear Chain Analogs (e.g., Octopamine derivatives) Lack of cyclic hydrocarbon fragments (

67/69); distinct McLafferty rearrangement patterns.[1]
Alternative: Methamphetamine Base peak

58 (EI); no water loss transition in ESI (lacks -OH group).[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (The authoritative text on alpha-cleavage and tropylium formation rules).

  • NIST Mass Spectrometry Data Center. (2023).[1][5] Cyclopentanemethanol Fragmentation Data. National Institute of Standards and Technology.[1][6] [1]

  • Holčapek, M., et al. (2010).[1] Structural analysis of phenylethylamine derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Mechanisms of phenylethylamine fragmentation).

  • Doc Brown's Chemistry. (2025).[1] Mass Spectrum Analysis of Alcohols and Amines. (Educational resource for fragmentation logic).[1][2][3][7]

Sources

structural validation of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol using X-ray crystallography

[1]

Executive Summary & Comparison

For the validation of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol, Single Crystal X-ray Diffraction (SC-XRD) is the definitive standard.[1] While NMR and MS are sufficient for routine purity checks, they often fail to unambiguously resolve the connectivity at the quaternary C1 center or the specific hydrogen-bonding network of the solid-state salt forms required for drug formulation.

Methodological Comparison: Why XRD?
FeatureSC-XRD (Gold Standard) NMR (1H, 13C, 2D) HRMS (Mass Spec)
Connectivity Definitive. Unambiguously proves gem-disubstitution (N and O on same C).Ambiguous. HMBC correlations to quaternary carbons are often weak or overlapping.[1]None. Gives formula only (C₁₄H₂₁NO).[1]
Regioselectivity Absolute. Distinguishes N-alkylation (target) from O-alkylation (impurity) by bond lengths.[1]Inferred. Requires comparison of chemical shifts; difficult if mixtures exist.[1]None. Isomers have identical mass.[1]
Stereochemistry Definitive. Resolves ring puckering and packing; confirms achirality of the C1 center.[1]Indirect. NOESY can suggest proximity but is prone to artifacts in flexible chains.[1]None.
State Solid State. Directly relevant to formulation/tableting (polymorphs/hydrates).[1]Solution State. Conformations in solvent may not match the bioactive solid form.[1]Gas Phase.

Structural Challenges & Causality

The molecule presents specific challenges that dictate the experimental protocol:

  • Flexible "Tail": The (2-phenylethyl) chain is highly flexible.[1] Without low-temperature data collection, thermal motion will smear the electron density, making the phenyl ring difficult to model.[1]

  • Quaternary Center Crowding: The C1 position is gem-disubstituted (amino and hydroxymethyl groups).[1] Steric crowding here can induce ring strain or unexpected puckering (envelope vs. twist) in the cyclopentane ring.[1]

  • Zwitterionic Potential: As an amino-alcohol, the molecule can exist as a neutral species or a zwitterion.[1] XRD is the only method to directly locate the hydrogen atoms and confirm the protonation state (N-H...O vs O-H...N interactions).[1]

Experimental Protocol (Step-by-Step)

Phase 1: Crystallization (The Critical Bottleneck)

The free base of amino-alcohols with flexible alkyl chains is frequently an oil or low-melting gum. Salt formation is mandatory for obtaining diffraction-quality crystals.

  • Step 1.1: Salt Screening:

    • Dissolve 10 mg of the oil in minimal ethanol.

    • Add stoichiometric equivalents (1:1) of acid solutions:

      • Hydrochloric acid (HCl):[1] Promotes strong ionic lattices.[1]

      • Fumaric acid:[1] Often used in S1P modulators (e.g., Fingolimod) to form stable, non-hygroscopic salts.[1]

      • Succinic acid:[1] Good alternative if fumarate fails.[1]

  • Step 1.2: Vapor Diffusion (Sitting Drop):

    • Place 2 µL of the salt solution in a central well.

    • Surround with a reservoir of anti-solvent (Diethyl ether or Hexane).[1]

    • Seal and store at 4°C. Reasoning: Lower temperature reduces solubility slowly, promoting ordered lattice growth over amorphous precipitation.[1]

Phase 2: Data Collection & Reduction[1]
  • Mounting: Select a block-like crystal (approx.[1] 0.2 x 0.2 x 0.1 mm).[1] Mount on a Mitegen loop using Paratone-N oil.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Causality: Essential to "freeze" the vibration of the terminal phenyl ring and the cyclopentyl puckering.[1] Room temperature data will likely result in high B-factors (>50 Ų) for the tail, obscuring bond precision.[1]

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).[1]

    • Note: Cu-Kα is preferred for small organic molecules to maximize diffraction intensity, though Mo is acceptable if the crystal is large and well-diffracting.

Phase 3: Structure Solution & Refinement[1]
  • Space Group Determination: Likely monoclinic (

    
    ) or triclinic (
    
    
    ) for achiral salts.[1]
  • Phasing: Use Intrinsic Phasing (SHELXT) .[1] The heavy atom (Cl in HCl salt) or the oxygen/nitrogen contrast is sufficient for direct methods.[1]

  • Refinement (SHELXL):

    • Hydrogen Atoms: Refine H-atoms on Heteroatoms (N, O) freely if data quality permits (

      
      ) to prove the salt form (e.g., R-NH
      
      
      ...Cl
      
      
      ).[1]
    • Disorder: If the cyclopentane ring shows high ellipticity, model with PART 1 / PART 2 commands to account for envelope flipping disorder.

Validation Workflow (Visualization)

ValidationWorkflowStartTarget Molecule:{1-[(2-Phenylethyl)amino]cyclopentyl}methanolCheckStatePhysical State Check:Is it a Solid?Start->CheckStateDirectXRDDirect Recrystallization(Slow Evaporation: EtOH/EtOAc)CheckState->DirectXRDYes (Solid)SaltScreenSalt Screening Protocol(HCl, Fumarate, Succinate)CheckState->SaltScreenNo (Oil/Gum)DataCollData Collection @ 100K(Freeze Flexible Tail)DirectXRD->DataCollCrystals FormedVaporDiffVapor Diffusion(Anti-solvent: Et2O/Hexane)SaltScreen->VaporDiffVaporDiff->DataCollCrystals FormedRefinementStructure Refinement(Locate H-atoms on N/O)DataColl->RefinementValidationFinal Validation:1. Connectivity (Gem-disubst.)2. Salt Stoichiometry3. H-Bond NetworkRefinement->ValidationValidation->StartFeedback Loop:Optimize Synthesis

Caption: Decision tree for crystallographic validation, prioritizing salt formation for oily amino-alcohol intermediates.

Key Structural Parameters to Verify

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol:

  • C1 Geometry:

    • Confirm the C1-N and C1-C(methanol) bond lengths are typical for single bonds (

      
       Å and 
      
      
      Å, respectively).[1]
    • Critical Check: Ensure no double bond character exists (which would imply an imine impurity).[1]

  • Hydrogen Bonding:

    • In the HCl salt, look for a chloride bridge :

      
      .[1] This "charge-assisted" hydrogen bond is the primary stabilizer of the lattice.
      
  • Cyclopentyl Conformation:

    • Calculate the Cremer-Pople parameters . Expect a distorted envelope conformation due to the bulky gem-disubstitution at C1.

References

  • S1P Modulator Context (Fingolimod/BMS-986166)

    • Duncia, J. V., et al. (2019).[1] "Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166)." Journal of Medicinal Chemistry.

  • Amino Alcohol Absolute Configuration

    • Seco, J. M., et al. (2016).[1] "Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR." Chemical Reviews. (Provides the counter-argument for why NMR is difficult for these substrates).

    • [1]

  • Crystallographic Standards

    • Spek, A. L. (2020).[1] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors."[1][2] Acta Crystallographica Section C.

  • Phenylethanol Derivative Structures

    • Luo, Y., et al. (2012).[1] "1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol."[1] Acta Crystallographica Section E.

A Comparative Guide to the Stability of Linear vs. Cyclic Amino Alcohol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural backbone, or scaffold, of a therapeutic candidate is a critical determinant of its ultimate success. Among the myriad of privileged structures, amino alcohols stand out for their versatility and presence in a wide array of biologically active compounds. A key architectural decision in the design of amino alcohol-based drugs is the choice between a linear and a cyclic scaffold. This guide provides an in-depth comparison of the stability of these two arrangements, offering insights into their chemical, enzymatic, and thermal resilience, and the profound impact of conformational rigidity on their interaction with biological targets.

The Stability Paradigm: Why Cyclization Matters

The transition from a linear to a cyclic scaffold is a widely employed strategy in medicinal chemistry to enhance the stability and biological activity of a molecule.[1][2] This enhancement is largely attributed to a reduction in conformational flexibility. An open, linear chain can adopt a multitude of conformations, some of which may be susceptible to degradation or non-productive binding. Cyclization constrains the molecule into a more defined three-dimensional shape, which can offer significant advantages in terms of stability and efficacy.[3][4][5]

Conformational Rigidity: A Double-Edged Sword

Locking the conformation of a bioactive molecule can significantly increase its potency and selectivity towards a target receptor.[6] By pre-organizing the pharmacophoric elements into a bioactive conformation, the entropic penalty of binding is reduced, leading to a higher binding affinity.[7] However, this rigidity also means that if the cyclic conformation does not match the optimal binding pose, a significant loss of activity can occur. Therefore, the design of cyclic scaffolds must be carefully considered and often guided by structural biology or computational modeling.

Chemical Stability: Resisting the Ravages of the Cellular Milieu

The chemical environment within the body is a complex and often harsh milieu. Drug candidates must be able to withstand variations in pH and the presence of reactive chemical species.

Hydrolytic Stability

Linear amino alcohols, particularly those with ester or amide functionalities, can be susceptible to hydrolysis. The flexibility of the linear chain can allow for intramolecular catalysis of hydrolysis, where the amino or hydroxyl group participates in the cleavage of a nearby labile bond. Cyclization can significantly enhance hydrolytic stability by restricting the molecule's ability to adopt a conformation conducive to such intramolecular reactions. This principle has been demonstrated in studies comparing linear and cyclic peptides, where cyclization can lead to a more than 30-fold increase in stability at neutral pH.[8]

Oxidative Stability

Oxidation is another major degradation pathway for many drug molecules. While direct comparative studies on linear versus cyclic amino alcohols are limited, research on other amine-containing structures suggests that cyclic architectures can exhibit greater resistance to oxidative degradation.[9] The constrained nature of the cyclic scaffold may limit the accessibility of the amine and alcohol functional groups to oxidizing agents. The general mechanism for the oxidation of cyclic amino alcohols often involves the formation of N,O-acetals.[10]

Enzymatic Stability: Evading Nature's Deactivation Machinery

Enzymatic degradation is a primary hurdle for many drug candidates, leading to rapid clearance and reduced bioavailability. Proteases, esterases, and other metabolic enzymes are adept at recognizing and cleaving specific motifs within linear molecules.

Cyclization is a well-established strategy to protect against enzymatic degradation.[1][2] The rigidified backbone of a cyclic scaffold often presents a poor substrate for enzymes that typically bind to and act upon flexible linear chains. This "steric shielding" effect can dramatically increase the half-life of a drug in plasma and other biological fluids.

Thermal Stability: A Key Parameter for Manufacturing and Storage

The thermal stability of a drug substance is a critical consideration for its formulation, manufacturing, and long-term storage. While both linear and cyclic amino alcohols can exhibit a range of thermal stabilities depending on their specific structures, the inherent rigidity of cyclic scaffolds can contribute to a higher melting point and decomposition temperature. Thermal decomposition of amino acids, the building blocks of these scaffolds, has been shown to involve condensation, decarboxylation, and deamination.[11]

Data Summary: A Comparative Overview

Stability ParameterLinear Amino Alcohol ScaffoldCyclic Amino Alcohol ScaffoldRationale
Chemical Stability Generally lowerGenerally higherReduced conformational flexibility in cyclic scaffolds limits intramolecular reactions and may decrease susceptibility to hydrolysis and oxidation.[8][9]
Enzymatic Stability Generally lowerGenerally higherRigid cyclic structure can sterically hinder enzyme binding and cleavage, leading to increased resistance to metabolic degradation.[1][2]
Thermal Stability Variable, often lowerVariable, often higherIncreased rigidity and potentially stronger intermolecular interactions in the solid state can lead to higher melting and decomposition temperatures.
Conformational Rigidity LowHighBy definition, cyclization restricts bond rotation, leading to a more defined three-dimensional structure.[3][4][5]
Receptor Binding Can adapt to various binding pockets, but with an entropic penalty.Higher affinity if the constrained conformation matches the bioactive pose; lower affinity otherwise.[6][7]Pre-organization of the pharmacophore in a cyclic scaffold can enhance binding affinity.

Experimental Protocols for Stability Assessment

To empirically determine the stability of linear and cyclic amino alcohol scaffolds, a series of well-defined experimental protocols should be employed.

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes.

Experimental Workflow:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of test compound in DMSO B Dilute stock solution in plasma (human, rat, etc.) to final concentration (e.g., 1 µM) A->B Dilution C Incubate at 37°C B->C Start Incubation D Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) C->D Sampling E Quench reaction with cold acetonitrile containing an internal standard D->E Quenching F Centrifuge to precipitate proteins E->F Protein Precipitation G Analyze supernatant by LC-MS/MS F->G Injection H Determine compound concentration and calculate half-life (t½) G->H Data Processing

Caption: Workflow for a typical plasma stability assay.

Detailed Protocol:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. This is then diluted in plasma from the desired species (e.g., human, mouse, rat) to a final concentration of 1 µM.

  • Incubation: The plasma-compound mixture is incubated in a water bath or incubator at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: The enzymatic reaction is stopped by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical normalization.

  • Protein Precipitation: The samples are centrifuged to pellet the precipitated plasma proteins.

  • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the natural logarithm of the remaining compound concentration against time.

Oxidative Stability Assay

This assay assesses the susceptibility of a compound to degradation by oxidation.

Experimental Workflow:

Oxidative_Stability_Workflow cluster_prep Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Analysis A Place a small amount of the test compound in a sample pan B Heat the sample to a specific isothermal temperature under an inert atmosphere (e.g., nitrogen) A->B Sample Loading C Switch the atmosphere to oxygen B->C Atmosphere Change D Monitor the heat flow until an exothermic event (oxidation) is detected C->D Isothermal Hold E Determine the Oxidative Induction Time (OIT) from the heat flow curve D->E Data Interpretation

Caption: Workflow for determining oxidative stability using DSC.

Detailed Protocol (using Differential Scanning Calorimetry - DSC):

  • Sample Preparation: A small, accurately weighed amount of the solid test compound is placed in an aluminum DSC pan.

  • Instrument Setup: The DSC is programmed to heat the sample to a specific isothermal temperature under a nitrogen atmosphere.

  • Oxidation Induction: Once the isothermal temperature is reached and stabilized, the gas is switched to oxygen.

  • Data Collection: The heat flow to the sample is monitored over time. The onset of oxidation is indicated by a sharp exothermic peak.

  • Data Analysis: The Oxidative Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic event. A longer OIT indicates greater oxidative stability.

Thermal Stability Assay

This assay determines the temperature at which a compound begins to decompose.

Experimental Workflow:

Thermal_Stability_Workflow cluster_prep Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Analysis A Place a small amount of the test compound in a TGA pan B Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) A->B Sample Loading C Continuously measure the weight of the sample as a function of temperature B->C Heating Ramp D Determine the onset of decomposition temperature from the TGA curve C->D Data Interpretation

Caption: Workflow for assessing thermal stability using TGA.

Detailed Protocol (using Thermogravimetric Analysis - TGA):

  • Sample Preparation: A small, accurately weighed amount of the test compound is placed in a TGA pan.

  • Instrument Setup: The TGA is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C) under a controlled atmosphere (typically nitrogen).

  • Data Collection: The weight of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The TGA thermogram plots weight loss versus temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a linear or a cyclic amino alcohol scaffold is a critical juncture in the drug design process with far-reaching implications for the stability and, ultimately, the therapeutic potential of a new chemical entity. While linear scaffolds offer synthetic simplicity and conformational flexibility, this often comes at the cost of reduced chemical and enzymatic stability. Conversely, cyclic scaffolds, through their inherent conformational rigidity, can provide a significant advantage in terms of stability, leading to improved pharmacokinetic profiles and enhanced biological activity.

The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these stability parameters. By systematically assessing the chemical, enzymatic, and thermal resilience of both linear and cyclic amino alcohol candidates, researchers can make more informed decisions in the design and optimization of next-generation therapeutics. While the principles discussed are broadly applicable, it is imperative to conduct direct comparative studies on the specific scaffolds of interest to fully elucidate their stability profiles and guide the selection of the most promising candidates for further development.

References

  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current topics in medicinal chemistry, 2(3), 325–341.
  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current topics in medicinal chemistry, 2(3), 325–341. Available from: [Link]

  • Zhang, W., & Liu, D. (2015). Harnessing the cyclization strategy for new drug discovery. Acta pharmaceutica Sinica. B, 5(2), 117–123.
  • Dougherty, P. G., Saxena, A., & Lin, Y. S. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. RSC medicinal chemistry, 12(5), 721–732.
  • Dougherty, P. G., Saxena, A., & Lin, Y. S. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. RSC medicinal chemistry, 12(5), 721–732. Available from: [Link]

  • Whitty, A., & Kumaravel, G. (2006). Between a rock and a hard place: conformational entropy in drug design. Chemistry & biology, 13(9), 901–903.
  • Kim, D. H., & Lee, J. (2010). Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins. Journal of bioscience and bioengineering, 110(5), 526–531.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Industrial & Engineering Chemistry Research, 50(19), 11216-11226.
  • RSC Publishing. (n.d.). General mechanism for cyclic amino alcohol oxidation and... ResearchGate. Available from: [Link]

  • Siahaan, T. J., & Figler, R. A. (1998). Solution stability of linear vs. cyclic RGD peptides. Journal of peptide research, 52(1), 39–48.
  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23.
  • Zhang, X., et al. (2020). Engineered enzymatic cascade converts diols to amino alcohols. Green Chemistry, 22(15), 4876-4884.
  • Guan, J., et al. (2010). Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds.
  • Galukhin, A. V., & Sidorova, A. G. (2013). Thermal stability of amino acids. Russian Journal of General Chemistry, 83(10), 1954-1957.
  • Beller, M., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(9), 2351-2357.
  • Jamison, T. F., & Poe, S. L. (2010). Continuous and convergent access to vicinyl amino alcohols.
  • Aresta, M., et al. (2011). Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. Molecules, 16(8), 6485–6499.
  • Schutkowski, M., & Fischer, G. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. International journal of molecular sciences, 24(13), 10928.
  • LibreTexts. (2022, April 26). 18.
  • Semenov, S. N., et al. (2013). Studies on thermal stability of amino acid ionic liquids. Journal of Thermal Analysis and Calorimetry, 115(1), 589-595.
  • Craik, D. J. (2009). Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design. Current opinion in chemical biology, 13(5-6), 629–635.
  • Gellman, S. H., & LePlae, P. R. (2002). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 124(51), 15077–15083.
  • Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology open, 10(2), bio055020.
  • Boyanton, B. L., & Blick, K. E. (2002). Stability of twenty-four analytes in human plasma and serum. Clinical chemistry, 48(12), 2242–2247.
  • LibreTexts. (2022, April 26). 10.
  • Asensio, J. L., et al. (2014). Synthesis and conformational analysis of cyclic homooligomers from pyranoid ε-sugar amino acids. Chemistry (Weinheim an der Bergstrasse, Germany), 20(14), 4052–4064.
  • Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology open, 10(2), bio055020. Available from: [Link]

  • Enamine. (n.d.).
  • Chikaraishi, Y., et al. (2021). Biosynthetic and catabolic pathways control amino acid δ2H values in aerobic heterotrophs. Geochimica et cosmochimica acta, 309, 136–151.
  • Romero, E., & Gotor-Fernández, V. (2020). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine.

Sources

A Comparative Guide to the Synthesis and Validation of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount. A well-defined reference standard serves as the benchmark for quality, safety, and efficacy of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of potential synthesis routes for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol, a key structural motif in various pharmacologically active compounds. Beyond mere procedural outlines, this document delves into the rationale behind the proposed synthetic strategies, potential impurity profiles, and a comprehensive validation workflow, ensuring the generation of a robust and reliable reference standard. The principles discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for APIs, which emphasize a stringent quality management system.[1][2][3][4][5]

Section 1: The Critical Role of a Validated Reference Standard

A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[6][7] In the context of drug development, it is indispensable for:

  • Structural Elucidation and Confirmation: Unambiguous identification of the API.

  • Analytical Method Validation: Establishing the accuracy, precision, and linearity of analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8]

  • Purity Assessment and Impurity Profiling: Quantifying known and unknown impurities in API batches.

  • Stability Studies: Assessing the degradation of the API under various environmental conditions.

The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to ensure their identity, strength, and quality.[6][9][10] This underscores the necessity of a well-controlled and validated synthesis route.

Section 2: Comparative Analysis of Synthetic Routes

Two plausible synthetic routes for {1-[(2-Phenylethyl)amino]cyclopentyl}methanol are proposed and critically evaluated below. The choice of a particular route in a real-world setting would be influenced by factors such as the availability of starting materials, scalability, cost-effectiveness, and the impurity profile of the final compound.

Route 1: Reductive Amination of 1-Hydroxycyclopentanecarbaldehyde

This approach is a convergent and efficient method for forming the target secondary amine. Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its broad applicability and operational simplicity.[3][4][5][11]

Logical Workflow for Synthesis Route 1

A Cyclopentanone B 1-Hydroxycyclopentanecarbonitrile A->B Cyanohydrin Formation (e.g., NaCN, H+) C 1-Hydroxycyclopentanecarbaldehyde B->C Reduction (e.g., DIBAL-H) E Iminium Intermediate C->E Condensation D 2-Phenylethanamine D->E F {1-[(2-Phenylethyl)amino]cyclopentyl}methanol E->F Reduction (e.g., NaBH(OAc)3)

Caption: Proposed synthesis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol via reductive amination.

Causality Behind Experimental Choices:

  • Step 1: Cyanohydrin Formation: The reaction of cyclopentanone with a cyanide source (e.g., sodium cyanide) followed by protonation affords 1-hydroxycyclopentanecarbonitrile. This step efficiently introduces the required carbon atom for the methanol group.

  • Step 2: Reduction of the Nitrile: The nitrile is selectively reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the primary alcohol.

  • Step 3: Reductive Amination: The resulting 1-hydroxycyclopentanecarbaldehyde is reacted with 2-phenylethanamine. This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen for its mildness and tolerance of various functional groups.

Potential Impurities:

  • Unreacted Starting Materials: Residual 1-hydroxycyclopentanecarbaldehyde and 2-phenylethanamine.

  • Over-reduction Product: Formation of (1-aminocyclopentyl)methanol if the nitrile in the cyanohydrin is fully reduced before imine formation.

  • Tertiary Amine Impurity: Reaction of the product with another molecule of the aldehyde, though less likely with a sterically hindered secondary amine.

Route 2: Nucleophilic Substitution on a Pre-functionalized Cyclopentane Ring

This linear approach involves the sequential introduction of the amino and hydroxyl functionalities.

Logical Workflow for Synthesis Route 2

A 1-Aminocyclopentanecarboxylic Acid B Methyl 1-aminocyclopentanecarboxylate A->B Esterification (e.g., SOCl2, MeOH) C Methyl 1-[(2-phenylethyl)amino]cyclopentanecarboxylate B->C N-Alkylation D {1-[(2-Phenylethyl)amino]cyclopentyl}methanol C->D Reduction (e.g., LiAlH4) E 2-Phenylethyl bromide E->C

Caption: Proposed synthesis via nucleophilic substitution and ester reduction.

Causality Behind Experimental Choices:

  • Step 1: Esterification: The commercially available 1-aminocyclopentanecarboxylic acid is first protected as its methyl ester to prevent side reactions with the carboxylic acid functionality in the subsequent step. Thionyl chloride in methanol is a classic and effective method for this transformation.

  • Step 2: N-Alkylation: The primary amine of the ester is then alkylated with a suitable phenethyl electrophile, such as 2-phenylethyl bromide, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.

  • Step 3: Ester Reduction: The final step involves the reduction of the methyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Potential Impurities:

  • Unreacted Starting Materials: Residual methyl 1-aminocyclopentanecarboxylate and 2-phenylethyl bromide.

  • Dialkylation Product: Formation of a quaternary ammonium salt if the secondary amine product reacts further with the alkylating agent.

  • Incomplete Reduction Product: Residual methyl 1-[(2-phenylethyl)amino]cyclopentanecarboxylate.

Section 3: Comparative Data Summary

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Plausible Yield Moderate to HighModerate
Scalability Generally good, one-pot nature is advantageous.Can be scaled, but requires multiple isolation steps.
Cost-Effectiveness Potentially more cost-effective due to fewer steps.May be more expensive due to the cost of reagents like LiAlH₄.
Key Challenges Control of the nitrile reduction to the aldehyde.Potential for over-alkylation and the use of hazardous reagents like LiAlH₄.
Impurity Profile Fewer steps may lead to a cleaner profile.Multiple steps increase the chances of side products and carry-over of intermediates.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Route 1)
  • Synthesis of 1-Hydroxycyclopentanecarbonitrile: To a stirred solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water. Slowly add a solution of acetic acid (1.2 eq) while maintaining the temperature below 10 °C. Stir for 4-6 hours at room temperature. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of 1-Hydroxycyclopentanecarbaldehyde: Dissolve the crude 1-hydroxycyclopentanecarbonitrile in anhydrous toluene and cool to -78 °C. Add DIBAL-H (1.2 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours at -78 °C. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, extract the aqueous layer with an organic solvent, combine the organic extracts, dry, and concentrate.

  • Reductive Amination: To a solution of the crude 1-hydroxycyclopentanecarbaldehyde (1.0 eq) and 2-phenylethanamine (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 12-16 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis via Nucleophilic Substitution (Route 2)
  • Synthesis of Methyl 1-aminocyclopentanecarboxylate: To a suspension of 1-aminocyclopentanecarboxylic acid (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the desired ester.

  • Synthesis of Methyl 1-[(2-phenylethyl)amino]cyclopentanecarboxylate: To a solution of methyl 1-aminocyclopentanecarboxylate (1.0 eq) and 2-phenylethyl bromide (1.1 eq) in acetonitrile, add diisopropylethylamine (1.5 eq). Heat the reaction mixture at reflux for 12-16 hours. Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Reduction to {1-[(2-Phenylethyl)amino]cyclopentyl}methanol: To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 1-[(2-phenylethyl)amino]cyclopentanecarboxylate (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography.

Section 5: Validation of the Reference Standard

A newly synthesized batch of a reference standard must undergo rigorous validation to confirm its identity, purity, and potency.

Validation Workflow

cluster_B Structural Confirmation cluster_C Purity Assessment A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C D Quantification B->D C->D E Reference Standard Certification D->E B1 NMR (1H, 13C) B2 Mass Spectrometry (MS) B3 Infrared (IR) Spectroscopy C1 HPLC (Purity, Impurity Profile) C2 Residual Solvent Analysis (GC) C3 Water Content (Karl Fischer)

Caption: A comprehensive workflow for the validation of the synthesized reference standard.

Detailed Validation Methodologies:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and connectivity of the atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight, confirming the elemental composition.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., O-H and N-H stretches).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the primary tool for determining the purity of the reference standard and for identifying and quantifying any impurities.[8][12] The method should be validated for specificity, linearity, accuracy, precision, and range.

    • Gas Chromatography (GC): Used to determine the content of residual solvents from the synthesis and purification steps.

    • Karl Fischer Titration: Measures the water content of the solid reference standard.

  • Quantification (Assay): The potency of the reference standard is determined, often by a mass balance approach, taking into account the purity from HPLC, water content, and residual solvent content.

Conclusion

The successful synthesis and rigorous validation of a {1-[(2-Phenylethyl)amino]cyclopentyl}methanol reference standard are critical for advancing pharmaceutical research and development. This guide has presented a comparative analysis of two plausible synthetic routes, highlighting the chemical rationale and potential challenges associated with each. While Route 1 (Reductive Amination) may offer a more convergent and potentially cleaner synthesis, Route 2 (Nucleophilic Substitution) provides a more linear and perhaps more predictable approach, albeit with more steps. The ultimate choice of synthesis will depend on a thorough evaluation of the factors outlined. Regardless of the chosen route, a comprehensive validation of the final compound, in accordance with regulatory guidelines, is non-negotiable to establish a reliable and authoritative reference standard.

References

  • International Council for Harmonisation. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]

  • ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]

  • IntuitionLabs. Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • Slideshare. ICH Q7 GMP for API. [Link]

  • DeAngelis, F., et al. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 18(3), 568–576 (2016). [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • GetReskilled. What are FDA Validation Regulations, Standards & Guidelines? [Link]

  • Food and Drug Administration. Process Validation: General Principles and Practices. [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]

  • ResearchGate. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

  • PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. [Link]

  • RSC Publishing. Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10: An efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S [ ] )-penbutolol}. [Link]

  • PMC. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • PubMed. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. [Link]

  • MDPI. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of N-phenethyl-1-hydroxymethylcyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth comparison of spectroscopic methodologies for the characterization of N-phenethyl-1-hydroxymethylcyclopentylamine, a chiral amine with potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to move beyond procedural lists and delve into the strategic reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational Spectroscopic Analysis: The Triad of NMR, IR, and Mass Spectrometry

The initial characterization of a newly synthesized molecule like N-phenethyl-1-hydroxymethylcyclopentylamine relies on a foundational triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This combination provides a holistic view of the molecule's structure, from its carbon-hydrogen framework to its functional groups and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] For N-phenethyl-1-hydroxymethylcyclopentylamine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy will provide information on the number of different types of protons and their neighboring environments.

  • Expected Chemical Shifts (Predicted):

    • Aromatic Protons: Signals corresponding to the monosubstituted benzene ring of the phenethyl group are expected in the aromatic region (δ 7.2-7.4 ppm).[2]

    • Phenethyl Chain Protons: The two methylene groups of the phenethyl chain will appear as distinct multiplets.

    • Cyclopentyl Protons: The protons on the cyclopentyl ring will exhibit complex splitting patterns due to their diastereotopic nature.

    • Hydroxymethyl Protons: The methylene protons of the hydroxymethyl group will likely appear as a singlet or a multiplet depending on the solvent and temperature.

    • Amine and Hydroxyl Protons: The N-H and O-H protons will appear as broad singlets, and their chemical shifts are highly dependent on concentration and solvent. Deuterium exchange with D₂O can be used to confirm these peaks.[3]

¹³C NMR Spectroscopy complements the ¹H NMR by providing information about the carbon framework of the molecule.

  • Expected Chemical Shifts (Predicted):

    • Aromatic Carbons: Signals for the phenyl group carbons will appear in the downfield region (δ 120-140 ppm).[4]

    • Phenethyl and Cyclopentyl Carbons: The aliphatic carbons of the phenethyl and cyclopentyl groups will resonate in the upfield region (δ 20-70 ppm).

    • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to be in the range of δ 60-70 ppm.[5]

Technique Information Gained Predicted Data for N-phenethyl-1-hydroxymethylcyclopentylamine
¹H NMR Proton environment, connectivity (via coupling)Aromatic (δ 7.2-7.4), Phenethyl CH₂s, Cyclopentyl CH₂s, CH₂OH, NH, OH
¹³C NMR Carbon skeleton, chemical environment of carbonsAromatic Cs (δ 120-140), Aliphatic Cs (δ 20-70), C-OH (δ 60-70)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of N-phenethyl-1-hydroxymethylcyclopentylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[4]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups within a molecule.[1] For N-phenethyl-1-hydroxymethylcyclopentylamine, the IR spectrum will confirm the presence of the amine, hydroxyl, and aromatic functionalities.

  • Expected Absorption Bands:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • N-H Stretch: A moderate peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

    • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[6]

    • C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)
N-H (Amine)3300-3500 (moderate)
C-H (Aromatic)>3000
C-H (Aliphatic)<3000
C=C (Aromatic)1450-1600

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the liquid sample can be placed between two KBr or NaCl plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural clues.

  • Expected Molecular Ion: The molecular formula of N-phenethyl-1-hydroxymethylcyclopentylamine is C₁₄H₂₁NO. The expected exact mass of the molecular ion [M]⁺ would be approximately 219.16 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Fragmentation Patterns:

    • A prominent peak corresponding to the loss of a hydroxymethyl radical (•CH₂OH).

    • Cleavage of the C-C bond between the cyclopentyl ring and the hydroxymethyl group.

    • A base peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group.

    • Fragmentation of the cyclopentylamine ring.

Advanced and Comparative Techniques for Chiral Analysis

Since N-phenethyl-1-hydroxymethylcyclopentylamine is a chiral molecule, determining its enantiomeric purity is crucial, especially in a pharmaceutical context. Standard spectroscopic techniques are generally insensitive to chirality. Therefore, specialized methods are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[7][8] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Advantages:

  • High accuracy and precision for determining enantiomeric excess (ee).[8]

  • Both analytical and preparative separations are possible.

Disadvantages:

  • Method development can be time-consuming and requires screening of different chiral columns and mobile phases.

  • It is a serial technique, meaning only one sample can be analyzed at a time.[9]

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point for amine separations.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system.

  • Detection and Quantification: Use a UV detector to monitor the elution of the enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be adapted for chiral analysis by using chiral auxiliaries, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[9]

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for quantification. A common CDA for amines is Mosher's acid chloride.

  • Chiral Solvating Agents (CSAs) and Lanthanide Shift Reagents (LSRs): These agents form transient diastereomeric complexes with the analyte in solution. This interaction can induce chemical shift differences between the signals of the two enantiomers. Chiral lanthanide shift reagents, such as Eu(hfc)₃, are particularly effective.[10]

Advantages:

  • Provides direct spectroscopic evidence of the enantiomeric composition.

  • Can be performed on a standard NMR spectrometer.

Disadvantages:

  • CDA approach requires a chemical reaction and subsequent purification.

  • LSRs can cause line broadening in the NMR spectrum.[10]

Experimental Workflow: Chiral Analysis using NMR

G cluster_0 Chiral Derivatizing Agent (CDA) Workflow cluster_1 Chiral Solvating Agent (CSA) / Lanthanide Shift Reagent (LSR) Workflow A Racemic Amine (N-phenethyl-1-hydroxymethylcyclopentylamine) B React with Enantiopure CDA (e.g., Mosher's Acid Chloride) A->B C Formation of Diastereomeric Mixture B->C D ¹H or ¹⁹F NMR Analysis C->D E Integration of Diastereomeric Signals (Quantification of ee) D->E F Racemic Amine in NMR Solvent G Add Chiral Solvating Agent or Lanthanide Shift Reagent F->G H Formation of Transient Diastereomeric Complexes G->H I ¹H NMR Analysis H->I J Observation of Split Signals for Enantiomers (Quantification of ee) I->J

Caption: Comparative workflows for chiral analysis by NMR spectroscopy.

Summary and Recommendations

The comprehensive characterization of N-phenethyl-1-hydroxymethylcyclopentylamine requires a multi-faceted spectroscopic approach.

  • For initial structural confirmation: The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential and provides a complete picture of the molecular structure.

  • For enantiomeric purity determination: Chiral HPLC is the gold standard for accurate quantification.[7][8] However, for a more rapid, albeit potentially less precise, assessment, NMR with chiral auxiliaries offers a viable alternative.

The choice of analytical technique will ultimately depend on the specific requirements of the research, including the need for quantitative accuracy, sample throughput, and available instrumentation. This guide provides the foundational knowledge and comparative insights to make informed decisions in the spectroscopic characterization of this and similar chiral molecules.

References

  • Bower, J. F., & Wasa, M. (2015). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Nature Communications, 6, 7373. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). High-performance liquid chromatography for chiral drugs analysis. Current Pharmaceutical Analysis, 1(1), 57-81. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0231232). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Bailey, W. F., et al. (2013). Supporting Information For: S1. Journal of the American Chemical Society, 135(42), 15843–15846. [Link]

  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Stepanov, A. I., et al. (2015). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 7(4), 107–113. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7408, 1-Phenethylamine. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenethylamine, TMS derivative. In NIST Chemistry WebBook. [Link]

  • Kim, H. J., et al. (2015). Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines. Microbial Cell Factories, 14, 163. [Link]

  • Suryaprakash, N. (2016). Recent NMR Methodological Developments for Chiral Analysis in Isotropic Solutions. Concepts in Magnetic Resonance Part A, 45A(3), e21404. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75818, 1-Phenethylamine, (-)-. [Link]

  • Bhaskarapillai, A., et al. (2024). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Journal of Engineering and Applied Science, 71(1), 136. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008252. [Link]

  • Wikipedia. (n.d.). 1-Phenylethylamine. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577403, N-Methyl-1-phenylethylamine. [Link]

  • ResearchGate. (2015). Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines. [Link]

  • European Bioinformatics Institute. (n.d.). Document: 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. (CHEMBL1124993). [Link]

  • Google Patents. (2014).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643189, 1-Phenethylamine, (+)-. [Link]

  • Ivanova, G., & Stoyanov, N. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylethyne. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). LC–MS-MS mass spectrum of N , N -diethylphenethylamine. [Link]

  • The Mobley Lab. (n.d.). Phenethylamine | C8H11N | MD Topology | NMR | X-Ray. [Link]

Sources

Safety Operating Guide

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Attention: This compound is a secondary amine and a likely bioactive intermediate structurally related to sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod precursors). Unlike common laboratory solvents, it poses a dual risk: chemical basicity and potential pharmacological potency .

Do not dispose of this compound down the drain. Do not mix with acidic waste streams without controlled neutralization.

This guide provides a self-validating protocol for the safe sequestration and disposal of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol, ensuring compliance with EPA RCRA standards and protecting laboratory personnel from exothermic risks.

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's state. This compound acts as an organic base.

PropertySpecification / CharacteristicOperational Implication
Functional Groups Secondary Amine, Primary Alcohol, Lipophilic TailBasic pH; incompatible with strong oxidizers and acid chlorides.
Physical State Viscous oil or low-melting solid (typically)May require dissolution in solvent for transfer.
Acidity/Basicity Basic (

for the amine)
Exothermic risk if mixed directly with concentrated acids.
Solubility Soluble in MeOH, DCM, DMSO; Low in WaterDo not attempt aqueous flushing; material will precipitate and clog lines.
Bioactivity High (Potential S1P modulator)Treat as P-List equivalent (acutely toxic) for safety margins, even if not officially listed.

Part 3: Pre-Disposal Assessment (Self-Validating Logic)

Disposal is not a single step; it is a logic flow. Use the following decision tree to categorize your waste stream before moving the container.

Waste_Decision_Tree Start Start: Assess Material State IsPure Is the material pure/solid? Start->IsPure IsSoln Is it in solution? IsPure->IsSoln No SolidWaste ACTION: Pack in Solid Waste Drum (Label: Toxic Organic Solid) IsPure->SolidWaste Yes Halogenated Solvent is Halogenated? (e.g., DCM, Chloroform) IsSoln->Halogenated HaloWaste ACTION: Halogenated Solvent Stream (Segregate from Acid Waste) Halogenated->HaloWaste Yes NonHaloWaste ACTION: Non-Halogenated Organic Stream (Methanol/Ethanol/Acetone) Halogenated->NonHaloWaste No

Figure 1: Waste Stream Decision Logic. Use this flow to prevent cross-contamination of waste streams.

Part 4: Detailed Disposal Protocols

Scenario A: Small Scale (< 5 grams) – Laboratory Bench

Context: Residual material in flasks or expired research samples.

  • Dissolution: If the material is solid or viscous oil, dissolve it in a minimal amount of Methanol or Ethanol.

    • Reasoning: Pure amines can be sticky and difficult to transfer. Alcohol solvents reduce viscosity and are compatible with most organic waste incinerators.

  • PH Check (The Self-Validating Step):

    • Dip a pH strip into the waste solution. It will likely read pH 9-11.

    • CRITICAL: Do not acidify this waste in the waste container. Adding acid to an amine in a closed waste drum can generate heat and pressure.

  • Segregation:

    • Pour into the Basic/Alkaline Organic Waste container.

    • If a specific "Basic" stream is unavailable, use the General Organic Solvent stream, but ensure the container does not contain high concentrations of acid chlorides or active anhydrides.

Scenario B: Large Scale (> 100 grams) – Process/Pilot Plant

Context: Scale-up batches or contaminated mother liquors.

  • Quenching (Controlled Neutralization):

    • Goal: Convert the free base amine into a stable salt (e.g., Hydrochloride or Sulfate) to reduce volatility and skin permeability before disposal.

    • Protocol: In a reaction vessel equipped with stirring and cooling (ice bath), slowly add 1.05 equivalents of 1M HCl (aqueous or methanolic).

    • Observation: Exotherm is expected. Monitor temperature.

  • Packaging:

    • Once neutralized (pH ~6-7), the material is now a salt (e.g., {1-[(2-Phenylethyl)amino]cyclopentyl}methanol hydrochloride).

    • This salt is safer to handle but must still be treated as Hazardous Chemical Waste .

  • Labeling:

    • Label clearly: "Contains Bioactive Amine Salts – TOXIC."

    • RCRA Code Recommendation: D001 (Ignitable, if in solvent) and D002 (Corrosive, if un-neutralized base).

Part 5: Incompatibility & Safety Systems

The primary cause of accidents with amino-alcohols is "Waste Stream Clash." The diagram below illustrates the chemical pathways that must be avoided.

Figure 2: Chemical Incompatibility Map. Red paths indicate high-risk combinations that must be avoided in waste containers.

Part 6: Regulatory Compliance (RCRA & EPA)

As a researcher, you are the "Generator" under EPA guidelines.

  • RCRA Classification:

    • This specific molecule is likely not on the P-List or U-List (specific commercial chemicals) unless it is the sole active ingredient of a discarded commercial product [1].

    • However, it defaults to Characteristic Waste if it exhibits:

      • Ignitability (D001): If dissolved in alcohol/acetone.

      • Toxicity: Due to its structural similarity to Fingolimod (Gilenya), it should be treated as having high acute toxicity [2].

  • Container Management:

    • Containers must be "Satellite Accumulation Areas" (SAA) compliant: Closed unless adding waste, labeled with full chemical name (no formulas), and secondary containment provided.

Part 7: Emergency Spill Procedures

  • Evacuate: If >100mL is spilled outside a hood, evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use a Universal Absorbent or Vermiculite . Do not use paper towels alone, as the amine can penetrate them rapidly.

  • Clean: Wipe the area with a dilute acetic acid solution (vinegar) or 1% HCl to neutralize residual amine traces, then wash with soap and water.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Library of Medicine (PubChem). Compound Summary: Fingolimod (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。